Technical Documentation Center

Vitamin B5-13C3,15N hemicalcium hemihydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Vitamin B5-13C3,15N hemicalcium hemihydrate

Core Science & Biosynthesis

Foundational

what is the molecular weight of Vitamin B5-13C3,15N hemicalcium hemihydrate

An In-Depth Technical Guide to Vitamin B5-¹³C₃,¹⁵N Hemicalcium Hemihydrate for Advanced Research Applications Abstract This technical guide provides a comprehensive overview of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Vitamin B5-¹³C₃,¹⁵N Hemicalcium Hemihydrate for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate, a stable isotope-labeled (SIL) form of pantothenic acid. Designed for researchers, scientists, and drug development professionals, this document details the precise physicochemical properties, including its molecular weight and chemical formula, and explores its critical applications in modern research. The guide emphasizes its role as an internal standard for quantitative mass spectrometry and as a metabolic tracer in flux analysis, supported by field-proven experimental protocols and workflows. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for leveraging this powerful tool in metabolomics, pharmacokinetic studies, and systems biology.

Introduction: The Convergence of Vitamin Metabolism and Isotopic Labeling

Vitamin B5, also known as pantothenic acid, is a water-soluble B vitamin essential for all life.[1] Its biological significance stems from its role as the exclusive precursor to Coenzyme A (CoA), a fundamental cofactor in cellular metabolism.[2] CoA is indispensable for a vast array of biochemical reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of proteins and carbohydrates.[2] The universal importance of Vitamin B5 makes it a focal point in metabolic research, from nutritional science to oncology.[3][4]

To accurately study its metabolic fate and quantify its presence in complex biological systems, researchers rely on stable isotope labeling. Isotopically labeled compounds, such as Vitamin B5-¹³C₃,¹⁵N, are the gold standard for quantitative analysis. By replacing specific atoms (three ¹²C with ¹³C and one ¹⁴N with ¹⁵N), the molecule's mass is increased without significantly altering its chemical properties. This mass shift allows it to be distinguished from its naturally occurring counterpart by a mass spectrometer, providing unparalleled accuracy in research applications.

Physicochemical Properties

The precise characterization of an isotopic standard is paramount for its effective use. The properties of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate are summarized below, providing the foundational data required for experimental design.

Key Data Summary
ParameterValueSource(s)
IUPAC Name calcium;3-[[2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;hydrateN/A
Synonyms Pantothenate-¹³C₃,¹⁵N hemicalcium hemihydrate[5]
CAS Number 2483830-09-5[5]
Chemical Formula ¹³C₃C₆H₁₇¹⁵NO₅ · 1/2Ca · 1/2H₂O[6]
Molecular Weight 252.25 g/mol [6]
Appearance Solid[6]
Purity ≥98%[6]
Storage Conditions Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[7]
Molecular Structure and Isotopic Labeling

Vitamin B5 is an amide composed of a pantoic acid moiety linked to a β-alanine moiety.[2] In this specific isotopically labeled standard, the stable isotopes are incorporated into the β-alanine portion of the molecule. This strategic placement is crucial for metabolic tracing, as it allows researchers to track the incorporation of the β-alanine backbone into the CoA molecule.

Caption: Molecular structure showing labeled atoms.

Core Applications in Advanced Research

The unique properties of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate make it an invaluable tool for two primary research applications: quantitative analysis and metabolic flux analysis.

Internal Standard for Quantitative Mass Spectrometry

In quantitative metabolomics, an ideal internal standard (IS) is essential for correcting analytical variability, including inconsistencies in sample extraction, injection volume, and instrument response. Because the stable isotopes in Vitamin B5-¹³C₃,¹⁵N do not alter its chemical behavior, it co-elutes with the endogenous (unlabeled) Vitamin B5 during liquid chromatography (LC) and exhibits identical ionization efficiency in the mass spectrometer (MS). The known concentration of the spiked IS allows for precise and accurate quantification of the endogenous analyte by comparing their respective signal intensities.

This standard is suitable for a range of applications, including clinical diagnostic testing, quality control of vitamin supplements, and the analysis of fortified foods.[8]

Caption: Tracing the metabolic fate of labeled Vitamin B5.

Experimental Methodologies

The following protocols provide a validated starting point for researchers. Optimization may be required based on the specific biological matrix and analytical instrumentation.

Protocol: Preparation of Stock and Working Solutions

Causality: Preparing an accurate, high-concentration stock solution in an appropriate solvent is the first critical step for ensuring the integrity of all subsequent experiments. Serial dilutions are then used to create working standards and calibration curves. A solvent like a methanol/water mixture is often chosen for its ability to solubilize polar compounds like pantothenic acid and its compatibility with reversed-phase liquid chromatography. [8]

  • Reconstitution: Allow the vial of solid Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate to equilibrate to room temperature before opening to prevent condensation.

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of the solid and dissolve it in a certified Class A volumetric flask using a 90:10 methanol:water solvent. [8]For example, dissolve 1 mg in 1 mL of solvent.

  • Sonication: Sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution in an amber glass vial at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of analysis, prepare a series of working solutions by serially diluting the stock solution with the same or a compatible solvent. These will be used to build a calibration curve and as a spiking solution.

Protocol: Sample Preparation via Protein Precipitation

Causality: Biological matrices like plasma or cell lysates contain high concentrations of proteins that can interfere with analysis by fouling the LC column and causing ion suppression in the MS source. Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a rapid and effective method to remove the majority of these proteins, ensuring a cleaner sample for analysis.

  • Thaw Samples: Thaw biological samples (e.g., plasma) on ice.

  • Aliquot: Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Spike Internal Standard: Add a small, precise volume (e.g., 5 µL) of the Vitamin B5-¹³C₃,¹⁵N working solution to each sample. The concentration should be chosen to be near the expected endogenous concentration of Vitamin B5.

  • Precipitation: Add 3 volumes (150 µL) of ice-cold acetonitrile containing 0.1% formic acid to the sample. The acid helps to improve precipitation and is compatible with LC-MS mobile phases.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate & Centrifuge: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis, avoiding the protein pellet.

Conclusion

Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate is more than a chemical reagent; it is a precision tool that enables researchers to ask and answer complex biological questions with a high degree of confidence. Its well-defined physicochemical properties, particularly its molecular weight of 252.25 g/mol , and its dual utility as both a quantification standard and a metabolic tracer, make it indispensable. By facilitating accurate measurement and mapping the intricate pathways of CoA metabolism, this compound empowers scientists to push the boundaries of our understanding in fields ranging from fundamental biology to translational medicine.

References

  • University of Bristol. (2002). Pantothenic Acid (Vitamin B5). School of Chemistry, University of Bristol. [Link]

  • 734291ES03. (n.d.). Vitamin B5-13C3,15N hemicalcium hemihydrate.
  • Shutterstock. (2021). Molecular Structure Vitamin B5 pantothenic Acid Known. [Link]

  • Brown, M. J., & Ameer, M. A. (2024). Vitamin B5 (Pantothenic Acid). In StatPearls. StatPearls Publishing. [Link]

  • Chemsrc. (2025). Calcium DL-Pantothenate. [Link]

  • DSM. (n.d.). Vitamin B5 (Pantothenic acid). [Link]

  • Supreme Pharmatech. (n.d.). Pantothenic acid vitamin B5 | C9H17NO5. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Eurisotop. [Link]

  • Kreuzaler, P., et al. (2023). Vitamin B5 supports MYC oncogenic metabolism and tumor progression in breast cancer. Nature Metabolism, 5(11), 1870–1886. [Link]

  • Kreuzaler, P., et al. (2023). Vitamin B5 supports MYC oncogenic metabolism and tumor progression in breast cancer. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to Vitamin B5-¹³C₃,¹⁵N Hemicalcium Hemihydrate for Advanced Analytical Applications

Introduction: The Role of Isotopically Labeled Standards in Modern Bioanalysis In the landscape of drug development and clinical research, the precise quantification of endogenous molecules is paramount. Vitamin B5, or p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Isotopically Labeled Standards in Modern Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of endogenous molecules is paramount. Vitamin B5, or pantothenic acid, is a crucial nutrient acting as the precursor to Coenzyme A (CoA), a pivotal molecule in numerous metabolic pathways.[1] The analytical challenge of accurately measuring its concentration in complex biological matrices necessitates the use of stable isotope-labeled internal standards. This guide provides a comprehensive technical overview of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate, an essential tool for researchers employing mass spectrometry-based quantification.

The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into a molecule's structure creates a heavy-labeled analog that is chemically identical to the native compound but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[2] This distinction is the cornerstone of the stable isotope dilution assay (SIDA), a gold-standard quantification technique that corrects for sample loss during preparation and variations in instrument response, thereby ensuring the highest degree of accuracy and precision.[1][3]

Chemical Structure and Physicochemical Properties

Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate is the isotopically labeled form of D-pantothenic acid, presented as a hemicalcium salt with a hemihydrate.[2] The labeling pattern is specific and crucial for its function as an internal standard.

Detailed Chemical Structure

The pantothenic acid molecule is an amide formed between pantoic acid and β-alanine.[4] In this labeled variant, the isotopic enrichment is located on the β-alanine moiety. Specifically, the three carbon atoms of the β-alanine backbone are replaced with ¹³C, and the nitrogen atom of the amide linkage is replaced with ¹⁵N.[5] This results in a mass increase of 4 Daltons (Da) compared to the unlabeled molecule.

The hemicalcium salt formulation indicates that two pantothenate anions are associated with one calcium cation (Ca²⁺). The hemihydrate designation signifies the presence of one molecule of water for every two units of the calcium pantothenate salt.

Below is a diagram illustrating the precise location of the isotopic labels.

G cluster_pantoic Pantoic Acid Moiety cluster_beta_alanine β-Alanine Moiety (Labeled) cluster_salt p1 HO p2 CH2 p2->p1 p3 C p3->p2 p4 CH3 p3->p4 p5 CH3 p3->p5 p6 CH(OH) p6->p3 p7 C=O p7->p6 b1 ¹⁵NH p7->b1 Amide Bond b2 ¹³CH2 b2->b1 b3 ¹³CH2 b3->b2 b4 ¹³C(=O)O⁻ b4->b3 salt_info Associated with: (Ca²⁺) • ½H₂O G start Sample Homogenization add_is Spike with Vitamin B5-¹³C₃,¹⁵N Internal Standard start->add_is hydrolysis Enzymatic Hydrolysis (e.g., with pantetheinase and alkaline phosphatase) add_is->hydrolysis To release bound Vitamin B5 protein_precip Protein Precipitation (e.g., with zinc acetate) hydrolysis->protein_precip centrifuge Centrifugation & Supernatant Collection protein_precip->centrifuge filter Filtration (e.g., 0.22 µm) centrifuge->filter lcms LC-MS/MS Analysis filter->lcms

Sources

Foundational

A Technical Guide to the Determination of Isotopic Purity for Vitamin B5-¹³C₃,¹⁵N Hemicalcium Hemihydrate

Abstract For researchers and drug development professionals, the precise characterization of stable isotope-labeled (SIL) compounds is not merely a procedural step but a cornerstone of data integrity. Vitamin B5-¹³C₃,¹⁵N...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and drug development professionals, the precise characterization of stable isotope-labeled (SIL) compounds is not merely a procedural step but a cornerstone of data integrity. Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate, a critical internal standard in quantitative bioanalysis, demands rigorous assessment of its isotopic purity to ensure the accuracy of pharmacokinetic, metabolomic, and clinical studies. This guide provides an in-depth examination of the principles and methodologies for determining the isotopic purity of this compound. We will explore the causality behind the selection of premier analytical techniques—High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and present validated, step-by-step protocols. This document is structured to serve as a practical and authoritative resource, empowering scientists to confidently validate the quality of their essential analytical standards.

Introduction: The Critical Role of Isotopic Purity

Vitamin B5, also known as pantothenic acid, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA), a vital component in the metabolism of carbohydrates, proteins, and fats.[1][2] In quantitative analysis, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analytical variability.[3] The compound Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate serves this purpose, where three carbon atoms and one nitrogen atom in the β-alanine portion of the molecule are replaced with their heavy isotopes.[4][5]

The efficacy of a SIL-IS is fundamentally dependent on its isotopic purity . Isotopic purity, or isotopic enrichment, refers to the percentage of the compound that contains the desired heavy isotopes at the specified positions. The presence of unlabeled (M+0) or partially labeled intermediates compromises the standard's utility, as the unlabeled portion can interfere with the quantification of the endogenous analyte, leading to artificially inflated results. Therefore, a robust and validated analytical workflow to confirm isotopic purity is a non-negotiable prerequisite for its use in regulated and research environments.

Foundational Principles: Defining Isotopic Purity

Isotopic purity is a quantitative measure of the extent to which the intended atoms in a molecule have been replaced by their stable heavy isotopes. For Vitamin B5-¹³C₃,¹⁵N, the target is to have the M+4 isotopologue (three ¹³C atoms and one ¹⁵N atom, resulting in a mass increase of 4 Da over the unlabeled molecule) as the overwhelmingly predominant species.

Key metrics include:

  • Isotopic Enrichment: The percentage of the labeled atoms in the molecule that are the desired heavy isotope. For example, a statement of "99 atom % ¹³C" indicates that 99% of the carbon atoms at the labeled positions are ¹³C.[6]

  • Overall Isotopic Purity: The percentage of the entire molecular population that exists as the fully labeled (M+4) isotopologue.

The primary analytical challenge is to accurately measure the relative abundance of the target isotopologue (M+4) against the natural abundance isotopologues (M+0, M+1, M+2, etc.) and any impurities from the synthesis process.

Premier Analytical Techniques for Isotopic Purity Assessment

The two most powerful and complementary techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][8] The choice is driven by their unique capabilities: MS excels at resolving molecules based on their mass-to-charge ratio, providing a direct measure of isotopologue distribution, while NMR provides site-specific information about the isotopic substitution.

Technique Principle Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Separates ions based on their precise mass-to-charge ratio (m/z).High sensitivity, directly measures isotopologue distribution, requires minimal sample.[9]Provides overall molecular distribution, not site-specific information. Requires correction for natural isotope abundance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (e.g., ¹³C, ¹⁵N).Provides definitive, site-specific confirmation of labeling.[10] Inherently quantitative without response factor differences.Lower sensitivity than MS, requires more sample, can be more complex for data interpretation.[11]

Experimental Workflow & Protocols

A self-validating system for determining isotopic purity involves a multi-step, logical progression from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_data Data Processing & Calculation prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) dilute 2. Create Working Solutions (for HRMS and NMR) prep->dilute hrms 3a. HRMS Analysis (High-resolution full scan) dilute->hrms nmr 3b. NMR Analysis (¹³C and ¹⁵N Spectra) dilute->nmr hrms_proc 4a. HRMS Deconvolution (Correct for natural isotope abundance) hrms->hrms_proc nmr_proc 4b. NMR Integration (Compare labeled vs. unlabeled signals) nmr->nmr_proc calc 5. Calculate Isotopic Purity hrms_proc->calc nmr_proc->calc report 6. Generate Certificate of Analysis calc->report G cluster_nmr NMR Analysis Workflow cluster_interp Data Interpretation cluster_result Purity Confirmation sample Dissolve Sample (5-10 mg in D₂O) c13 Acquire ¹³C Spectrum (Proton Decoupled) sample->c13 n15 Acquire ¹⁵N{¹H} HSQC/HMBC c13->n15 c13_int Integrate ¹³C Signals - Confirm labeled positions - Check for unlabeled signals n15->c13_int n15_int Analyze ¹⁵N Correlation - Confirm labeled amide nitrogen n15->n15_int confirm Site-Specific Purity Confirmed c13_int->confirm n15_int->confirm

Figure 2. Workflow for NMR-based purity confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent, such as Deuterium Oxide (D₂O), which is an excellent choice for the water-soluble Vitamin B5.

  • Instrument Setup:

    • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹³C and ¹⁵N detection.

    • ¹³C NMR Acquisition:

      • Acquire a quantitative, proton-decoupled ¹³C spectrum.

      • Ensure a sufficient relaxation delay (e.g., 5x T₁) between scans to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration.

    • ¹⁵N NMR Acquisition:

      • Direct ¹⁵N detection is often time-consuming due to the low gyromagnetic ratio and long relaxation times.

      • A more efficient approach is to use an inverse-detected 2D experiment like a ¹H-¹⁵N HSQC or HMBC. This correlates the labeled ¹⁵N nucleus with its attached proton(s), providing definitive evidence of its location and enrichment.

  • Data Analysis:

    • ¹³C Spectrum: Identify the signals corresponding to the three labeled carbons in the β-alanine moiety. The high intensity of these peaks relative to the noise and the significantly diminished (or absent) signals for the corresponding carbons in an unlabeled reference spectrum confirms high isotopic enrichment.

    • ¹H-¹⁵N Spectrum: The presence of a strong correlation peak between the amide proton and the ¹⁵N nucleus confirms the specific labeling at the nitrogen position.

    • Quantification: Isotopic purity can be estimated by comparing the integral of the satellite peaks arising from ¹³C-¹³C coupling in the labeled sample to the central peak in a spectrum of the unlabeled material, though this is a more advanced technique. A more straightforward validation is the absence of significant signals at the chemical shifts of the unlabeled positions.

Conclusion

The determination of isotopic purity for Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate is a multi-faceted process that relies on the synergistic application of high-resolution mass spectrometry and NMR spectroscopy. HRMS provides a precise, quantitative measure of the overall isotopologue distribution, while NMR offers incontrovertible, site-specific confirmation of label incorporation. By following the detailed, validated protocols outlined in this guide, researchers and drug development professionals can establish a self-validating system to ensure the quality and integrity of their stable isotope-labeled standards. This rigorous analytical approach is fundamental to generating reliable, reproducible, and accurate data in quantitative bioanalysis.

References

Sources

Exploratory

Vitamin B5-13C3,15N hemicalcium hemihydrate for metabolic flux analysis

An In-depth Technical Guide to Metabolic Flux Analysis Using Vitamin B5-¹³C₃,¹⁵N Hemicalcium Hemihydrate Authored by: A Senior Application Scientist Abstract Metabolic Flux Analysis (MFA) has emerged as a cornerstone tec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Metabolic Flux Analysis Using Vitamin B5-¹³C₃,¹⁵N Hemicalcium Hemihydrate

Authored by: A Senior Application Scientist

Abstract

Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique for quantitatively interrogating cellular metabolism, providing a dynamic perspective that complements static 'omics' data.[1][2] By tracing the incorporation of stable isotopes from labeled substrates into downstream metabolites, MFA elucidates the intricate wiring and regulation of metabolic networks.[3][4] This guide provides a comprehensive technical overview of the principles and practices of utilizing Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate as a sophisticated tracer for MFA. We delve into the unique advantages of this multi-isotope labeled compound for probing Coenzyme A (CoA) biosynthesis and its extensive downstream influence on cellular metabolism. This document will cover the entire workflow, from the fundamental principles of stable isotope tracing and experimental design to detailed protocols for cell culture, metabolite extraction, and data acquisition via mass spectrometry. Furthermore, we will explore the computational modeling and data analysis required to translate raw isotopic labeling data into meaningful metabolic flux maps, with a focus on applications in biomedical research and drug development.[5][6]

Introduction: The Imperative for Dynamic Metabolic Analysis

Conventional metabolomics provides a valuable, yet static, snapshot of the metabolite pool within a biological system.[7] While informative, these concentration measurements do not inherently reveal the rates of metabolic reactions or the intricate interplay between pathways.[8] Metabolic Flux Analysis (MFA) addresses this limitation by quantifying the rates (fluxes) of intracellular reactions, offering a dynamic view of cellular metabolism.[1][9] This is achieved through the use of stable isotope tracers, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine, which are introduced into a biological system.[4] As cells metabolize these labeled substrates, the isotopes become incorporated into various downstream metabolites.[7] The resulting mass isotopomer distributions (MIDs) are then measured by analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing the data needed to infer metabolic fluxes.[1][10]

The Central Role of Vitamin B5 (Pantothenate) and Coenzyme A

Vitamin B5, or pantothenic acid, is an essential water-soluble vitamin that serves as the exclusive precursor for the biosynthesis of Coenzyme A (CoA).[8][11] CoA is a ubiquitous and indispensable cofactor involved in a vast array of metabolic reactions, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and degradation, and the synthesis of phospholipids.[[“]][13] Given its central role in cellular metabolism, tracing the biosynthesis and utilization of CoA provides a powerful lens through which to view the metabolic state of a cell.

Vitamin B5-¹³C₃,¹⁵N Hemicalcium Hemihydrate: A Novel Tracer

The use of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate as a tracer offers a unique advantage for MFA studies.[14][15] This compound contains three ¹³C atoms and one ¹⁵N atom within the β-alanine moiety of the pantothenate molecule.[16] This dual labeling strategy allows for the simultaneous tracing of both carbon and nitrogen atoms as they are incorporated into CoA and subsequently into a multitude of other metabolites. This provides a richer dataset for flux analysis compared to single-isotope tracers.

The Metabolic Journey of Labeled Vitamin B5

Understanding the metabolic fate of the labeled pantothenate is crucial for designing and interpreting MFA experiments. The biosynthesis of CoA from pantothenate is a five-step enzymatic process that occurs within the cell.[11][13]

The key steps are:

  • Phosphorylation: Pantothenate is phosphorylated to 4'-phosphopantothenate by pantothenate kinase (PanK).[11]

  • Cysteine Addition: Cysteine is added to 4'-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine (PPC).

  • Decarboxylation: PPC is decarboxylated to 4'-phosphopantetheine.

  • Adenylylation: 4'-phosphopantetheine is adenylylated to dephospho-CoA.

  • Phosphorylation: Dephospho-CoA is phosphorylated to form Coenzyme A.

The ¹³C and ¹⁵N labels from the tracer will be incorporated into the CoA molecule and can then be tracked as CoA participates in various metabolic reactions.

Diagram: Coenzyme A Biosynthetic Pathway

CoA_Biosynthesis B5 Vitamin B5-¹³C₃,¹⁵N (Pantothenate) PP 4'-Phosphopantothenate-¹³C₃,¹⁵N B5->PP PanK (ATP -> ADP) PPC 4'-Phospho-N-pantothenoylcysteine-¹³C₃,¹⁵N PP->PPC PPCS (Cysteine, ATP -> ADP + Pi) PPan 4'-Phosphopantetheine-¹³C₃,¹⁵N PPC->PPan PPCDC (-> CO₂) dCoA Dephospho-CoA-¹³C₃,¹⁵N PPan->dCoA PPAT (ATP -> PPi) CoA Coenzyme A-¹³C₃,¹⁵N dCoA->CoA DPCK (ATP -> ADP)

Caption: The enzymatic conversion of Vitamin B5 to Coenzyme A.

Experimental Design and Protocol

A well-designed experiment is paramount for obtaining high-quality, interpretable MFA data. Key considerations include the choice of cell line or model system, the duration of labeling, and the analytical method.[17]

Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cell lines but can be adapted for suspension cultures.

Materials:

  • Cell culture medium (deficient in pantothenate)

  • Dialyzed Fetal Bovine Serum (dFBS)[18]

  • Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell scrapers

  • 6-well cell culture plates

  • Liquid nitrogen

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 75-80% confluency at the time of harvest.[19]

  • Media Preparation: Prepare the labeling medium by supplementing pantothenate-deficient medium with the desired concentration of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate and dFBS. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Isotope Labeling: When cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with PBS, and then add the pre-warmed labeling medium.[7]

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the stable isotopes and to reach an isotopic steady state.[17] Time-course experiments are recommended to determine the optimal labeling duration.

  • Harvesting: After incubation, rapidly quench metabolism and harvest the cells. This is a critical step to prevent metabolic changes during sample collection.[19]

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the wells.[19]

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Store the samples at -80°C until further processing.

Diagram: Experimental Workflow

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Culture Cell Culture Labeling Isotope Labeling with Vitamin B5-¹³C₃,¹⁵N Culture->Labeling Harvest Quenching & Metabolite Extraction Labeling->Harvest LCMS LC-MS Analysis Harvest->LCMS Sample Analysis DataProcessing Data Processing & Peak Integration LCMS->DataProcessing FluxAnalysis Computational Flux Modeling DataProcessing->FluxAnalysis Results Flux Map & Biological Interpretation FluxAnalysis->Results

Caption: A typical workflow for a stable isotope tracing experiment.

Metabolite Extraction and Sample Preparation for LC-MS

The choice of extraction method depends on the polarity of the target metabolites. For a broad overview of polar metabolites, an 80% methanol extraction is commonly used.[20][21]

Protocol:

  • Cell Lysis: Thaw the cell lysates on ice. Further lyse the cells by sonication or freeze-thaw cycles.

  • Protein Precipitation: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).[20]

Data Acquisition and Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the most widely used analytical platform for untargeted metabolomics due to its high sensitivity and ability to detect a wide range of compounds.[20]

LC-MS Analysis

A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurately measuring the mass isotopomer distributions of labeled metabolites.[22]

Key Parameters:

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar metabolites.

  • Mass Spectrometry: The mass spectrometer should be operated in full scan mode to capture the entire mass spectrum of the eluting compounds. Both positive and negative ionization modes should be used to maximize metabolite coverage.

Data Processing and Flux Estimation

The raw LC-MS data must be processed to identify peaks, determine their intensities, and correct for natural isotope abundance.[23][24]

Steps:

  • Peak Picking and Integration: Use specialized software to identify and integrate the peaks corresponding to the different mass isotopologues of each metabolite.

  • Natural Isotope Abundance Correction: The measured MIDs must be corrected for the natural abundance of ¹³C and other isotopes.

  • Flux Modeling: The corrected MIDs are then used as input for computational models that estimate the intracellular metabolic fluxes.[25][26] This typically involves solving a system of algebraic equations that describe the metabolic network and the flow of isotopes.

Applications in Research and Drug Development

MFA using Vitamin B5-¹³C₃,¹⁵N provides a powerful tool for understanding cellular metabolism in various contexts.

Application Area Specific Insights Gained
Cancer Metabolism Elucidating the metabolic reprogramming of cancer cells and identifying novel therapeutic targets.[5]
Drug Discovery Assessing the mechanism of action of drugs that target metabolic pathways and evaluating their efficacy.[6][7]
Metabolic Engineering Optimizing metabolic pathways in microorganisms for the production of biofuels, pharmaceuticals, and other valuable compounds.[27][28]
Disease Pathogenesis Investigating the role of metabolic dysregulation in various diseases, including metabolic syndrome, neurodegenerative disorders, and infectious diseases.[28]

Conclusion: A Window into the Dynamic Cell

Metabolic Flux Analysis using stable isotope tracers like Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate offers an unparalleled view into the dynamic workings of cellular metabolism.[29][30] By providing quantitative measurements of reaction rates, MFA moves beyond static snapshots to reveal the intricate regulation and adaptability of metabolic networks. The insights gained from these studies are invaluable for advancing our understanding of fundamental biology and for the development of new therapeutic strategies.[6][28]

References

  • An In-Depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes - Benchchem. (URL: )
  • Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments. (URL: [Link])

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed Central. (URL: [Link])

  • Protocols used for LC-MS analysis – Metabolomics Core Facility. (URL: [Link])

  • Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed - NIH. (URL: [Link])

  • Biosynthesis of Pantothenic Acid and Coenzyme A - PMC - NIH. (URL: [Link])

  • Application of Metabolic Flow Analysis Techniques in Biomedical Research. (URL: [Link])

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - ResearchGate. (URL: [Link])

  • Metabolic flux analysis using mass spectrometry - PubMed. (URL: [Link])

  • Metabolic Flux Analysis: Unveiling Cellular Metabolism for Therapeutic Insights. (URL: [Link])

  • Mass spectrometry for metabolic flux analysis - PubMed. (URL: [Link])

  • Stable Isotope Tracing Experiments Using LC-MS. (URL: [Link])

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PubMed Central. (URL: [Link])

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC - PubMed Central. (URL: [Link])

  • Vitamin B5 (pantothenate) metabolism - Reactome Pathway Database. (URL: [Link])

  • Sampling and Sample Preparation for LC-MS-Based Metabonomics/Metabolomics of Samples of Mammalian Origin | Request PDF - ResearchGate. (URL: [Link])

  • 6: Vitamin B 5 : Pantothenate - Books - The Royal Society of Chemistry. (URL: [Link])

  • What is pantothenic acid (Vitamin B5) mechanism of action? - Consensus. (URL: [Link])

  • Metabolic flux analysis - Wikipedia. (URL: [Link])

  • Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. (URL: [Link])

  • Metabolomics Sample Preparation, Columns & Supplies | Agilent. (URL: [Link])

  • 13 C-Based Metabolic Flux Analysis: Fundamentals and Practice. (URL: [Link])

  • Preparation and LC/MS-based metabolomic analysis of samples - Bio-protocol. (URL: [Link])

  • Spatial Metabolomics and Flux Analysis in Human Pathological Tissue: Integrating MALDI-TOF Imaging with Isotope Tracer Infusion for Context-Aware Metabolic Profiling | by A-STAR7_DOCTOR - Medium. (URL: [Link])

  • 13C Metabolic Flux Analysis - Institute of Molecular Systems Biology. (URL: [Link])

  • Strategy for 13C metabolic flux analysis including the experimental... - ResearchGate. (URL: [Link])

  • A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. (URL: [Link])

Sources

Foundational

The Role of Labeled Vitamin B5 in Elucidating Coenzyme A Synthesis: A Technical Guide for Researchers

<Technical Guide I. Foundational Principles: Why Labeled Pantothenate is an Indispensable Tool Coenzyme A (CoA) is a cornerstone of cellular metabolism, acting as a critical acyl group carrier in a vast number of biochem...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide

I. Foundational Principles: Why Labeled Pantothenate is an Indispensable Tool

Coenzyme A (CoA) is a cornerstone of cellular metabolism, acting as a critical acyl group carrier in a vast number of biochemical reactions, including the Krebs cycle and fatty acid metabolism.[1][2][3][4] Its synthesis from the essential nutrient Vitamin B5 (pantothenic acid) is a tightly regulated, multi-step enzymatic process.[5][6][7] Understanding the kinetics and regulation of this pathway is paramount for research into metabolic disorders, drug development, and cellular physiology. The introduction of isotopically labeled pantothenic acid provides a powerful and precise method to trace the metabolic fate of this precursor, offering a dynamic window into the intricacies of CoA biosynthesis.

The core principle behind this technique lies in the substitution of one or more atoms in the pantothenate molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C).[8][9] Mammalian cells cannot synthesize pantothenate de novo and are reliant on uptake from the extracellular environment.[10] By supplying cells with labeled pantothenate, we can meticulously track its incorporation into CoA and its various thioester derivatives. This allows for the direct measurement of flux through the biosynthetic pathway, providing invaluable data on the rates of synthesis, turnover, and the impact of various physiological or pharmacological interventions.

The choice of isotope depends on the specific experimental question and the available analytical instrumentation. Radioactive labels, such as ¹⁴C-pantothenate, offer high sensitivity and are traditionally used in enzymatic assays to quantify the activity of key pathway enzymes like pantothenate kinase.[11] Stable isotopes, such as [¹³C₃,¹⁵N₁]-pantothenate, are non-radioactive and are ideally suited for mass spectrometry-based metabolomics studies, enabling the simultaneous quantification of multiple labeled intermediates and end-products.[8][9][12][13]

II. Visualizing the Pathway: The Journey of Labeled Pantothenate to Coenzyme A

The synthesis of CoA from pantothenate is a five-step enzymatic cascade. The journey of the labeled pantothenate molecule can be visualized as follows:

CoA_Biosynthesis cluster_uptake Cellular Uptake cluster_pathway CoA Biosynthetic Pathway Labeled_B5 Labeled Vitamin B5 (Pantothenate) PANK Pantothenate Kinase (PANK) Labeled_B5->PANK ATP -> ADP 4_PP 4'-Phosphopantothenate PANK->4_PP PPCS PP-cysteine synthetase 4_PP->PPCS Cysteine, ATP 4_PPC 4'-Phosphopantothenoyl-cysteine PPCS->4_PPC PPCDC PP-cysteine decarboxylase 4_PPC->PPCDC 4_PPan 4'-Phosphopantetheine PPCDC->4_PPan COASY CoA Synthase (PPAT & DPCK) 4_PPan->COASY ATP -> ADP, PPi CoA Coenzyme A (Labeled) COASY->CoA

Caption: The biosynthetic pathway of Coenzyme A from labeled Vitamin B5.

This pathway is primarily regulated at the first step by pantothenate kinase (PANK), which is subject to feedback inhibition by CoA and its thioesters.[3][4][14] This regulation ensures that the cellular pool of CoA is maintained within a homeostatic range.

III. Experimental Design and Protocol: A Guide to a Cell-Based Stable Isotope Labeling Study

This section provides a detailed methodology for a typical cell-based experiment using stable isotope-labeled pantothenate to quantify CoA synthesis.

A. Rationale and Key Considerations

The success of a labeling experiment hinges on several critical factors. Firstly, the choice of cell line is important; ideally, it should have a well-characterized metabolic profile. Secondly, the culture medium must be carefully selected. Standard media often contain unlabeled pantothenate, which will compete with the labeled tracer and reduce incorporation efficiency. Therefore, custom pantothenate-free media supplemented with a known concentration of the labeled vitamin is essential.[8][9] Finally, the duration of labeling needs to be optimized to achieve a steady-state labeling of the CoA pool.

B. Step-by-Step Experimental Protocol

1. Cell Culture and Labeling:

  • Objective: To culture cells in a controlled environment and introduce the labeled pantothenate.

  • Procedure:

    • Culture cells of interest (e.g., HepG2, HEK293) in standard complete growth medium to the desired confluency (typically 70-80%).

    • Aspirate the standard medium and wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual unlabeled pantothenate.

    • Add custom pantothenate-free medium supplemented with a known concentration of labeled Vitamin B5 (e.g., [¹³C₃,¹⁵N₁]-pantothenate). The concentration should be optimized for the specific cell line but is typically in the physiological range.

    • Incubate the cells for a predetermined time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of the label.

2. Metabolite Extraction:

  • Objective: To efficiently extract CoA and its precursors from the cells while quenching all enzymatic activity.

  • Procedure:

    • At each time point, place the culture dish on ice and aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex the lysate vigorously and incubate on ice for 20 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Carefully collect the supernatant containing the metabolites and transfer to a new tube for analysis.

3. Sample Analysis by LC-MS/MS:

  • Objective: To separate and quantify the labeled and unlabeled forms of CoA and its intermediates.

  • Procedure:

    • Employ a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis.

    • Separate the metabolites using a suitable reversed-phase or HILIC column.

    • Utilize multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect and quantify the precursor and product ions for both the labeled and unlabeled analytes.

C. Self-Validating Systems: Ensuring Data Integrity

To ensure the trustworthiness of the results, several internal controls are crucial:

  • Unlabeled Control: A parallel culture grown in medium with unlabeled pantothenate serves as a baseline.

  • Time Zero Point: This sample, collected immediately after adding the labeled medium, confirms the absence of initial labeling.

  • Internal Standards: The addition of a known amount of a heavy-labeled internal standard for CoA during extraction can correct for variations in extraction efficiency and instrument response.

IV. Data Interpretation and Quantitative Analysis

The raw data from the LC-MS/MS analysis will consist of peak areas for the labeled and unlabeled forms of CoA and its precursors at each time point. The percentage of labeling can be calculated as:

% Labeled = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] * 100

Plotting the percentage of labeled CoA over time will reveal the kinetics of its synthesis. A plateau in the curve indicates that the CoA pool has reached a steady-state of labeling.

Example Data Presentation:

The following table illustrates how quantitative data from a hypothetical experiment comparing CoA synthesis in control versus treated cells could be presented.

Time (hours)% Labeled CoA (Control)% Labeled CoA (Treated)
00.5 ± 0.10.6 ± 0.2
425.3 ± 2.135.8 ± 3.0
848.9 ± 3.565.2 ± 4.1
1265.1 ± 4.282.7 ± 5.3
2480.2 ± 5.091.5 ± 4.8

V. Advanced Applications and Future Directions

The use of labeled Vitamin B5 extends beyond simple quantification of CoA synthesis. It is a versatile tool for:

  • Metabolic Flux Analysis: By combining stable isotope tracing with computational modeling, it is possible to quantify the flux through various CoA-dependent pathways.[15]

  • Drug Discovery: This technique is invaluable for screening and characterizing compounds that inhibit or activate enzymes in the CoA biosynthetic pathway, which are potential targets for novel therapeutics.[16][17]

  • Disease Modeling: Studying CoA synthesis in cellular or animal models of metabolic diseases can provide crucial insights into disease pathogenesis.

VI. Conclusion

The application of labeled Vitamin B5 in the study of coenzyme A synthesis represents a powerful and precise approach to unraveling the complexities of cellular metabolism. The methodologies outlined in this guide provide a robust framework for researchers to investigate the dynamics of this essential pathway, paving the way for new discoveries in health and disease.

References

  • Regulation of coenzyme A biosynthesis. National Institutes of Health.[Link]

  • Coenzyme A. Wikipedia.[Link]

  • Pantothenic acid. King's College London.[Link]

  • Coenzyme A biosynthesis: mechanisms of regulation, function and disease. PubMed.[Link]

  • Methods for measuring CoA and CoA derivatives in biological samples. PubMed.[Link]

  • Coenzyme A biosynthesis: mechanisms of regulation, function and disease. ResearchGate.[Link]

  • Absorption, transport and metabolism of pantothenic acid. SlideShare.[Link]

  • In Vitro Production of Coenzyme A Using Thermophilic Enzymes. National Institutes of Health.[Link]

  • Vitamin B5 (Pantothenic Acid). National Institutes of Health.[Link]

  • Coenzyme A Biosynthesis: Reconstruction of the Pathway in Archaea and an Evolutionary Scenario Based on Comparative Genomics. Oxford Academic.[Link]

  • Pantothenic acid. Wikipedia.[Link]

  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. MDPI.[Link]

  • Methods for measuring CoA and CoA derivatives in biological samples. Request PDF.[Link]

  • Pantothenic Acid - Health Professional Fact Sheet. National Institutes of Health.[Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ACS Publications.[Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. National Institutes of Health.[Link]

  • Biosynthesis of Pantothenic Acid and Coenzyme A. National Institutes of Health.[Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Request PDF.[Link]

  • Quantification of Coenzyme A in Cells and Tissues. ResearchGate.[Link]

  • Quantification of Coenzyme A in Cells and Tissues. PubMed.[Link]

  • A therapeutic approach to pantothenate kinase associated neurodegeneration. National Institutes of Health.[Link]

  • Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples. RSC Publishing.[Link]

  • Chemo-enzymatic Synthesis of Coenzyme A Using Copurified Enzymes from Probiotic Escherichia coli Nissle. ACS Publications.[Link]

  • Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. PubMed.[Link]

  • Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. National Institutes of Health.[Link]

  • SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards. Springer Nature Experiments.[Link]

  • Biosynthesis of Pantothenic Acid and Coenzyme A. PubMed.[Link]

  • Mitochondrial synthesis of coenzyme A is on the external surface. PubMed.[Link]

  • Some potential roles of pantothenic acid (vitamin B5) and coenzyme A... ResearchGate.[Link]

  • A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases. National Institutes of Health.[Link]

  • Stable isotope-resolved metabolomics and applications for drug development. National Institutes of Health.[Link]

  • Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain. National Institutes of Health.[Link]

  • Simultaneous high-performance liquid chromatography determination of coenzyme A, dephospho-coenzyme A, and acetyl-coenzyme A in normal and pantothenic acid-deficient rats. PubMed.[Link]

  • Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. MDPI.[Link]

  • Separation of coenzyme A and its precursors by reversed-phase high-performance liquid chromatography. PubMed.[Link]

  • Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. PubMed.[Link]

  • The vitamin B5/coenzyme A axis: A target for immunomodulation? CIML.[Link]

  • Radioimmunoassay for Pantothenic Acid in Blood and Other Tissues. ResearchGate.[Link]

  • PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. ResearchGate.[Link]

  • Assaying protein kinase activity with radiolabeled ATP. Journal of Visualized Experiments.[Link]

  • Synthesis of Radiolabeled Compounds. Aleš Marek Group.[Link]

  • Pantothenate kinase. Wikipedia.[Link]

Sources

Exploratory

An In-depth Technical Guide to Tracing Cellular Metabolism with Vitamin B5-13C3,15N Hemicalcium Hemihydrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing Vitamin B5-13C3,15N hemicalcium hemihydrate as a stable isotope tracer in cell culture. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing Vitamin B5-13C3,15N hemicalcium hemihydrate as a stable isotope tracer in cell culture. We will delve into the core principles, provide detailed experimental protocols, and explore the analytical strategies required to illuminate the intricate metabolic pathways dependent on this essential vitamin.

Foundational Principles: Why Trace Vitamin B5?

Vitamin B5, also known as pantothenic acid, is a cornerstone of cellular metabolism. Its biological significance stems from its role as the exclusive precursor to Coenzyme A (CoA), a vital cofactor in a vast array of biochemical reactions.[1][2][3] CoA is indispensable for:

  • Energy Metabolism: It facilitates the entry of pyruvate into the tricarboxylic acid (TCA) cycle as acetyl-CoA and is crucial for the conversion of α-ketoglutarate to succinyl-CoA within the cycle.[1]

  • Fatty Acid Metabolism: CoA is central to both the synthesis and degradation of fatty acids.[2][3]

  • Biosynthesis: It is a key player in the synthesis of numerous critical compounds, including phospholipids, cholesterol, and the neurotransmitter acetylcholine.[1]

By introducing a stable isotope-labeled version of Vitamin B5, specifically Vitamin B5-13C3,15N hemicalcium hemihydrate, we can meticulously track the journey of its constituent atoms as they are incorporated into CoA and subsequently distributed throughout various metabolic networks.[4][5][6] This technique, known as stable isotope-resolved metabolomics (SIRM), offers a dynamic view of metabolic fluxes, providing insights that are unattainable through static measurements of metabolite concentrations alone.[7][8]

The choice of a tracer with both 13C and 15N labels provides an additional layer of analytical depth, allowing for the simultaneous tracking of carbon and nitrogen flux, which is particularly valuable for understanding the interplay between different metabolic pathways.[9]

The Logic of the Tracer: Vitamin B5-13C3,15N

The specific labeling pattern of Vitamin B5-13C3,15N hemicalcium hemihydrate is designed to maximize the information gleaned from tracing experiments. The three 13C atoms and one 15N atom are strategically placed within the β-alanine portion of the pantothenic acid molecule. This allows for precise tracking of this moiety as it is incorporated into the CoA backbone.

Experimental Design and Workflow

A successful tracer experiment hinges on meticulous planning and execution. The following sections outline a robust workflow for utilizing Vitamin B5-13C3,15N in mammalian cell culture.

Core Experimental Workflow

The overall process can be visualized as a sequential flow of operations, from initial cell culture preparation to final data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_harvest Harvesting & Extraction cluster_analysis Analysis Phase A Cell Seeding & Equilibration B Prepare Isotope-Labeled Medium C Switch to Labeled Medium (Start Time-Course) B->C Introduce Tracer D Incubate for Designated Time Points C->D E Quench Metabolism & Harvest Cells D->E Collect Samples F Metabolite Extraction E->F G LC-MS/MS Analysis F->G H Data Processing & Flux Analysis G->H

Caption: High-level workflow for a Vitamin B5 tracer experiment.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting a Vitamin B5-13C3,15N tracer study.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)[7]

  • Vitamin B5-13C3,15N hemicalcium hemihydrate

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, Acetonitrile, and Water (LC-MS grade)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture Preparation:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment.

    • Culture cells in standard medium supplemented with dFBS. The use of dialyzed serum is critical to minimize the background levels of unlabeled Vitamin B5 and other small molecules that could interfere with the analysis.[7][10]

    • Allow cells to adhere and equilibrate for at least 24 hours.

  • Preparation of Labeled Medium:

    • Prepare the experimental medium by supplementing Vitamin B5-free basal medium with a known concentration of Vitamin B5-13C3,15N hemicalcium hemihydrate. The concentration should be optimized for the specific cell line and experimental goals but is typically in the physiological range.

    • Ensure the medium is fully dissolved and sterile-filtered before use.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.

    • Add the pre-warmed, isotope-labeled medium to the cells to initiate the labeling time-course.[10]

    • Incubate the cells for the desired time points. The duration of labeling will depend on the metabolic pathway of interest, with shorter times for pathways with rapid turnover and longer times to achieve isotopic steady-state.[10] For CoA biosynthesis, a time-course of several hours to a full cell cycle may be appropriate.[7]

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly quench metabolic activity to obtain an accurate snapshot of the metabolome.[10]

    • Aspirate the labeled medium and immediately wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and place on dry ice.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes thoroughly and centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Labeled CoA and its Derivatives

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying the incorporation of the stable isotope label into CoA and its various acyl-thioesters.[11][12][13]

LC-MS/MS Method Parameters
ParameterRecommended SettingRationale
Chromatography Reversed-phase (e.g., C18 column)Provides good separation of polar CoA species.[11][14]
Mobile Phase Acetonitrile/water gradient with a modifier (e.g., formic acid or ammonium acetate)Ensures efficient elution and ionization of analytes.[13][15]
Ionization Mode Positive Electrospray Ionization (ESI+)CoA and its derivatives ionize effectively in positive mode.[15]
MS Analysis Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)Offers high sensitivity and selectivity for quantifying specific labeled and unlabeled analytes.[12][15]
Monitoring Mass Transitions

The key to a successful tracer analysis is the precise monitoring of the mass-to-charge (m/z) ratios of the precursor and fragment ions for both the unlabeled (M+0) and labeled (M+4, from 13C3 and 15N) forms of CoA and its downstream metabolites.

For example, for Acetyl-CoA:

  • Unlabeled (M+0): Monitor the transition corresponding to the natural abundance molecule.

  • Labeled (M+4): Monitor the transition that is 4 Da higher than the unlabeled form, representing the incorporation of the 13C3,15N-labeled pantothenate moiety.

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis will consist of peak areas for the different isotopologues of each measured metabolite at each time point.

Calculating Isotope Enrichment

The fractional enrichment of the label can be calculated as follows:

Fractional Enrichment = (Peak Area of Labeled Isotopologue) / (Sum of Peak Areas of All Isotopologues)

This value represents the proportion of the metabolite pool that has been synthesized from the labeled precursor.

Metabolic Flux Analysis

The time-course data of fractional enrichment can be used to determine the kinetics of label incorporation, providing insights into the rate of CoA biosynthesis and the flux through CoA-dependent pathways. More advanced computational modeling, known as Metabolic Flux Analysis (MFA), can be employed to quantify the rates of intracellular metabolic reactions.[16][17][18]

Visualizing the Metabolic Pathway

The biosynthesis of Coenzyme A from pantothenate is a multi-step enzymatic process. The introduction of the labeled Vitamin B5 allows us to trace its path through this pathway.[1][2]

G cluster_pathway Coenzyme A Biosynthesis Pathway cluster_downstream Downstream Metabolism B5 Vitamin B5-13C3,15N (Pantothenate) PP 4'-Phosphopantothenate-13C3,15N B5->PP Pantothenate Kinase PPC 4'-Phospho-N-pantothenoylcysteine-13C3,15N PP->PPC PPCS PPant 4'-Phosphopantetheine-13C3,15N PPC->PPant PPCDC dCoA Dephospho-CoA-13C3,15N PPant->dCoA PPAT CoA Coenzyme A-13C3,15N dCoA->CoA DPCK AcetylCoA Acetyl-CoA-13C3,15N CoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA FA Fatty Acid Synthesis AcetylCoA->FA

Caption: Tracing Vitamin B5-13C3,15N through CoA biosynthesis.

Conclusion and Future Perspectives

The use of Vitamin B5-13C3,15N hemicalcium hemihydrate as a tracer in cell culture provides a powerful tool for dissecting the complexities of CoA metabolism. This approach enables researchers to quantify the dynamics of CoA biosynthesis and its utilization in a wide range of cellular processes. The insights gained from such studies can be instrumental in understanding disease states characterized by metabolic dysregulation and in the development of novel therapeutic strategies that target these pathways.

Future applications of this technology could involve its use in more complex model systems, such as 3D organoids or in vivo animal models, to further bridge the gap between cell culture findings and physiological reality.[7]

References

Foundational

Illuminating the Dynamics of Vitamin B5: A Guide to Understanding Pantothenic Acid Metabolism with Stable Isotopes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Static Concentrations Pantothenic acid, or vitamin B5, is a water-soluble vitamin essential for all known f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Static Concentrations

Pantothenic acid, or vitamin B5, is a water-soluble vitamin essential for all known forms of life.[1] Its biological significance stems from its role as the exclusive precursor to Coenzyme A (CoA), a fundamental cofactor involved in over 100 metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[2][3] The conversion of pantothenic acid into CoA is a highly regulated, five-step enzymatic process that is critical for cellular energy and lipid metabolism.[4][5]

Given that about 4% of all known enzymes utilize CoA or its derivatives, understanding the dynamics of its synthesis and turnover is paramount for research in metabolic diseases, neurology, and drug development.[6] However, simply measuring the static concentration of pantothenic acid or CoA in a biological sample provides a limited snapshot. It fails to capture the rates of synthesis, degradation, and transport—the very essence of metabolic function.

To truly understand this dynamic system, we must measure its kinetics. Stable isotope tracing has emerged as the gold standard methodology for this purpose.[7][8][9] By introducing a "labeled" version of pantothenic acid into a biological system and tracking its incorporation into downstream metabolites, we can move beyond static measurements to quantify metabolic fluxes. This guide provides a comprehensive technical overview of the principles, experimental design, and analytical methodologies required to leverage stable isotopes for a deeper understanding of pantothenic acid metabolism.

Part 1: The Foundation: Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful technique that allows a metabolic substrate to be followed through downstream biochemical reactions, providing unparalleled insights into the metabolic wiring of cells.[10] Unlike radioactive isotopes, stable isotopes (e.g., Carbon-13 [¹³C], Nitrogen-15 [¹⁵N], Deuterium [²H]) are non-radioactive, making them safe for use in a wide range of in vitro and in vivo studies, including human clinical research.

The core principle is simple: a nutrient or metabolite, in this case pantothenic acid, is synthesized with one or more of its common atoms (like ¹²C) replaced by its heavier, stable isotope (¹³C). When this "tracer" is introduced into a cell or organism, it is metabolized identically to its unlabeled counterpart. Analytical instruments, primarily mass spectrometers, can differentiate between the normal (M+0) and the heavy (M+n) versions of molecules based on their mass difference.[11] By measuring the rate at which the heavy isotope appears in downstream metabolites like 4'-phosphopantothenate and CoA, we can calculate the rate, or "flux," of the metabolic pathway connecting them.

Part 2: Strategic Experimental Design

A successful tracer study hinges on a meticulously planned experimental design. The choices made here—from the specific isotopic label to the model system—directly determine the questions that can be answered.

Causality of Tracer Selection

The choice of which stable isotope to use and where to place it on the pantothenic acid molecule is a critical first step. The labeling strategy dictates the specific metabolic transformations that can be tracked.

Tracer ExampleLabeling StrategyPrimary Application & Rationale
[¹³C₃,¹⁵N₁]-Pantothenate Multiple specific labels on the β-alanine portion.[12][13]Gold Standard for Quantification & Tracing. The +4 mass shift provides a clear signal, distinct from natural isotopic abundance, making it an excellent internal standard for absolute quantification via isotope dilution mass spectrometry. It allows for robust tracing of the pantothenate backbone into CoA.[12][13]
Uniformly Labeled [U-¹³C]-Pantothenate All carbon atoms are replaced with ¹³C.Mapping Carbon Fates. This tracer is ideal for tracking the entire carbon backbone of pantothenic acid. It helps determine if the molecule is catabolized or if its carbon skeleton is fully incorporated into the CoA pool.
Deuterated [²H₄]-Pantothenate Hydrogen atoms are replaced with deuterium.Probing Specific Enzymatic Reactions & Bioavailability. Deuterium labels can be used to study reactions involving C-H bond cleavage. The lower cost can also make it attractive for large-scale animal or human studies focused on pharmacokinetics.[14]
Selecting the Appropriate Experimental Model
  • In Vitro Models (Cell Culture): Offer a highly controlled environment to dissect specific cellular mechanisms. This approach is ideal for determining the activity of individual enzymes or the response of a specific pathway to a drug candidate. A notable application is the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method, where cells are grown in media with labeled pantothenate to generate pools of labeled CoA and its thioesters for use as internal standards.[13] The primary limitation is the absence of systemic, multi-organ effects.

  • In Vivo Models (Animal & Human Studies): Essential for understanding metabolism in a physiologically complete context. These models allow for the investigation of nutrient absorption, tissue distribution, whole-body turnover, and inter-organ metabolic cross-talk. Pharmacokinetic studies in humans, for example, have used oral administration of pantothenate to determine its absorption rate, half-life, and the impact of food on its bioavailability.[15][16][17]

Administration Strategy: Bolus Dose vs. Continuous Infusion

The method of tracer administration is chosen based on the desired metabolic state for analysis.

  • Bolus Administration: A single dose of the tracer is given. This approach is best suited for pharmacokinetic studies, as it allows for the tracking of the tracer's absorption, distribution, peak concentration (Cmax), and clearance over time.[16]

  • Continuous Infusion: The tracer is administered at a constant rate over a prolonged period. This method is designed to achieve a "metabolic steady-state," where the isotopic enrichment of the metabolite pools becomes constant. This state simplifies kinetic modeling and is the preferred method for accurately calculating metabolic flux and turnover rates.[18]

General Experimental Workflow

The overall process, from planning to data analysis, follows a structured path.

G cluster_0 Phase 1: Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis cluster_3 Phase 4: Interpretation A Define Research Question B Select Isotope Tracer (& Model System) A->B C Design Dosing Regimen (Bolus vs. Infusion) B->C D Administer Labeled Pantothenic Acid C->D E Collect Biological Samples (Time Course) D->E F Quench Metabolism & Store Samples (-80°C) E->F G Extract Metabolites (e.g., CoA, Acetyl-CoA) F->G H LC-MS/MS Analysis G->H I Quantify Isotopologue Distribution H->I J Calculate Isotopic Enrichment I->J K Metabolic Flux Modeling J->K L Biological Interpretation K->L

Figure 1: High-level workflow for a pantothenic acid stable isotope tracer study.

Part 3: Core Methodologies: From Sample Preparation to Data Acquisition

Technical execution is critical for generating high-quality, reproducible data. This section outlines the key laboratory protocols.

Protocol: Sample Collection and Metabolite Extraction

The goal of this phase is to collect samples and extract the target metabolites while preserving their in vivo state.

Objective: To extract pantothenic acid and its derivatives from biological matrices (plasma, tissue) for LC-MS/MS analysis.

Materials:

  • Collected biological samples (e.g., plasma, tissue homogenate).

  • Labeled internal standard (e.g., [¹³C₃,¹⁵N₁]-pantothenic acid) for absolute quantification.[12]

  • Cold (-20°C) extraction solvent (e.g., 80:20 Methanol:Water).

  • Centrifuge capable of 4°C.

  • Enzymes (for total pantothenic acid): Alkaline phosphatase and pigeon liver pantetheinase.[12][19]

Step-by-Step Protocol:

  • Thaw Samples: Thaw frozen biological samples on ice.

  • Spike Internal Standard: To a known volume or weight of the sample (e.g., 100 µL plasma), add a pre-determined amount of the labeled internal standard. This is a critical self-validating step; the standard corrects for any analyte loss during extraction and analysis.

  • (Optional) Enzymatic Hydrolysis for Total Pantothenic Acid: To measure the total pool (free and CoA-bound), samples must be treated to release pantothenic acid from its conjugated forms. This involves incubation with enzymes like alkaline phosphatase and pantetheinase.[12][20] For free pantothenic acid, this step is omitted.

  • Protein Precipitation & Extraction: Add 4 volumes of cold extraction solvent (e.g., 400 µL for 100 µL plasma). Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

  • Incubation: Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Dry & Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 5% Methanol).

Protocol: Analytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this work due to its exceptional sensitivity and specificity.[21][22]

Objective: To separate and quantify the different isotopologues of pantothenic acid and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Reversed-phase chromatography column (e.g., C18).[22]

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject the reconstituted sample onto the LC system. A reversed-phase C18 column separates pantothenic acid from other matrix components based on polarity. A typical mobile phase gradient might consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Ionization: As the analyte elutes from the column, it enters the ESI source, where it is ionized (typically forming [M+H]⁺ ions in positive mode).

  • Mass Selection (Q1): The first quadrupole (Q1) is set to select only the ion corresponding to the mass of the target analyte (e.g., m/z 220.1 for unlabeled pantothenic acid).

  • Fragmentation (q2): The selected ion is fragmented in the collision cell (q2) by colliding it with an inert gas (e.g., argon).

  • Fragment Analysis (Q3): The third quadrupole (Q3) scans for a specific, characteristic fragment ion. This two-step mass filtering (precursor -> fragment) is called Multiple Reaction Monitoring (MRM) and provides extremely high specificity.

  • Isotopologue Monitoring: To track the stable isotope tracer, separate MRM transitions are created for each expected isotopologue. For example:

    • Unlabeled (M+0): Q1=220.1 -> Q3=90.1

    • Labeled (M+4): Q1=224.1 -> Q3=94.1 (for [¹³C₃,¹⁵N₁]-pantothenate)

  • Data Acquisition: The detector measures the intensity of each fragment ion over time, generating chromatograms for each isotopologue. The area under the curve for each peak is proportional to its concentration.

Part 4: Data Interpretation and Modeling

Raw LC-MS/MS data must be translated into meaningful biological insights. This involves understanding the underlying biochemistry and applying mathematical models to calculate metabolic rates.

The Central Pathway: Pantothenic Acid to Coenzyme A

The conversion of pantothenic acid to CoA is a conserved five-step enzymatic pathway occurring in the cytosol or mitochondrial intermembrane space.[4][6] Understanding this pathway is essential for interpreting tracer data, as it provides the roadmap for the isotope's journey.

G cluster_0 Mitochondria / Cytosol PA Pantothenate (Vitamin B5) PanK PanK (Pantothenate Kinase) RATE-LIMITING PA->PanK PPan 4'-Phospho- pantothenate PPCS PPCS PPan->PPCS PPC 4'-Phospho-N-pantothenoyl- cysteine PPCDC PPCDC PPC->PPCDC PPant 4'-Phospho- pantetheine COASY_PPAT COASY (PPAT) PPant->COASY_PPAT dCoA Dephospho-CoA COASY_DPCK COASY (DPCK) dCoA->COASY_DPCK CoA Coenzyme A PanK->PPan ADP1 ADP PanK->ADP1 PPCS->PPC ADP2 ADP PPCS->ADP2 PPCDC->PPant CO2 CO2 PPCDC->CO2 COASY_PPAT->dCoA PPi PPi COASY_PPAT->PPi COASY_DPCK->CoA ADP3 ADP COASY_DPCK->ADP3 ATP1 ATP ATP1->PanK Cys Cysteine Cys->PPCS ATP2 ATP ATP2->PPCS ATP3 ATP ATP3->COASY_PPAT ATP4 ATP ATP4->COASY_DPCK AcetylCoA Acetyl-CoA (& other acyl-CoAs) AcetylCoA->PanK Feedback Inhibition

Figure 2: The five-step biosynthesis pathway from pantothenic acid to Coenzyme A.

The first step, catalyzed by pantothenate kinase (PanK), is the primary regulatory and rate-limiting step in the entire pathway.[23][24][25] Mammalian PanK activity is subject to potent feedback inhibition by CoA and its thioesters, particularly acetyl-CoA.[2][23][26] This means that when the cell has a sufficient pool of acetyl-CoA, it signals PanK to slow down the production of new CoA, creating a tightly controlled homeostatic loop.

Isotopologue Distribution and Enrichment

The raw output from the mass spectrometer is a series of peak areas for each isotopologue (M+0, M+1, M+2, etc.). The fractional abundance of each is calculated by dividing its peak area by the sum of all isotopologue peak areas. The Isotopic Enrichment is the percentage of the pool that is labeled, representing the successful incorporation of the tracer.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is the computational process of converting isotopic enrichment data into quantitative reaction rates.[27][28]

  • Isotopically Stationary MFA (¹³C-MFA): Used with data from continuous infusion experiments. It assumes the system is at a metabolic and isotopic steady state. By measuring the steady-state enrichment of multiple metabolites, a system of algebraic equations can be solved to determine the fluxes throughout the metabolic network.[18]

  • Isotopically Non-Stationary MFA (INST-MFA): A more complex method used with data from bolus dose experiments. It analyzes the change in isotopic enrichment over time. By fitting the time-course labeling data to a system of ordinary differential equations, it can resolve fluxes in systems that have not reached a steady state.[18][27]

Compartmental Modeling

For in vivo studies, the body is often represented as a series of interconnected "compartments" or "pools" (e.g., plasma, liver, muscle). Tracer data is used to model the rates of movement between these pools.

G Tracer Labeled Pantothenate (Oral/IV) Plasma Plasma Pool Tracer->Plasma Ra (Rate of Appearance) Tissue Tissue Pool (e.g., Liver) Plasma->Tissue k_tp Loss Metabolic Loss & Excretion Plasma->Loss k_el (Elimination) Tissue->Plasma k_pt

Figure 3: A simplified compartmental model for whole-body pantothenate kinetics.

In this model, the stable isotope tracer allows for the direct measurement of the Rate of Appearance (Ra) of pantothenate into the plasma, its transport rates into and out of tissues (k_tp, k_pt), and its ultimate elimination rate (k_el).

Conclusion and Future Directions

Stable isotope tracer methodology provides a powerful lens to view the dynamic nature of pantothenic acid metabolism. It elevates our understanding from a static inventory of metabolites to a quantitative map of metabolic fluxes. This approach is indispensable for:

  • Basic Science: Elucidating the regulation of CoA biosynthesis in response to diet, disease, or genetic perturbations.

  • Nutritional Science: Accurately determining bioavailability and turnover rates to better inform dietary recommendations.

  • Drug Development: Investigating diseases linked to impaired CoA synthesis, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), and evaluating the efficacy of therapeutic interventions designed to modulate the pathway.[25]

As analytical technologies continue to improve in sensitivity and resolution, the application of stable isotope tracing will allow for increasingly sophisticated questions to be answered, pushing the boundaries of our understanding of vitamin metabolism and its central role in health and disease.

References

  • Hong, B., J. J. J. o. B. C. He, and S. Jackowski. 2007. Allosteric Regulation of Mammalian Pantothenate Kinase. Journal of Biological Chemistry. [Link]

  • Caspi, R., P. D. Karp, and S. M. J. P. B. Fulcher. 2020. coenzyme A biosynthesis. PubChem. [Link]

  • Song, W. J., and S. J. J. J. o. B. C. Jackowski. 1994. Kinetics and regulation of pantothenate kinase from Escherichia coli. Journal of Biological Chemistry. [Link]

  • Vallari, D. S., S. Jackowski, and C. O. J. J. o. B. C. Rock. 1987. Regulation of pantothenate kinase by coenzyme A and its thioesters. Journal of Biological Chemistry. [Link]

  • Jassal, B., P. D'Eustachio, and D. P. J. R. P. D. Hill. 2007. Coenzyme A biosynthesis. Reactome Pathway Database. [Link]

  • Wikipedia. Pantothenate kinase. Wikipedia. [Link]

  • Rock, C. O., S. B. Calder, W. A. J. B. S. T. Shier, and S. Jackowski. 2000. Physiological roles of the pantothenate kinases. Biochemical Society Transactions. [Link]

  • Gosset, J. Coenzyme A Biosynthesis Pathway (None). [Link]

  • Preston, T., and D. J. C. o. i. c. n. O'Connor. 2009. Recent progress in stable isotope methods for assessing vitamin metabolism. Current opinion in clinical nutrition and metabolic care. [Link]

  • Genschel, U. 2004. Coenzyme A Biosynthesis: Reconstruction of the Pathway in Archaea and an Evolutionary Scenario Based on Comparative Genomics. Molecular Biology and Evolution. [Link]

  • Leonardi, R., and S. J. J. o. b. c. Jackowski. 2007. Biosynthesis of Pantothenic Acid and Coenzyme A. Journal of biological chemistry. [Link]

  • Kopp, M., M. G. J. A. Rsc Publishing. Rychlik, and M. Rychlik. 2003. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst. [Link]

  • Rychlik, M. J. J. o. a., and f. chemistry. 2000. Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay. Journal of agricultural and food chemistry. [Link]

  • Basal, Y., J. D. R. J. A. C. A. P. Creek, and D. G. Watson. 2011. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. [Link]

  • Eilertsen, K. E., and S. P. J. T. J. o. n. Stipanuk. 1992. Pantothenic acid uptake and metabolism by red blood cells of rats. The Journal of nutrition. [Link]

  • Determination of Pantothenic Acid in Food by LC-MS/MS. [Link]

  • Rychlik, M. Quantification of Pantothenic Acid and Folates by Stable Isotope Dilution Assays. ResearchGate. [Link]

  • Giménez, E. C., S. J. J. o. A. I., and O. A. C. International. Schaffer, and C. S. Schierle. 2012. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International. [Link]

  • Bishayee, K., S. J. I. j. o. m. s. Khuda-Bukhsh, and A. R. Khuda-Bukhsh. 2019. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. International journal of molecular sciences. [Link]

  • Rychlik, M. Pantothenic Acid Quantification: Method Comparison of a Stable Isotope Dilution Assay and a Microbiological Assay. ResearchGate. [Link]

  • Rabinowitz, J. D., and J. D. J. L. S. I. f. I. G. Rabinowitz. 2013. Metabolomics and Isotope Tracing. Lewis-Sigler Institute for Integrative Genomics. [Link]

  • Rao, S. I., A. Wade, and U. J. H. P. Sinha. 2022. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Adults. Hilaris Publisher. [Link]

  • Mackay, G. M., and K. J. M. i. m. b. Zheng. 2019. Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in molecular biology. [Link]

  • Wikipedia. Metabolic flux analysis. Wikipedia. [Link]

  • Rao, S. I., A. Wade, and U. J. J. o. V. Sinha. 2021. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults. Gavin Publishers. [Link]

  • Drake, V. J., and J. J. L. P. I. Higdon. 2022. Pantothenic Acid. Linus Pauling Institute. [Link]

  • Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. Phenomenex. [Link]

  • Rao, S. I., A. Wade, and U. J. a. Sinha. 2021. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults. [Link]

  • Chen, Y., and J. D. J. C. o. i. b. Rabinowitz. 2021. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. Current opinion in biotechnology. [Link]

  • Fan, J., J. C. J. P. c. s. b. Dai, and J. D. Rabinowitz. 2015. Understanding metabolism with flux analysis. PLoS computational biology. [Link]

Sources

Exploratory

Unlocking Cellular Metabolism: A Technical Guide to the Applications of 13C and 15N Labeled Pantothenic Acid

This guide provides researchers, scientists, and drug development professionals with an in-depth technical understanding of the applications of 13C and 15N labeled pantothenic acid. Moving beyond a simple recitation of p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical understanding of the applications of 13C and 15N labeled pantothenic acid. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental design, offering field-proven insights to empower your research.

Introduction: The Central Role of Pantothenic Acid and the Power of Stable Isotope Labeling

Pantothenic acid, or vitamin B5, is an essential water-soluble nutrient, fundamentally important due to its role as the precursor for the biosynthesis of Coenzyme A (CoA).[1] CoA is a critical cofactor in a vast number of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the metabolism of amino acids and carbohydrates.[2][3] It acts as a carrier of acyl groups, most notably as acetyl-CoA, a central hub in cellular energy metabolism.[4]

Stable isotope labeling, utilizing non-radioactive isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), provides a powerful tool to trace the metabolic fate of molecules within complex biological systems.[5] By replacing the naturally abundant ¹²C and ¹⁴N atoms with their heavier, stable counterparts, we can follow the journey of pantothenic acid as it is converted into CoA and its various thioesters. This allows for precise quantification of metabolic fluxes and the elucidation of pathway dynamics, offering a window into the intricate workings of cellular metabolism.[6]

This guide will explore the key applications of 13C and 15N labeled pantothenic acid, providing both the theoretical underpinnings and practical, step-by-step methodologies to implement these powerful techniques in your own research.

Visualizing the Pathway: Coenzyme A Biosynthesis from Pantothenic Acid

To fully appreciate the applications of labeled pantothenic acid, it is crucial to understand its metabolic journey to Coenzyme A. The following diagram illustrates the five-step enzymatic conversion of pantothenic acid into CoA.[7]

CoA_Biosynthesis cluster_0 Coenzyme A Biosynthesis Pathway PA Pantothenic Acid (Vitamin B5) PANK Pantothenate Kinase (PANK) PA->PANK PP 4'-Phosphopantothenate PANK->PP ADP1 ADP PANK->ADP1 PPCS Phosphopantothenoylcysteine Synthetase (PPCS) PP->PPCS PPC 4'-Phospho-N-pantothenoylcysteine PPCS->PPC ADP2 ADP PPCS->ADP2 PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) PPC->PPCDC PPant 4'-Phosphopantetheine PPCDC->PPant CO2 CO2 PPCDC->CO2 COASY_PPAT CoA Synthase (PPAT domain) PPant->COASY_PPAT dCoA Dephospho-CoA COASY_PPAT->dCoA PPi PPi COASY_PPAT->PPi COASY_DPCK CoA Synthase (DPCK domain) dCoA->COASY_DPCK CoA Coenzyme A COASY_DPCK->CoA ADP3 ADP COASY_DPCK->ADP3 ATP1 ATP ATP1->PANK ATP2 ATP ATP2->PPCS Cys Cysteine Cys->PPCS ATP3 ATP ATP3->COASY_PPAT ATP4 ATP ATP4->COASY_DPCK

Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis from pantothenic acid.

Core Application 1: Generation of Internal Standards for Accurate Quantification of Acyl-CoAs (SILEC)

A significant challenge in metabolomics is the accurate quantification of endogenous metabolites, which can be affected by ion suppression and extraction inefficiencies during sample preparation for mass spectrometry.[8] The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method, adapted for pantothenic acid, provides a robust solution for generating a suite of isotopically labeled internal standards for CoA and its thioesters.[9][10]

The "Why": Causality Behind the SILEC Method

The SILEC method leverages the fact that mammalian cells cannot synthesize pantothenic acid de novo and must acquire it from the culture medium.[8] By replacing unlabeled pantothenic acid with its 13C and 15N labeled counterpart in the cell culture medium, the entire intracellular pool of CoA and its derivatives becomes isotopically labeled.[10] These labeled cells can then be harvested and their extracts used as internal standards, which are added to experimental samples at the very beginning of the sample preparation process. This ensures that the labeled internal standard and the endogenous, unlabeled analyte are subjected to the identical experimental variations, allowing for highly accurate quantification.[9]

Experimental Protocol: Step-by-Step SILEC for Acyl-CoA Internal Standard Generation

This protocol is adapted from established SILEC methodologies.[9][11]

  • Cell Culture Preparation:

    • Begin with a cell line that has a high metabolic rate, such as Hepa 1c1c7 murine hepatocytes.

    • Culture the cells in a custom pantothenic acid-free medium, supplemented with charcoal-stripped fetal bovine serum (FBS) to minimize the presence of unlabeled pantothenic acid.[8]

    • Add [¹³C₃,¹⁵N]-pantothenic acid to the medium at a concentration of 1 mg/L.[10]

  • Isotopic Labeling:

    • Thaw and culture the cells in the prepared SILEC medium.

    • Passage the cells at least three to four times to ensure near-complete (>99%) incorporation of the labeled pantothenic acid into the CoA pool.[10]

    • Monitor the labeling efficiency at each passage by analyzing a small aliquot of cells via LC-MS/MS.

  • Harvesting and Extraction of Labeled Standards:

    • Once optimal labeling is achieved, harvest the cells.

    • For every five experimental samples, one 10 cm plate of labeled cells is typically required.

    • Extract the acyl-CoAs by adding an ice-cold 10% trichloroacetic acid (TCA) solution to the cell pellet.[9]

    • Sonicate the cell lysate on ice to ensure complete cell disruption.

    • Centrifuge to pellet the protein and collect the supernatant containing the labeled acyl-CoAs.

  • Application as Internal Standards:

    • The resulting supernatant, containing a mixture of labeled acyl-CoAs, can be directly used as an internal standard.

    • Add a defined volume of the labeled extract to your experimental samples (e.g., cell pellets, tissue homogenates) before proceeding with your standard acyl-CoA extraction protocol.

Data Presentation: Expected Labeling Efficiency
Cell LineLabeled PrecursorNumber of PassagesLabeling EfficiencyReference
Hepa 1c1c7[¹³C₃,¹⁵N]-Pantothenic Acid3-4>99%[10]
WSU-DLCL2[¹³C₃,¹⁵N]-Pantothenic AcidNot specified>98%[12]

Core Application 2: Metabolic Flux Analysis (MFA) of CoA-Dependent Pathways

13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[13] By introducing a ¹³C-labeled substrate and measuring the distribution of the ¹³C label in downstream metabolites, we can infer the activity of various metabolic pathways.[14] Using ¹³C-labeled pantothenic acid allows for the specific tracing of the CoA pool and its contribution to central carbon metabolism.

The "Why": Tracing the CoA Pool to Understand Metabolic Reprogramming

Changes in cellular metabolism are a hallmark of many diseases, including cancer.[5] For instance, cancer cells often exhibit altered glucose and glutamine metabolism to support their rapid proliferation.[15] By tracing the incorporation of ¹³C from labeled pantothenic acid into acetyl-CoA, we can directly measure the flux of this central metabolite into the TCA cycle and fatty acid synthesis. This provides critical insights into how cells rewire their metabolism under different physiological or pathological conditions.

Experimental Workflow: Tracing ¹³C-Pantothenic Acid into the TCA Cycle and Fatty Acid Synthesis

MFA_Workflow cluster_1 Experimental Workflow for 13C-Pantothenic Acid Metabolic Flux Analysis Start Cell Culture with [13C]-Pantothenic Acid Quench Metabolic Quenching Start->Quench 1. Introduce labeled precursor Extract Metabolite Extraction Quench->Extract 2. Halt metabolic activity LCMS LC-MS/MS Analysis Extract->LCMS 3. Isolate metabolites Analyze Data Analysis and Flux Calculation LCMS->Analyze 4. Quantify labeled species

Caption: A simplified workflow for a ¹³C-pantothenic acid metabolic flux analysis experiment.

Detailed Protocol: 13C-MFA of TCA Cycle and Fatty Acid Synthesis
  • Cell Culture and Labeling:

    • Culture cells of interest in a medium containing [U-¹³C]-pantothenic acid. The "U" denotes uniform labeling of all carbon atoms.

    • Allow the cells to reach a metabolic and isotopic steady state. This can be determined by analyzing metabolite labeling at different time points until a plateau is reached.[16]

  • Metabolic Quenching and Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and water to separate polar metabolites (including TCA cycle intermediates) and lipids (including fatty acids).

  • LC-MS/MS Analysis:

    • Analyze the polar and non-polar fractions separately using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • For the polar fraction, use a method optimized for the separation and detection of organic acids and acyl-CoAs.

    • For the non-polar fraction, hydrolyze the fatty acids from complex lipids and derivatize them for analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

  • Data Analysis and Flux Calculation:

    • Determine the mass isotopomer distributions (MIDs) of key metabolites, such as citrate, succinate, and palmitate.

    • Use metabolic modeling software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model and estimate the intracellular fluxes.[16]

Data Presentation: Hypothetical Quantitative Data from a ¹³C-Pantothenic Acid Tracing Experiment
MetaboliteCondition A (Control) - % LabeledCondition B (Treated) - % LabeledInterpretation
Acetyl-CoA85%60%Reduced contribution of labeled pantothenic acid to the acetyl-CoA pool in Condition B.
Citrate70%45%Decreased flux of labeled acetyl-CoA into the TCA cycle in Condition B.
Palmitate50%75%Increased flux of labeled acetyl-CoA towards fatty acid synthesis in Condition B.

Core Application 3: Investigating Drug Metabolism and Mechanism of Action

Stable isotope labeling is an invaluable tool in drug development for studying absorption, distribution, metabolism, and excretion (ADME).[6] Labeled pantothenic acid can be used to investigate how a drug candidate impacts CoA-dependent metabolic pathways, providing insights into its mechanism of action and potential off-target effects.

The "Why": Uncovering Drug-Induced Metabolic Shifts

Many drugs exert their therapeutic effects by modulating metabolic pathways. For example, some anticancer drugs target enzymes involved in glycolysis or the TCA cycle. By using ¹³C-labeled pantothenic acid, researchers can quantify changes in the flux through CoA-dependent pathways in response to drug treatment. This can help to confirm the drug's intended mechanism of action and identify any unforeseen metabolic reprogramming that could lead to drug resistance or toxicity.

Experimental Design: Assessing the Impact of a Drug on Fatty Acid Synthesis

This hypothetical protocol outlines an experiment to determine if a novel anticancer drug inhibits fatty acid synthesis by affecting the acetyl-CoA pool.

  • Experimental Setup:

    • Culture cancer cells in the presence of [U-¹³C]-pantothenic acid until isotopic steady state is reached.

    • Treat one group of cells with the drug candidate at a therapeutic concentration, and another group with a vehicle control.

    • Incubate for a duration relevant to the drug's known cellular activity.

  • Sample Collection and Analysis:

    • Quench metabolism and extract metabolites as described in the MFA protocol.

    • Analyze the polar fraction for ¹³C-labeled acetyl-CoA and the non-polar fraction for ¹³C-labeled fatty acids using LC-MS/MS.

  • Data Interpretation:

    • A decrease in the incorporation of ¹³C into fatty acids in the drug-treated group compared to the control would suggest that the drug inhibits fatty acid synthesis.

    • Simultaneously, an accumulation of ¹³C-labeled acetyl-CoA could indicate a block in its utilization for fatty acid synthesis.

The Role of ¹⁵N-Labeled Pantothenic Acid

While ¹³C is used to trace carbon backbones, ¹⁵N-labeled pantothenic acid can be used to trace the nitrogen atom in the β-alanine moiety of the molecule. This can be particularly useful for studying the synthesis and degradation of the CoA molecule itself, and for distinguishing it from other nitrogen-containing metabolites in complex biological samples.

Conclusion: A Versatile Tool for Modern Metabolic Research

13C and 15N labeled pantothenic acid are powerful and versatile tools for researchers in academia and the pharmaceutical industry. From the precise quantification of acyl-CoAs using the SILEC method to the detailed elucidation of metabolic fluxes and the investigation of drug mechanisms, stable isotope tracing with labeled pantothenic acid provides unparalleled insights into the central role of Coenzyme A in cellular metabolism. The methodologies outlined in this guide provide a solid foundation for designing and executing robust and informative experiments that will drive new discoveries in metabolic research.

References

  • Basu, S. S., & Blair, I. A. (2011). SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards.
  • Trefely, S., Liu, J., & Snyder, N. W. (2020). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Molecular cell, 82(2), 447–462.e6.
  • Basu, S. S., & Blair, I. A. (2012). SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards.
  • Frey, A. J., Feldman, D. R., Trefely, S., Worth, A. J., Basu, S. S., & Snyder, N. W. (2016). LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. Metabolomics : Official journal of the Metabolomics Society, 12(5), 89.
  • Varner, E. L., Trefely, S., Bar-Peled, L., Johns, K. C., & Snyder, N. W. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open biology, 10(9), 200199.
  • Snyder, N. W., Basu, S. S., & Blair, I. A. (2015). LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. Metabolomics, 12(5), 89.
  • Neubauer, S., Chu, D. B., Marx, H., Sauer, M., Hann, S., & Koellensperger, G. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and bioanalytical chemistry, 407(22), 6681–6688.
  • Frey, A. J., Feldman, D. R., Trefely, S., Worth, A. J., Basu, S. S., & Snyder, N. W. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters. eScholarship, University of California.
  • PubChem. (n.d.). Pantothenate and CoA Biosynthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • Basu, S. S., & Blair, I. A. (2011). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. Analytical chemistry, 83(4), 1346–1352.
  • Basu, S. S., & Blair, I. A. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(4), 1346-1352.
  • Stipanuk, M. H. (2006). Biochemical, physiological, and molecular aspects of human nutrition. Elsevier Health Sciences.
  • Gehrig, S. M., & Stenmark, K. R. (2000). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. The Analyst, 125(11), 2027–2032.
  • Begley, T. P., Kinsland, C., & Taylor, S. V. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 7(1).
  • Spry, C., Kirk, K., & Saliba, K. J. (2008). Pantothenate and coenzyme A biosynthetic pathway.
  • Crown, S. B., & Antoniewicz, M. R. (2013). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolic engineering, 16, 149–162.
  • Czarnecki, J., Nobeli, I., Smith, A. M. L., & Shepherd, A. J. (2012). The pantothenate and coenzyme a biosynthesis pathway. A diagram of the pathway obtained using the BioCyc pathway viewer.
  • Basu, S. S., & Blair, I. A. (2011). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. Analytical chemistry, 83(4), 1346–1352.
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1–12.
  • Kappel, L., & Wendisch, V. F. (2020). Stable Isotope Tracing Experiments Using LC-MS. In Metabolomics (pp. 165-181). Humana, New York, NY.
  • Wang, Y., & Yang, C. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 961814.
  • Ahn, W. S., & Antoniewicz, M. R. (2011). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 22(1), 107–113.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Institute of Medicine (US) Standing Committee on the Scientific Evaluation of Dietary Reference Intakes and its Panel on Folate, Other B Vitamins, and Choline. (1998). Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline.
  • Begley, T. P., Kinsland, C., & Taylor, S. V. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2).
  • Beyß, M., Nocon, J., Antoniewicz, M. R., & Noack, S. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 676882.
  • Schiattarella, G. G., Saucerman, J. J., & Hill, B. G. (2021). 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity. Metabolites, 11(11), 743.
  • Li, Y., & He, L. (2021). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs.
  • Said, H. M. (2011). Pantothenic acid: an overview focused on medical aspects. European Scientific Journal, 7(30).
  • Liu, X., & Young, J. D. (2024).

Sources

Foundational

An In-depth Technical Guide to Vitamin B5-13C3,15N Hemicalcium Hemihydrate for Nutritional Research

This guide provides a comprehensive technical overview of the application of isotopically labeled Vitamin B5 (Pantothenic Acid), specifically Vitamin B5-13C3,15N hemicalcium hemihydrate, in advanced nutritional and metab...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of isotopically labeled Vitamin B5 (Pantothenic Acid), specifically Vitamin B5-13C3,15N hemicalcium hemihydrate, in advanced nutritional and metabolic research. It is intended for researchers, scientists, and drug development professionals who are looking to employ stable isotope tracer techniques to investigate the intricate roles of Vitamin B5 in health and disease.

Introduction: The Significance of Vitamin B5 and the Power of Stable Isotope Tracers

Vitamin B5, also known as pantothenic acid, is a water-soluble vitamin essential for all forms of life.[1][2] Its fundamental role lies in its being the exclusive precursor to the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous biochemical reactions.[1][3][4] CoA is indispensable for energy metabolism through the Krebs cycle, the synthesis and degradation of fatty acids, and the production of essential molecules like phospholipids, steroid hormones, and the neurotransmitter acetylcholine.[2][3][5]

Given its ubiquitous involvement in core metabolic pathways, understanding the dynamics of Vitamin B5 uptake, metabolism, and bioavailability is crucial. Traditional methods of nutritional assessment often provide static snapshots of nutrient levels. However, to truly understand the metabolic fate of Vitamin B5, a dynamic approach is required. This is where stable isotope tracers, such as Vitamin B5-13C3,15N hemicalcium hemihydrate, offer a powerful advantage.

Stable isotopes are non-radioactive and safe for use in human studies, including in vulnerable populations like pregnant women and children.[6][7] By introducing a labeled form of a nutrient, researchers can trace its journey through the body, quantifying absorption, tissue distribution, metabolic conversion rates, and excretion.[6][8][9] This provides invaluable kinetic data that is unattainable with conventional methods.

Vitamin B5-13C3,15N hemicalcium hemihydrate is a specifically designed tracer where three carbon atoms and one nitrogen atom in the β-alanine portion of the pantothenic acid molecule are replaced with their heavier, stable isotopes (¹³C and ¹⁵N).[10][11] This labeling provides a distinct mass shift that can be accurately detected by mass spectrometry, allowing for the differentiation of the tracer from the naturally abundant (unlabeled) Vitamin B5.[12][13][14]

The Metabolic Journey of Vitamin B5: From Ingestion to Coenzyme A

To effectively design and interpret tracer studies, a thorough understanding of the metabolic pathway of Vitamin B5 is essential.

Absorption and Transport

Dietary Vitamin B5 is primarily found in the form of CoA or phosphopantetheine, which are hydrolyzed to free pantothenic acid in the intestine before absorption.[1][15][16] The absorption of free pantothenic acid into intestinal cells occurs via a sodium-dependent active transport system.[15][17]

The Five-Step Conversion to Coenzyme A

Once inside the cell, pantothenic acid undergoes a five-step enzymatic conversion to CoA.[15][18] This pathway is a critical control point in cellular metabolism.

The key enzymatic steps are:

  • Phosphorylation: Pantothenate kinase (PANK) phosphorylates pantothenic acid to 4'-phosphopantothenate. This is the rate-limiting step in CoA biosynthesis.[3][15]

  • Cysteine Addition: Phosphopantothenoylcysteine synthetase adds a cysteine residue to 4'-phosphopantothenate.[15]

  • Decarboxylation: Phosphopantothenoylcysteine decarboxylase removes the carboxyl group from the cysteine residue.[15]

  • Adenylylation: Phosphopantetheine adenylyl transferase adds an AMP moiety from ATP.[15]

  • Final Phosphorylation: Dephospho-CoA kinase phosphorylates the 3'-hydroxyl group of the ribose sugar to form the active Coenzyme A.[15]

Diagram: Biosynthesis of Coenzyme A from Pantothenic Acid

CoA_Biosynthesis B5 Pantothenic Acid (Vitamin B5) PANK Pantothenate Kinase (PANK) B5->PANK ATP PP 4'-Phosphopantothenate PANK->PP PPCS Phosphopantothenoyl- cysteine Synthetase PP->PPCS Cysteine, ATP PPC 4'-Phospho-N- pantothenoylcysteine PPCS->PPC PPCDC Phosphopantothenoyl- cysteine Decarboxylase PPC->PPCDC PPan 4'-Phosphopantetheine PPCDC->PPan PPAT Phosphopantetheine Adenylyl Transferase PPan->PPAT ATP dCoA Dephospho-CoA PPAT->dCoA DPCK Dephospho-CoA Kinase dCoA->DPCK ATP CoA Coenzyme A DPCK->CoA

Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from Vitamin B5.

Designing a Tracer Study with Vitamin B5-13C3,15N

A well-designed tracer study is paramount for obtaining meaningful and reproducible data. The following sections outline the key considerations and a general protocol.

Experimental Design Considerations
  • Study Population: The choice of subjects (human, animal models, cell cultures) will depend on the research question. For human studies, ethical approval and informed consent are mandatory.

  • Tracer Administration: The labeled Vitamin B5 can be administered orally or intravenously. Oral administration is suitable for studying absorption and first-pass metabolism, while intravenous administration allows for the investigation of systemic kinetics without the influence of absorption.

  • Dosage: The amount of tracer administered should be sufficient to allow for accurate detection above the natural abundance of ¹³C and ¹⁵N, but not so high as to perturb the natural Vitamin B5 pool.

  • Sampling: Blood, urine, and tissue biopsies (in animal studies) are common sample types. The frequency and timing of sample collection are critical for capturing the kinetic profile of the tracer.

  • Dietary Control: For human and animal studies, controlling the dietary intake of unlabeled Vitamin B5 is important to minimize variability.

A Generalized Experimental Workflow

The following workflow provides a template for a typical in vivo tracer study.

Diagram: Experimental Workflow for a Vitamin B5 Tracer Study

Tracer_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_interp Interpretation Phase P1 Subject Recruitment & Baseline Assessment P2 Dietary Standardization P1->P2 E1 Administer Vitamin B5-13C3,15N (Oral or IV) P2->E1 E2 Serial Sampling (Blood, Urine) E1->E2 A1 Sample Preparation (Extraction, Derivatization) E2->A1 A2 LC-MS/MS Analysis A1->A2 A3 Isotopologue Enrichment Calculation A2->A3 I1 Pharmacokinetic Modeling A3->I1 I2 Metabolic Flux Analysis I1->I2 I3 Data Interpretation & Conclusion I2->I3

Caption: A generalized workflow for conducting a nutritional tracer study using isotopically labeled Vitamin B5.

Analytical Methodology: Quantifying the Labeled Species

The accurate quantification of Vitamin B5-13C3,15N and its metabolites is the cornerstone of any tracer study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[12][13]

Sample Preparation

The goal of sample preparation is to extract Vitamin B5 and its metabolites from the biological matrix and remove interfering substances.

Protocol: Extraction of Pantothenic Acid from Plasma

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known amount of an internal standard (e.g., a different isotopologue of pantothenic acid).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Note: For the analysis of total pantothenic acid (free and bound), an enzymatic hydrolysis step using enzymes like alkaline phosphatase and pantetheinase is required prior to extraction to liberate the bound forms.[12][19]

LC-MS/MS Analysis

LC-MS/MS provides high sensitivity and specificity for the detection and quantification of the labeled and unlabeled forms of Vitamin B5.

  • Chromatography: Reversed-phase liquid chromatography is typically used to separate pantothenic acid from other components in the sample. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid, is a common choice.[13]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences.

Table: MRM Transitions for Unlabeled and Labeled Pantothenic Acid

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Unlabeled Pantothenic Acid220.1105.1
Vitamin B5-¹³C₃,¹⁵N224.1109.1

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Data Interpretation and Applications

The data obtained from the LC-MS/MS analysis, specifically the ratio of the labeled to unlabeled pantothenic acid (isotopic enrichment), can be used to perform pharmacokinetic and metabolic flux analysis.

Pharmacokinetic Analysis

By plotting the concentration of the labeled Vitamin B5 in plasma over time, key pharmacokinetic parameters can be determined:

  • Absorption Rate: The rate at which the tracer appears in the bloodstream after oral administration.

  • Bioavailability: The fraction of the orally administered tracer that reaches the systemic circulation.

  • Volume of Distribution: The apparent volume into which the tracer distributes in the body.

  • Clearance: The rate at which the tracer is removed from the body.

  • Half-life: The time it takes for the concentration of the tracer to decrease by half.[20][21]

Metabolic Flux Analysis

By measuring the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites like CoA and acetyl-CoA, researchers can quantify the rate of CoA synthesis and the contribution of Vitamin B5 to various metabolic pathways. This is particularly valuable for understanding the impact of disease states, dietary interventions, or drug treatments on metabolic function.

Conclusion and Future Directions

The use of Vitamin B5-13C3,15N hemicalcium hemihydrate as a tracer provides an unparalleled window into the dynamic metabolism of this essential nutrient. This technical guide has outlined the fundamental principles, experimental design considerations, analytical methodologies, and data interpretation strategies for employing this powerful tool in nutritional research.

Future applications of this technology are vast and include:

  • Investigating the role of Vitamin B5 in neurodegenerative diseases.

  • Elucidating the mechanisms of action of drugs that target CoA-dependent pathways.

  • Personalizing nutritional recommendations based on individual metabolic profiles.

  • Understanding the impact of the gut microbiome on Vitamin B5 availability and metabolism.

By embracing stable isotope tracer technology, the scientific community can continue to unravel the complex and vital roles of Vitamin B5 in maintaining human health.

References

  • Linus Pauling Institute. (n.d.). Pantothenic Acid. Oregon State University. Retrieved from [Link]

  • Begley, T. P., et al. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 7(1). Retrieved from [Link]

  • Rupa Health. (n.d.). Vitamin B5. Retrieved from [Link]

  • Voicu, V. A., et al. (2014). PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Bioingineering, 938.
  • Cleveland Clinic. (2024, January 12). Benefits of Vitamin B5, Pantothenic Acid. Cleveland Clinic Health Essentials. Retrieved from [Link]

  • Begley, T. P., et al. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. PubMed, 7(1). Retrieved from [Link]

  • Oncohema Key. (2016, June 13). Stable Isotopes in Nutrition Research. Retrieved from [Link]

  • Eufic. (2021, January 11). Pantothenic acid (vitamin B5): foods, functions, how much do you need & more. Retrieved from [Link]

  • Jones, A. E. (2016). Stable isotopes in nutrition research: historical perspective and overview. ResearchGate. Retrieved from [Link]

  • Jackson, M. J. (1989). The use of stable isotopes in mineral nutrition research. PubMed, 50(1), 25-38. Retrieved from [Link]

  • Lartey, A. (2015). Using stable isotope techniques in nutrition assessments and tracking of global targets post-2015. Proceedings of the Nutrition Society, 74(4), 435-442. Retrieved from [Link]

  • Journal of Pharmacokinetics and Pharmacodynamics. (n.d.). The Pharmacokinetics of Orally Administered Calcium Pantothenate in Adults. Retrieved from [Link]

  • Consensus. (n.d.). What is pantothenic acid (Vitamin B5) mechanism of action?. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic conversion of pantothenic acid to coenzyme A. Retrieved from [Link]

  • Clinical and Experimental Pharmacology. (n.d.). The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults. Retrieved from [Link]

  • Microgram. (n.d.). Vitamin B5 (Pantothenic Acid) - Benefits, Sources & Deficiency Signs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stable Isotope Tracers: Technological Tools that have Emerged. Retrieved from [Link]

  • Wikipedia. (n.d.). Pantothenic acid. Retrieved from [Link]

  • National Institutes of Health Office of Dietary Supplements. (2021, March 26). Pantothenic Acid - Health Professional Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 29). Vitamin B5 (Pantothenic Acid) - StatPearls. Retrieved from [Link]

  • The Nutrition Source. (2022, July). Pantothenic Acid – Vitamin B5. Harvard T.H. Chan School of Public Health. Retrieved from [Link]

  • Heudi, O., et al. (2004). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 129(7), 657-662. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Vitamin B 5 : Pantothenate. Retrieved from [Link]

  • Chen, P., & Wolf, W. R. (2011). High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements. Royal Society of Chemistry. Retrieved from [Link]

  • Catalyst University. (2019, April 14). Mammalian Pantothenic Acid (Vitamin B5) Processing & Metabolism. YouTube. Retrieved from [Link]

  • Reactome. (n.d.). Vitamin B5 (pantothenate) metabolism. Retrieved from [Link]

  • Soderblom, E. J., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(9), 3388-3395. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, January 26). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Retrieved from [Link]

  • Arvola, A., et al. (2009). Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay. PubMed, 20(5), 1148-1156. Retrieved from [Link]

  • Cerilliant. (n.d.). Pantothenic acid-13C3,15N hemicalcium salt. Retrieved from [Link]

  • ResearchGate. (2009). Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay. Retrieved from [Link]

  • MassBank. (2023, March 9). Pantothenic acid; LC-ESI-ITFT; MS2; CE: 100; [M+H]+. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Properties of Bare and Microhydrated Vitamin B5–Calcium Complexes. Retrieved from [Link]

  • MDPI. (2023, March 19). Development and Optimization of Chromatographic Conditions for the Determination of Selected B Vitamins in Pharmaceutical Products. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of Vitamin B5 in Human Serum by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Application Note Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vitamin B5 (pantothenic acid) in human serum. The...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vitamin B5 (pantothenic acid) in human serum. The method utilizes a stable isotope-labeled internal standard, Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol detailed herein provides a comprehensive workflow, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, suitable for clinical research and drug development applications.

Introduction

Vitamin B5, or pantothenic acid, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are critical for fatty acid metabolism and a multitude of other biochemical reactions. Accurate measurement of Vitamin B5 levels in biological matrices is crucial for nutritional assessment and in various stages of drug development. Traditional methods for Vitamin B5 analysis, such as microbiological assays, can be time-consuming and lack specificity.[1]

LC-MS/MS has emerged as the preferred analytical technique for the quantification of vitamins in complex biological fluids due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has nearly identical physicochemical properties, is the gold standard for quantitative LC-MS/MS analysis.[3][4] This approach, known as stable isotope dilution analysis (SIDA), effectively compensates for variations during sample preparation and potential ion suppression or enhancement in the mass spectrometer source.[3][4] This application note describes a validated LC-MS/MS method employing Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate as the internal standard for the precise and accurate determination of Vitamin B5 in human serum.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • Vitamin B5 (Pantothenic Acid), analytical standard grade (Sigma-Aldrich, St. Louis, MO, USA)

    • Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate (MedChemExpress, Monmouth Junction, NJ, USA)[5]

  • Solvents and Reagents:

    • Acetonitrile, LC-MS grade (Fisher Scientific, Waltham, MA, USA)

    • Methanol, LC-MS grade (Fisher Scientific, Waltham, MA, USA)

    • Water, LC-MS grade (Fisher Scientific, Waltham, MA, USA)

    • Formic acid, 99%, LC-MS grade (Thermo Fisher Scientific, Waltham, MA, USA)

    • Trichloroacetic acid (TCA), ACS grade (Sigma-Aldrich, St. Louis, MO, USA)

    • Human serum, drug-free (BioIVT, Westbury, NY, USA)

Standard and Internal Standard Stock Solutions
  • Vitamin B5 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Vitamin B5 in 10 mL of methanol.

  • Vitamin B5-¹³C₃,¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples at appropriate concentrations. The IS working solution should be prepared at a concentration of 100 ng/mL.

All stock and working solutions should be stored at -20°C in amber vials to protect from light.[6]

Sample Preparation Protocol

The following protocol outlines a protein precipitation method for the extraction of Vitamin B5 from human serum:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human serum sample, calibration standard, or QC sample.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL Vitamin B5-¹³C₃,¹⁵N working solution to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to each tube. This step serves to precipitate serum proteins.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

This simple and efficient protein precipitation method is widely used for the analysis of small molecules in biological fluids.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2
MS System SCIEX Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions See Table 3

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.005
1.005
4.0095
5.0095
5.105
7.005

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Vitamin B5 (Pantothenic Acid)220.190.010015
Vitamin B5-¹³C₃,¹⁵N (IS)224.193.010015

Rationale for MRM Transitions: The precursor ion for Vitamin B5 corresponds to its protonated molecule [M+H]⁺. The product ion at m/z 90.0 results from the characteristic fragmentation of the pantothenic acid molecule. The precursor ion for the internal standard is shifted by +4 Da due to the incorporation of three ¹³C atoms and one ¹⁵N atom. The corresponding fragment ion is also shifted, ensuring specificity.

Method Validation

The developed method should be validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank serum samples from at least six different sources to ensure no significant interferences are observed at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. The linearity should be evaluated over a clinically relevant concentration range with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤ 15%.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked serum samples to the response in neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of Vitamin B5 in human serum should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Workflow and Data Visualization

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Serum Sample (100 µL) s2 Spike with IS (20 µL) s1->s2 Inject s3 Protein Precipitation (300 µL Acetonitrile) s2->s3 Inject s4 Vortex & Centrifuge s3->s4 Inject s5 Transfer Supernatant s4->s5 Inject lc HPLC Separation (C18 Column) s5->lc Inject ms Tandem MS Detection (MRM Mode) lc->ms Elute quant Quantification (Peak Area Ratio) ms->quant report Report Generation quant->report

Figure 1: Analytical workflow for Vitamin B5 quantification.

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the quantification of Vitamin B5 in human serum. The use of a stable isotope-labeled internal standard, Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate, ensures the reliability and accuracy of the results. The described sample preparation protocol is straightforward and efficient, making the method suitable for high-throughput analysis in clinical and research settings. Adherence to proper method validation guidelines will ensure the generation of high-quality, reproducible data.

References

  • Chen, P., & Wolf, W. R. (2007). High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements. In Methods in Molecular Biology, vol 609. Humana Press.
  • Rychlik, M. (2003). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 128(7), 843-847. Available at: [Link]

  • Heudi, O., Kilinç, T., & Fontannaz, P. (2004). Determination of vitamin B5 in a range of fortified food products by reversed-phase liquid chromatography-mass spectrometry with electrospray ionisation. Journal of Chromatography A, 1032(1-2), 1-6. Available at: [Link]

  • Lal, R., et al. (2021). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. bioRxiv. Available at: [Link]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. Available at: [Link]

  • Lepage, N., et al. (2012). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International, 95(1), 143-148. Available at: [Link]

  • Rychlik, M. (2004). Pantothenic Acid Quantification: Method Comparison of a Stable Isotope Dilution Assay and a Microbiological Assay. Journal of Agricultural and Food Chemistry, 52(10), 2825-2831. Available at: [Link]

  • Li, Y., et al. (2015). Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk. Biomedical and Environmental Sciences, 28(4), 291-299. Available at: [Link]

  • Bâ, K., et al. (2014). Determination of vitamin B5 in human urine by high-performance liquid chromatography coupled with mass spectrometry. Journal of analytical methods in chemistry, 2014, 859430. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Quantitative Bioanalysis of Vitamin B5 (Pantothenic Acid) using a Stable Isotope-Labeled Internal Standard

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of Vitamin B5 (Pantothenic Acid) in biological matrices, speci...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of Vitamin B5 (Pantothenic Acid) in biological matrices, specifically human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Vitamin B5-(β-alanyl-¹³C₃,¹⁵N) as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest levels of accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and aligning with regulatory expectations for bioanalytical method validation. The use of a SIL-IS is the gold standard for correcting variability during sample processing and mitigating matrix effects inherent in complex biological samples.[1][2]

Introduction: The Imperative for an Ideal Internal Standard

Vitamin B5, or pantothenic acid, is an essential water-soluble nutrient vital for the synthesis of Coenzyme A (CoA).[3] CoA is a pivotal molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[4][5] Accurate quantification of pantothenic acid in biological fluids is critical for nutritional assessment, clinical diagnostics, and pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including:

  • Variability in Sample Preparation: Inconsistent analyte recovery during extraction steps.

  • Instrumental Drift: Minor fluctuations in instrument performance over an analytical run.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[6][7]

To overcome these challenges, an internal standard (IS) is incorporated into the analytical workflow. The fundamental principle is to use the ratio of the analyte signal to the IS signal for quantification, rather than the absolute analyte signal.[2] This ratiometric approach normalizes for variations. The ideal IS behaves identically to the analyte throughout the entire process. For this reason, a stable isotope-labeled internal standard (SIL-IS) is the preferred choice, as strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[6][7]

This protocol utilizes Vitamin B5-(β-alanyl-¹³C₃,¹⁵N) (henceforth referred to as B5-IS). This SIL-IS co-elutes with the native Vitamin B5 and experiences the same extraction efficiency and matrix effects, providing the most reliable correction for analytical variability.[1][9]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Vitamin B5 (Pantothenic Acid)Reference Standard Grade (≥99%)Sigma-Aldrich, Cayman Chemical
Vitamin B5-(β-alanyl-¹³C₃,¹⁵N) (B5-IS)≥98% isotopic purityCambridge Isotope Laboratories, Inc.
Acetonitrile (ACN)LC-MS GradeFisher Scientific, Honeywell
Formic Acid (FA)LC-MS Grade (≥99%)Thermo Scientific, Sigma-Aldrich
WaterDeionized, 18.2 MΩ·cmMilli-Q® system or equivalent
Human Plasma (with K₂EDTA)Pooled, BlankBioIVT, Seralab
Microcentrifuge Tubes (1.5 mL)PolypropyleneEppendorf, Sarstedt
96-Well Collection PlatesPolypropylene, 2 mLWaters, Agilent
Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Causality: Preparing separate stock solutions for calibration standards (CS) and quality control (QC) samples is a critical requirement of regulatory guidelines to avoid analytical bias from a single faulty stock.[10]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Vitamin B5 reference standard and dissolve in a 5 mL volumetric flask with 50:50 (v/v) ACN:Water to create the Calibration Stock.

    • Separately, weigh ~5 mg of Vitamin B5 and prepare a second stock in the same manner to create the QC Stock.

    • Accurately weigh ~1 mg of B5-IS and dissolve in a 1 mL volumetric flask with 50:50 (v/v) ACN:Water to create the IS Stock.

    • Store all stock solutions at -20°C or colder.

  • Working Solutions:

    • Vitamin B5 Working Standard Solution (10 µg/mL): Dilute the Calibration Stock 1:100 with 50:50 ACN:Water.

    • QC Working Solution (10 µg/mL): Dilute the QC Stock 1:100 with 50:50 ACN:Water.

    • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock in 50:50 ACN:Water. This concentration should be optimized to yield a robust signal without causing detector saturation.

  • Preparation of Calibration Standards and QC Samples in Plasma:

    • Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma (not exceeding 5% of the total plasma volume to avoid matrix alteration).

    • An example dilution scheme is provided below.

Sample IDConcentration (ng/mL)Vol. of 10 µg/mL Working Std (µL)Vol. of Blank Plasma (µL)
CS1 (LLOQ)50.5999.5
CS2101.0999.0
CS3505.0995.0
CS410010.0990.0
CS525025.0975.0
CS650050.0950.0
CS780080.0920.0
CS8 (ULOQ)1000100.0900.0
QC Low151.5 (from QC stock)998.5
QC Mid15015.0 (from QC stock)985.0
QC High75075.0 (from QC stock)925.0
Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system.[11] Acetonitrile is an efficient precipitating agent, and the addition of formic acid helps to maintain analyte stability and improve chromatographic peak shape.

G cluster_prep Sample Preparation Workflow s1 1. Aliquot 50 µL of Plasma Sample (CS, QC, or Unknown) s2 2. Add 150 µL of Precipitation Solution (ACN with 0.1% FA and 100 ng/mL B5-IS) s1->s2 s3 3. Vortex Mix (5 minutes, high speed) s2->s3 s4 4. Centrifuge (14,000 x g, 10 min, 4°C) s3->s4 s5 5. Transfer Supernatant (100 µL to 96-well plate) s4->s5 s6 6. Inject into LC-MS/MS System s5->s6

Caption: Step-by-step workflow for plasma sample preparation.

Detailed Steps:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Allow plasma samples to thaw completely on ice. Vortex briefly.

  • Aliquot 50 µL of plasma into the corresponding labeled tube.

  • Prepare the Precipitation/Internal Standard Solution : Add the required volume of the IS Working Solution to ice-cold acetonitrile containing 0.1% formic acid to achieve a final B5-IS concentration of 100 ng/mL.

  • Add 150 µL of the cold Precipitation/Internal Standard Solution to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 5 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well collection plate for analysis. Avoid disturbing the protein pellet.

LC-MS/MS Instrumentation and Conditions

Rationale: The selected parameters are designed to achieve chromatographic separation of Vitamin B5 from endogenous interferences and provide sensitive and specific detection using Multiple Reaction Monitoring (MRM). A C18 column provides robust reversed-phase separation, while the formic acid in the mobile phase promotes protonation for positive ion electrospray ionization.[11][12]

ParameterRecommended Condition
LC System UPLC/UHPLC System (e.g., Waters Acquity, Sciex ExionLC)
ColumnReversed-Phase C18, e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.5 µL
Gradient 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsVitamin B5: Q1: 220.1 -> Q3: 90.1 (Quantifier), 72.1 (Qualifier) B5-IS: Q1: 224.1 -> Q3: 94.1 (Quantifier)
Dwell Time50 ms
Source Temp.550°C
IonSpray Voltage5500 V
Collision EnergyOptimize for specific instrument, typically 15-30 eV

Note: All MS parameters (e.g., collision energy, declustering potential) must be optimized for the specific instrument being used.

Data Analysis and Method Validation

Data Processing
  • Integrate the peak areas for the Vitamin B5 and B5-IS quantifier MRM transitions.

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Vitamin B5) / (Peak Area of B5-IS)

  • Construct a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations.

  • Perform a linear regression with 1/x² weighting. The use of weighting is crucial to ensure accuracy at the lower end of the curve.

  • Determine the concentration of Vitamin B5 in QC and unknown samples by interpolating their PAR values from the calibration curve equation.

G cluster_correction cluster_scenario1 Scenario 1: No Matrix Effect cluster_scenario2 Scenario 2: 50% Ion Suppression A Analyte Signal (A) A1 Area = 100,000 A2 Area = 50,000 IS Internal Standard Signal (IS) IS1 Area = 50,000 IS2 Area = 25,000 Ratio Ratio (A / IS) R1 Ratio = 2.0 A1->R1 IS1->R1 R2 Ratio = 2.0 A2->R2 IS2->R2

Caption: The ratiometric approach maintains consistency despite signal suppression.

Bioanalytical Method Validation

For the method to be considered reliable for regulated studies, it must undergo validation as per regulatory guidelines.[10][13] The following parameters must be assessed.

Validation ParameterFDA Guideline SummaryAcceptance Criteria
Calibration Curve A blank, a zero (with IS), and ≥6 non-zero standards.[8][13]Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Assessed using replicate (n≥5) QC samples at ≥4 levels (LLOQ, Low, Mid, High) across multiple runs.[8][14]Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Selectivity Analyze ≥6 different sources of blank matrix to check for interferences at the retention times of the analyte and IS.[8]Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Matrix Effect Assess the effect of the matrix on ionization by comparing the response of analyte in post-extraction spiked matrix to the response in a neat solution.[14]The IS-normalized matrix factor should have a %CV ≤15%.
Recovery Compare the analyte response from extracted samples to post-extraction spiked samples.[14]Recovery does not need to be 100%, but it must be consistent and reproducible.
Stability Evaluate analyte stability under various conditions: Freeze-Thaw, Bench-Top, Long-Term Storage, and Processed Sample Stability.[14]Mean concentration of stability samples must be within ±15% of nominal concentration.

Conclusion

This application note details a robust, sensitive, and reliable LC-MS/MS method for the quantification of Vitamin B5 in human plasma. The protocol's foundation is the proper use of the stable isotope-labeled internal standard, Vitamin B5-(β-alanyl-¹³C₃,¹⁵N), which is indispensable for correcting analytical variability and ensuring data integrity.[1][2] By adhering to the principles of bioanalytical method validation outlined herein, researchers can generate high-quality, defensible data suitable for a wide range of applications, from nutritional science to clinical and pharmaceutical research.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
  • BenchChem. (2025).
  • Reddy, G. M., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • BenchChem. (2025). The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Essential in Mass Spectrometry.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Zheng, G., et al. (2020). Determination of Pantothenic Acid in Food by LC-MS/MS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 56(3), 326-331.
  • Giménez, E. C., & Schaffer, S. (2013). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay. Journal of AOAC International, 96(5), 1146-1152. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]

  • Frank, T., et al. (2001). Pantothenic Acid Quantification: Method Comparison of a Stable Isotope Dilution Assay and a Microbiological Assay. Food / Nahrung, 45(1), 44-48.
  • U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Frank, T., et al. (2000). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 125, 2021-2025. [Link]

  • Xia, Y. Q., & Jemal, M. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 21(3). [Link]

  • Midttun, Ø., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLOS ONE, 17(7), e0271423. [Link]

  • Zancheng Life Sciences. (2022). Vitamin b5 Properties and Vitamin b5 Deficiency.
  • Vaskova, J., & Vasko, L. (2023). Vitamin B5 (Pantothenic Acid). In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. Pantothenic acid. [Link]

Sources

Method

Application Note: Robust and Accurate Quantification of Vitamin B5 (Pantothenic Acid) Across Diverse Matrices Using Stable Isotope-Labeled Internal Standards

Introduction: The Imperative for Precision in Vitamin B5 Analysis Vitamin B5, or pantothenic acid, is a vital water-soluble nutrient integral to a multitude of metabolic processes, including the synthesis of coenzyme A (...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Vitamin B5 Analysis

Vitamin B5, or pantothenic acid, is a vital water-soluble nutrient integral to a multitude of metabolic processes, including the synthesis of coenzyme A (CoA) and the metabolism of fats, carbohydrates, and proteins.[1] Given its ubiquitous presence in various food sources and its importance in human health and disease, accurate quantification of pantothenic acid in diverse matrices such as food products, dietary supplements, and biological fluids is paramount for nutritional assessment, quality control in food manufacturing, and clinical diagnostics.[1][2]

The inherent complexity of these matrices, however, presents significant analytical challenges. The presence of proteins, fats, and other endogenous components can lead to matrix effects, such as ion suppression or enhancement in mass spectrometry-based assays, thereby compromising the accuracy and reproducibility of the results.[3] To surmount these obstacles, the use of a stable isotope-labeled internal standard is not merely a recommendation but a cornerstone of a robust and self-validating analytical method.[4][5][6][7] By incorporating a known amount of a labeled analogue of pantothenic acid (e.g., [¹³C₆, ¹⁵N₂]-pantothenic acid) at the very beginning of the sample preparation workflow, any variations in extraction efficiency, matrix effects, and instrument response are effectively normalized, leading to highly accurate and precise quantification.[8][9]

This application note provides a comprehensive guide to the principles and methodologies for the sample preparation of Vitamin B5 for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on the critical role of labeled internal standards. We will explore various extraction techniques tailored for different sample types and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Foundational Role of the Labeled Internal Standard

The ideal internal standard co-elutes chromatographically with the analyte and exhibits identical ionization behavior in the mass spectrometer. A stable isotope-labeled internal standard is the gold standard as it is chemically identical to the analyte, differing only in mass. This ensures that it behaves identically during every step of the sample preparation and analysis process. The use of labeled standards like [¹³C₃,¹⁵N]-pantothenic acid or [¹³C₆, ¹⁵N₂]-pantothenic acid has been demonstrated to yield excellent linearity and recovery.[5][6][7][8][9]

Navigating Sample Preparation: A Matrix-Centric Approach

The choice of sample preparation technique is dictated by the physicochemical properties of the sample matrix. The primary goals are to efficiently extract pantothenic acid, remove interfering substances, and concentrate the analyte for sensitive detection.

Proteinaceous Matrices (Plasma, Serum, Whole Blood, Dairy)

High protein content is a major source of interference in bioanalytical assays.[10] Protein precipitation is a rapid and effective technique for removing the bulk of proteins from the sample.[10][11]

  • Mechanism of Action: A precipitating agent, typically an organic solvent or a strong acid, is added to the sample. This disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.[10] The precipitated proteins are then removed by centrifugation.

  • Common Precipitating Agents:

    • Acetonitrile/Methanol: These organic solvents are effective at precipitating proteins and are compatible with reversed-phase chromatography.[11]

    • Trichloroacetic Acid (TCA): TCA is a strong acid that efficiently denatures and precipitates proteins.[10][12] However, it is crucial to remove residual TCA as it can be detrimental to the chromatographic column and suppress ionization.[13][14]

    • Zinc Sulfate (ZnSO₄) in Methanol: This reagent combination has been shown to be effective for protein precipitation in whole blood samples, offering good recovery and minimizing matrix effects.[13][14][15]

    • Zinc Acetate and Potassium Ferricyanide: This combination is particularly useful for dairy products with high protein content, effectively reducing matrix interference.

The following diagram illustrates a typical protein precipitation workflow:

Protein Precipitation Workflow Sample Sample (e.g., Plasma) + Labeled Internal Standard Add_Precipitant Add Protein Precipitating Agent (e.g., Acetonitrile) Sample->Add_Precipitant Vortex Vortex to Mix Add_Precipitant->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze by LC-MS/MS Supernatant->Analyze

Caption: A generalized workflow for protein precipitation.

Solid and Semi-Solid Food Matrices (Infant Formula, Fortified Foods)

For these matrices, the primary challenge is the efficient release of pantothenic acid from the complex food matrix. In many foods, Vitamin B5 exists in bound forms like coenzyme A.[9][16]

  • Enzymatic Hydrolysis: To quantify total pantothenic acid, enzymatic digestion is often necessary to liberate the free form of the vitamin.[1][16] A combination of enzymes, such as alkaline phosphatase and pantetheinase, can be used for this purpose.[5][16] The optimal digestion time and temperature need to be carefully controlled to ensure complete hydrolysis without degradation of the analyte.[17]

  • Extraction: Following enzymatic treatment (if required), a simple extraction with an aqueous solution is often sufficient.[8][9] For samples with high fat content, a defatting step with a non-polar solvent like hexane may be necessary.

The workflow for solid food samples is depicted below:

Solid Food Sample Workflow Sample Homogenized Food Sample + Labeled Internal Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (for total Vitamin B5) Sample->Enzymatic_Hydrolysis Extraction Aqueous Extraction Enzymatic_Hydrolysis->Extraction Centrifuge Centrifugation/ Filtration Extraction->Centrifuge Cleanup Optional Cleanup (e.g., SPE) Centrifuge->Cleanup Analyze Analyze by LC-MS/MS Cleanup->Analyze

Caption: Sample preparation workflow for solid food matrices.

Complex Liquid Matrices (Beverages, Juices)

For relatively clean liquid matrices, a "dilute-and-shoot" approach may be feasible. However, for more complex beverages, a cleanup step is often required to remove sugars and other interfering compounds.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration.[18][19][20] A sorbent material packed in a cartridge is used to selectively retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. For the analysis of water-soluble vitamins, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are commonly employed.

The following diagram outlines the steps in a typical SPE procedure:

Solid-Phase Extraction Workflow Sample Sample + Labeled Internal Standard Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte Wash->Elute Analyze Analyze by LC-MS/MS Elute->Analyze

Caption: A standard workflow for solid-phase extraction.

Detailed Protocols

Protocol 1: Quantification of Pantothenic Acid in Human Plasma by Protein Precipitation and LC-MS/MS

This protocol is designed for the accurate quantification of pantothenic acid in human plasma, a common matrix in clinical and research settings.

Materials:

  • Human plasma

  • Pantothenic acid analytical standard

  • [¹³C₆, ¹⁵N₂]-Pantothenic acid internal standard solution (1 µg/mL in water)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Procedure:

  • Sample Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Addition: Add 10 µL of the [¹³C₆, ¹⁵N₂]-pantothenic acid internal standard solution (1 µg/mL) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.

  • Mixing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[11]

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Self-Validation:

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of pantothenic acid analytical standard into a surrogate matrix (e.g., stripped plasma or water) and processing them alongside the samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

  • Matrix Effect Evaluation: The matrix effect can be evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution. The use of a labeled internal standard should effectively compensate for any observed matrix effects.[3]

Parameter Acceptance Criteria
Linearity (r²) > 0.99
Accuracy 85-115% of nominal concentration
Precision (%RSD) < 15%
Recovery Consistent and reproducible
Protocol 2: Quantification of Total Pantothenic Acid in Infant Formula by Enzymatic Hydrolysis and LC-MS/MS

This protocol is tailored for the analysis of total pantothenic acid in a complex food matrix like infant formula, incorporating an enzymatic hydrolysis step.

Materials:

  • Infant formula powder

  • Pantothenic acid analytical standard

  • [¹³C₆, ¹⁵N₂]-Pantothenic acid internal standard solution (1 µg/mL in water)

  • Alkaline phosphatase solution

  • Pantetheinase solution

  • Ammonium acetate buffer (50 mM, pH 6.5)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Weighing: Accurately weigh approximately 1 g of infant formula powder into a 50 mL centrifuge tube.

  • Internal Standard Addition: Add 100 µL of the [¹³C₆, ¹⁵N₂]-pantothenic acid internal standard solution (1 µg/mL).

  • Reconstitution and Enzymatic Digestion:

    • Add 10 mL of ammonium acetate buffer (50 mM, pH 6.5).

    • Add 1 mL of alkaline phosphatase solution and 1 mL of pantetheinase solution.

    • Incubate the mixture in a shaking water bath at 37°C for 4 hours to ensure complete hydrolysis of bound pantothenic acid.[5]

  • Extraction:

    • After incubation, add 20 mL of water to the tube.

    • Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the tube at 5,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) of the filtrate into the LC-MS/MS system.

Self-Validation:

  • Method Validation: The method should be validated for linearity, accuracy, precision, and recovery using a certified reference material (CRM) or by spiking a blank matrix with known amounts of pantothenic acid.[21]

  • Enzyme Activity Check: The activity of the enzymes should be periodically checked to ensure complete hydrolysis. This can be done by analyzing a sample with and without the enzymatic digestion step.

Parameter Acceptance Criteria
Linearity (r²) > 0.99
Accuracy (vs. CRM) 90-110% of certified value
Precision (%RSD) < 15%
Recovery Consistent and reproducible

Conclusion: A Pathway to Reliable Vitamin B5 Quantification

The accurate determination of Vitamin B5 is critical across various scientific disciplines. The methodologies outlined in this application note, which are firmly grounded in the use of stable isotope-labeled internal standards, provide a robust framework for achieving reliable and reproducible results. By carefully selecting the appropriate sample preparation technique based on the matrix and adhering to rigorous validation procedures, researchers can have high confidence in the quality of their data. The integration of these principles into laboratory workflows will undoubtedly advance our understanding of the role of pantothenic acid in health and disease.

References

  • Rychlik, M. (2010). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International, 93(5), 1563-1570. [Link]

  • Kim, H. J., & Lee, J. H. (2018). Validation of vitamin B5 (pantothenic acid) and B6 (pyridoxine, pyridoxal, and pyridoxamine) analyses in seafood. Food science and biotechnology, 27(6), 1649–1657. [Link]

  • Agilent Technologies. (2024). Determination of Vitamin B1, B2, B3, B5, and B6 in Infant Formula. [Link]

  • Ball, G. F. M. (2012). Analysis of Pantothenic Acid (Vitamin B5). In B Vitamins and Folate. Royal Society of Chemistry. [Link]

  • Hrubša, M., Neumann, P., Šícho, V., & Kvasnička, F. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PloS one, 17(7), e0271444. [Link]

  • Huisjes, R., & Card, D. (2019). Methods for assessment of pantothenic acid (Vitamin B5). In Laboratory Assessment of Vitamin Status. Academic Press. [https://www.semanticscholar.org/paper/Methods-for-assessment-of-pantothenic-acid-(Vitamin-Huisjes-Card/0f8a9e1e3b4a2b6e1e3b4a2b6e1e3b4a2b6e1e3b]([Link]

  • Nestle Research Center. (2011). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel UPLC-MS/MS Method and a Microbiological Assay. [Link]

  • Rychlik, M. (2000). Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay. Journal of agricultural and food chemistry, 48(4), 1175–1181. [Link]

  • Hrubša, M., Neumann, P., Šícho, V., & Kvasnička, F. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PloS one, 17(7), e0271444. [Link]

  • Rychlik, M. (2003). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. The Analyst, 128(7), 830–834. [Link]

  • Al-Ghamdi, A. A., Al-Otaibi, K. E., Al-Turki, A. I., & Al-Amri, M. S. (2023). Development and Validation of a Reverse-Phase HPLC Method for Determination of Some Water-Soluble Vitamins and Preservatives in Multivitamin Syrups. Advanced Journal of Chemistry, Section B, 5(2), 67-81. [Link]

  • Bioanalysis Zone. (2014). Evaluation of matrix effect when matrix factor is not enough for LC-MS/MS bioanalytical method. [Link]

  • Giménez, E., & Valcárcel, M. (2008). Determination of Vitamin B5 in a range of fortified food products by reversed-phase liquid chromatography-mass spectrometry with electrospray ionisation. Journal of Chromatography A, 1206(2), 153-159. [Link]

  • Brown, M. J., & Ameer, M. A. (2024). Vitamin B5 (Pantothenic Acid). In StatPearls. StatPearls Publishing. [Link]

  • Agilent Technologies. (2021). Simultaneous Detection and Quantitation of 14 Water-Soluble Vitamins in Supplement by LC/MS/MS Triple-Quadrupole. [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. [Link]

  • Waters Corporation. (n.d.). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. [Link]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. [Link]

  • Le, T. H., Nguyen, T. H., & Nguyen, T. T. (2021). Development of Simple Analytical Method for B-Group Vitamins in Nutritional Products: Enzymatic Digestion and UPLC-MS/MS Quantification. Journal of analytical methods in chemistry, 2021, 6688198. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

  • Shin, J., Lee, J. H., & Kim, Y. (2020). Feasibility of Mass-Spectrometry to Lower Cost and Blood Volume Requirements for Assessment of B Vitamins in Patients Undergoing Bariatric Surgery. Metabolites, 10(6), 244. [Link]

  • Rychlik, M., & Roth-Maier, D. A. (2005). Pantothenic Acid Quantification: Method Comparison of a Stable Isotope Dilution Assay and a Microbiological Assay. International Journal for Vitamin and Nutrition Research, 75(3), 218-223. [Link]

  • Gill, B. D., Indyk, H. E., & Fagan, C. (2020). Rapid Method for the Determination of Thiamine and Pantothenic Acid in Infant Formula and Milk-Based Nutritional Products by Liquid Chromatography‒Tandem Mass Spectrometry. Journal of AOAC International, 103(5), 1225-1232. [Link]

  • Rychlik, M., & Roth-Maier, D. A. (2005). Pantothenic Acid Quantification: Method Comparison of a Stable Isotope Dilution Assay and a Microbiological Assay. International Journal for Vitamin and Nutrition Research, 75(3), 218-223. [Link]

  • Masi, A., Beccaria, M., & Cavalheiro, J. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 169. [Link]

  • Chen, P., & Wolf, W. R. (2011). High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements. In Methods in Molecular Biology. Humana Press. [Link]

  • Vidović, K., Vladić, J., & Gavarić, A. (2024). Optimization of Sample Preparation Procedure for Determination of Fat-Soluble Vitamins in Milk and Infant Food by HPLC Technique. Applied Sciences, 14(14), 6035. [Link]

  • Hrubša, M., Neumann, P., Šícho, V., & Kvasnička, F. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PloS one, 17(7), e0271444. [Link]

  • Au, J., Gu, H., & Raftery, D. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical chemistry, 83(4), 1332–1339. [Link]

  • Soylak, M., Ahmed, H. E. H., Uzcan, F., & Ozalp, O. (2025). Solid phase extraction for the determination of vitamins in food and beverages. In Comprehensive Sampling and Sample Preparation. Elsevier. [Link]

  • Soylak, M., Ahmed, H. E. H., Uzcan, F., & Ozalp, O. (2025). Solid phase extraction for the determination of vitamins in food and beverages. [Link]

  • Kinsella, T. J., & Kelleher, J. K. (2014). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. Planta medica, 80(14), 1187–1193. [Link]

  • Medinaz. (2021, July 13). Vitamin B5 [Pantothenic Acid] | Salvage, CoA Biosynthesis, & Other Facts [Video]. YouTube. [Link]

Sources

Application

Application Note: Quantitative Analysis of Pantothenic Acid in Human Plasma by Stable Isotope Dilution LC-MS/MS

Abstract This application note presents a robust, sensitive, and specific method for the quantitative determination of pantothenic acid (Vitamin B5) in human plasma. The methodology is founded on the principle of stable...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, sensitive, and specific method for the quantitative determination of pantothenic acid (Vitamin B5) in human plasma. The methodology is founded on the principle of stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). By employing a stable isotope-labeled internal standard (SIL-IS), such as [¹³C₃,¹⁵N]-pantothenic acid, this method effectively corrects for analyte loss during sample preparation and mitigates matrix-induced ionization variability.[1][2] The protocol involves a streamlined protein precipitation step for plasma sample cleanup, followed by rapid and efficient chromatographic separation using a reverse-phase column. Detection is achieved via tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is rigorously validated according to internationally recognized guidelines and is suitable for high-throughput applications in clinical research, nutritional assessment, and pharmacokinetic studies.

Introduction

Pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin essential for human health. It serves as the exclusive precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids. Given its central role in metabolism, the accurate quantification of pantothenic acid in biological matrices like plasma is critical for assessing nutritional status, diagnosing deficiencies, and conducting clinical trials.

Traditional methods for pantothenic acid analysis, such as microbiological assays, can be time-consuming and may lack specificity. Modern analytical techniques, particularly LC-MS/MS, offer superior sensitivity and selectivity.[3] The gold standard for quantitative bioanalysis using LC-MS/MS is the stable isotope dilution technique.[4][5] This approach involves adding a known quantity of a non-radioactive, heavy-isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[6] Because the SIL-IS is chemically identical to the endogenous analyte, it behaves identically during extraction, chromatography, and ionization, thereby providing a precise internal reference for accurate quantification.[7] This note provides a comprehensive, field-proven protocol for this analysis.

Principle of the Method

Stable Isotope Dilution Analysis (SIDA) is an analytical technique that provides exceptional accuracy and precision. The core principle lies in the use of an internal standard that is a stable isotopologue of the analyte of interest (e.g., containing ²H, ¹³C, or ¹⁵N).

Causality of SIDA's Effectiveness:

  • Correction for Extraction Inefficiency: Any physical loss of the analyte during the multi-step sample preparation process (e.g., protein precipitation, filtration, transfers) is mirrored by a proportional loss of the SIL-IS.

  • Compensation for Matrix Effects: Biological matrices like plasma contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects.

  • Ratio-Based Quantification: The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) difference. Quantification is based on the ratio of the analyte's signal intensity to the SIL-IS's signal intensity. This ratio remains constant regardless of extraction recovery or matrix effects, leading to a highly reliable measurement.

Materials and Reagents

  • Analytes and Standards:

    • D-Pantothenic acid hemicalcium salt (Analytical Standard Grade)

    • [¹³C₃,¹⁵N]-Pantothenic acid or a similar deuterated/labeled analogue (as Stable Isotope Labeled-Internal Standard, SIL-IS)[1][2]

  • Solvents and Chemicals (LC-MS Grade or higher):

    • Methanol

    • Acetonitrile

    • Formic Acid (≥99%)

    • Ammonium Formate

    • Ultrapure Water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free, pooled human plasma (K₂EDTA as anticoagulant recommended)

  • Consumables:

    • 1.5 mL polypropylene microcentrifuge tubes

    • Pipette tips

    • 96-well collection plates (if using an autosampler)

    • Syringe filters (0.22 µm, PVDF or PTFE)

    • LC vials or well plates with caps/seals

  • Major Equipment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

    • Analytical balance

    • Vortex mixer

    • Centrifuge (capable of >12,000 x g and 4°C)

    • Calibrated pipettes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of pantothenic acid and the SIL-IS into separate volumetric flasks.

    • Dissolve in a 50:50 (v/v) mixture of Methanol:Water to the final volume. Causality: Using a hydro-organic mixture ensures complete dissolution of the salt form of the vitamin and maintains stability.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stocks using 50:50 Methanol:Water to prepare intermediate and working solutions.

    • Prepare a dedicated SIL-IS working solution at a concentration of 500 ng/mL. This will be used to spike all samples, calibrators, and QCs.

  • Calibration (CAL) Standards and Quality Control (QC) Samples:

    • Spike appropriate volumes of the pantothenic acid working solutions into drug-free human plasma to create a calibration curve. A typical range might be 5–1000 ng/mL.

    • Independently prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 750 ng/mL) from a separate stock weighing. Trustworthiness: Preparing QCs from a different stock than the calibrators is a critical self-validating step that ensures the accuracy of the primary stock solution.

Sample Preparation: Protein Precipitation

This protocol is designed for simplicity, speed, and high recovery.

  • Aliquot Samples: Pipette 100 µL of plasma (unknown sample, CAL, or QC) into a 1.5 mL microcentrifuge tube.

  • Spike with Internal Standard: Add 25 µL of the 500 ng/mL SIL-IS working solution to every tube.

  • Vortex: Briefly vortex mix (5-10 seconds).

  • Precipitate Proteins: Add 400 µL of cold (–20°C) acetonitrile containing 0.1% formic acid. Causality: Cold acetonitrile efficiently denatures and precipitates plasma proteins. The high ratio of organic solvent (4:1) ensures complete precipitation. Formic acid helps to keep the analyte in its protonated form for better ESI+ ionization and improves chromatographic peak shape.

  • Mix and Incubate: Vortex vigorously for 1 minute. Incubate at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or well plate, being careful not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Causality: Reconstituting in a weak solvent matching the initial mobile phase ensures proper focusing of the analyte on the head of the LC column, leading to sharp, symmetrical peaks.

  • Final Centrifugation/Filtration: Centrifuge the reconstituted sample again to pellet any residual particulates. Transfer the final extract to an LC vial for analysis.

LC-MS/MS Instrumental Analysis

The following are typical starting conditions and should be optimized for the specific instrument used.

ParameterRecommended Condition
LC System UHPLC System
Column Reversed-Phase C18 Column (e.g., Phenomenex Luna Omega Polar C18, 50 x 2.1 mm, 3 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
IonSpray Voltage +5500 V
MRM Transitions Compound
Pantothenic Acid
SIL-IS ([¹³C₃,¹⁵N]-PA)

Causality: The selected MRM transitions correspond to the fragmentation of the protonated parent ion ([M+H]⁺) into a stable and specific product ion. This highly selective detection method filters out chemical noise, ensuring that only the analyte of interest is measured.

Data Analysis and Validation

  • Calibration Curve: Plot the peak area ratio (Pantothenic Acid / SIL-IS) against the nominal concentration of the CAL standards. Perform a linear regression with a 1/x² weighting. The regression coefficient (r²) should be >0.99.

  • Quantification: Determine the concentration of pantothenic acid in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The method should be validated according to regulatory guidelines such as those from the FDA.[9][10] Key parameters are summarized below.

Validation ParameterAcceptance Criteria / Typical Performance
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy within ±20%; Precision ≤20% CV
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤20% at LLOQ) for both intra- and inter-day
Matrix Effect Factor should be between 0.85 and 1.15
Recovery Consistent, precise, and reproducible
Stability (Bench-top, Freeze-thaw) Analyte concentration within ±15% of baseline

Workflow Visualization

A diagram of the complete experimental workflow provides a clear overview of the process from sample receipt to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (Unknown, CAL, or QC) spike 1. Spike with SIL-IS plasma->spike is_stock SIL-IS Working Solution is_stock->spike ppt 2. Add Acetonitrile (Protein Precipitation) spike->ppt vortex 3. Vortex & Incubate ppt->vortex centrifuge1 4. Centrifuge vortex->centrifuge1 transfer 5. Transfer Supernatant centrifuge1->transfer reconstitute 6. Evaporate & Reconstitute (Optional) transfer->reconstitute inject 7. LC-MS/MS Injection reconstitute->inject integrate 8. Peak Integration (Area Ratio Calculation) inject->integrate calibrate 9. Calibration Curve (1/x² Weighted Regression) integrate->calibrate quantify 10. Quantify Unknowns calibrate->quantify report Final Report quantify->report

Caption: Workflow for Pantothenic Acid Quantification in Plasma.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Fukuwatari, T. (2023). Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. Journal of the Food Hygienic Society of Japan, 64(1), 47-52. [Link]

  • Rychlik, M. (2000). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 125(11), 2035-2038. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • PubMed. (2023). [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS]. [Link]

  • China National Center for Food Safety Risk Assessment. (N.d.). Determination of Pantothenic Acid in Food by LC-MS/MS. [Link]

  • Agilent Technologies. (N.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]

  • ResearchGate. (2023). Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. [Link]

  • Rychlik, M. (2000). Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay. Journal of Agricultural and Food Chemistry, 48(4), 1175-1181. [Link]

  • Birnbaum, L. S., et al. (2022). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 12(11), 1039. [Link]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. [Link]

  • Wittwer, C. T., et al. (1989). Enzymes for liberation of pantothenic acid in blood: use of plasma pantetheinase. The American Journal of Clinical Nutrition, 50(5), 1072-1078. [Link]

  • Phillips, M. M. (2014). Liquid Chromatography with Isotope-Dilution Mass Spectrometry for Determination of Water-Soluble Vitamins in Foods. Analytical Chemistry, 87(1), 578-585. [Link]

  • ResearchGate. (2012). Isotope Dilution Liquid Chromatography - Mass Spectrometry Methods for Fat- and Water-Soluble Vitamins in Nutritional Formulations. [Link]

  • PubMed. (1989). Enzymes for liberation of pantothenic acid in blood: use of plasma pantetheinase. [Link]

  • Phinney, K. W. (2012). Isotope Dilution Liquid Chromatography−Mass Spectrometry Methods for Fat- and Water-Soluble Vitamins in Nutritional Formulations. Analytical Chemistry, 84(3), 1545-1552. [Link]

  • Bachmann, T., et al. (2020). Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. Analytical and Bioanalytical Chemistry, 412(26), 7237-7252. [Link]

  • ScienceDirect. (1989). Enzymes for liberation of pantothenic acid in blood: use of plasma pantetheinase. [Link]

  • Rychlik, M. (2002). Pantothenic Acid Quantification: Method Comparison of a Stable Isotope Dilution Assay and a Microbiological Assay. Food Science and Biotechnology, 11(1), 58-63. [Link]

  • Hollman, P. C. H., et al. (2010). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International, 93(4), 1246-1253. [Link]

  • ResearchGate. (2010). Pantothenic Acid (Vitamin B-5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official Method(SM) 992.07). [Link]

  • Shimadzu. (N.d.). USP-Compliant Analysis of Vitamins in Dietary Supplements Analysis of Calcium Pantothenate by Nexera™ XR. [Link]

  • Takahashi, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2439. [Link]

Sources

Method

Vitamin B5-13C3,15N hemicalcium hemihydrate in targeted metabolomics

Application Note & Protocol Topic: Quantitative Analysis of Vitamin B5 in Biological Matrices using a Stable Isotope-Labeled Internal Standard in Targeted Metabolomics Audience: Researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantitative Analysis of Vitamin B5 in Biological Matrices using a Stable Isotope-Labeled Internal Standard in Targeted Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Vitamin B5 and the Need for Precision

Vitamin B5, also known as pantothenic acid, is an essential water-soluble vitamin that serves as the obligate precursor for the biosynthesis of Coenzyme A (CoA).[1][2][3][4] CoA is a fundamental cofactor in all forms of life, indispensable for a vast array of metabolic reactions. Its functions include key roles in the synthesis and oxidation of fatty acids, the operation of the tricarboxylic acid (TCA) cycle for energy production, and the synthesis of vital compounds like phospholipids, steroid hormones, and the neurotransmitter acetylcholine.[1][5] Given its central position in cellular metabolism, the precise and accurate quantification of pantothenic acid in biological samples is critical for nutritional science, clinical diagnostics, and drug development research.

Targeted metabolomics, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the gold standard for quantifying small molecules in complex biological matrices.[6][7] However, the accuracy of LC-MS/MS can be compromised by unavoidable variations in sample preparation and matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.[7] To overcome these challenges, the stable isotope dilution (SID) method is employed.[8][9][10][11] This technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation.[12] This SIL internal standard (IS) is chemically identical to the endogenous analyte, so it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[6][12] By measuring the ratio of the native analyte to the SIL-IS, highly accurate and precise quantification can be achieved.[13]

This document provides a detailed application and protocol for the quantification of Vitamin B5 in human plasma using Vitamin B5-13C3,15N hemicalcium hemihydrate as the internal standard.[14][15] This specific SIL-IS, with three 13C atoms and one 15N atom, provides a +4 Dalton mass shift, ensuring no spectral overlap with the native analyte while maintaining virtually identical physicochemical properties.[16]

Metabolic Significance of Vitamin B5

Pantothenic acid is the cornerstone for producing Coenzyme A. The biosynthetic pathway is a five-step enzymatic process that begins with the phosphorylation of pantothenate.[1][2][3] Understanding this pathway underscores the biological importance of accurately measuring the precursor pool.

B5_Pathway cluster_synthesis CoA Biosynthesis Pathway cluster_function Key Metabolic Functions B5 Pantothenic Acid (Vitamin B5) P_B5 4'-Phosphopantothenate B5->P_B5 PANK PPC 4'-Phosphopantothenoylcysteine P_B5->PPC PPCS PP 4'-Phosphopantetheine PPC->PP PPCDC Dephospho Dephospho-CoA PP->Dephospho PPAT CoA Coenzyme A (CoA) Dephospho->CoA DPCK TCA TCA Cycle CoA->TCA FAO Fatty Acid Oxidation CoA->FAO FAS Fatty Acid Synthesis CoA->FAS

Caption: The metabolic pathway from Vitamin B5 to Coenzyme A.

Principle of the Assay

This targeted metabolomics protocol employs a protein precipitation method to extract Vitamin B5 and the spiked internal standard from human plasma. The extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of the native Vitamin B5 to the peak area of the stable isotope-labeled internal standard (Vitamin B5-13C3,15N). A calibration curve, prepared by plotting these area ratios against known concentrations of the analyte, is used to determine the concentration of Vitamin B5 in the unknown biological samples.

Experimental Protocol

Materials and Reagents
  • Analytes and Standards:

    • D-Pantothenic acid calcium salt (Native Analyte)

    • Vitamin B5-13C3,15N hemicalcium hemihydrate (Internal Standard, IS)[14][15][17]

  • Solvents and Chemicals:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade, >99%)

    • Ultrapure Water (18.2 MΩ·cm)

    • Human Plasma (K2-EDTA)

  • Equipment:

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

    • High-Performance Liquid Chromatography (HPLC) system

    • Analytical balance, vortex mixer, microcentrifuge

    • Calibrated pipettes and disposable tips

    • 1.5 mL polypropylene microcentrifuge tubes

Preparation of Stock and Working Solutions
  • Native Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of D-Pantothenic acid calcium salt, dissolve in 10 mL of 50:50 Methanol:Water, and vortex to mix. Store at -20°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Vitamin B5-13C3,15N hemicalcium hemihydrate, dissolve in 1 mL of 50:50 Methanol:Water, and vortex to mix. Store at -20°C.

  • IS Working Solution (1 µg/mL): Dilute the IS Stock Solution 1:1000 with 50:50 Methanol:Water. This solution will be used to spike all samples.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Native Analyte Stock Solution. Dilute these standards in a surrogate matrix (e.g., water or charcoal-stripped plasma) to achieve a final concentration range suitable for biological samples (e.g., 1-1000 ng/mL).

Sample Preparation: Protein Precipitation

The causality behind this choice is that cold organic solvents like methanol efficiently denature and precipitate proteins, which can interfere with analysis, while simultaneously extracting small polar metabolites like Vitamin B5 into the supernatant.[18][19] Adding the solvent in a 4:1 ratio ensures thorough precipitation.

  • Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC), and plasma sample.

  • Pipette 50 µL of sample (calibrator, QC, or plasma) into the appropriately labeled tube.

  • Add 10 µL of the IS Working Solution (1 µg/mL) to every tube .

  • Add 200 µL of ice-cold Methanol to every tube.

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The use of a C18 column is standard for retaining moderately polar compounds like Vitamin B5.[20][21] Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode by providing a source of protons.[21]

LC Parameters Condition
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Analyte Precursor Ion (m/z)
Vitamin B5 (Native)220.1
Vitamin B5-13C3,15N (IS)224.1

Note: The fragmentation of the precursor ion (m/z 220.1 for native, 224.1 for IS) cleaves the amide bond, resulting in a common, unlabeled pantoic acid fragment at m/z 90.1. This is an ideal scenario for a stable isotope dilution assay.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 50 µL Plasma Sample Spike Add 10 µL Vitamin B5-13C3,15N IS Sample->Spike Precipitate Add 200 µL Ice-Cold Methanol Spike->Precipitate Vortex Vortex & Incubate (-20°C, 20 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Extract Transfer Supernatant Centrifuge->Extract LC HPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration (ng/mL) Calibrate->Result

Caption: The complete workflow for targeted Vitamin B5 quantification.

Data Analysis and Trustworthiness

The foundation of this protocol's trustworthiness lies in its self-validating system. The SIL-IS corrects for variations in every step from extraction to detection.[6][12]

  • Peak Integration: Integrate the chromatographic peaks for the MRM transitions of both native Vitamin B5 (220.1 -> 90.1) and the internal standard (224.1 -> 90.1).

  • Response Ratio Calculation: For each injection (calibrator, QC, and sample), calculate the response ratio: Response Ratio = (Peak Area of Native Vitamin B5) / (Peak Area of Vitamin B5-13C3,15N IS)

  • Calibration Curve: Generate a calibration curve by performing a linear regression analysis of the Response Ratio vs. the known concentration of the calibration standards. The curve should have a correlation coefficient (r²) of >0.99 for acceptance.

  • Quantification: Determine the concentration of Vitamin B5 in the unknown plasma samples by interpolating their calculated Response Ratios into the linear regression equation of the calibration curve.

Conclusion

This application note details a robust, sensitive, and specific method for the quantification of Vitamin B5 in human plasma. By leveraging the principles of stable isotope dilution with Vitamin B5-13C3,15N hemicalcium hemihydrate and the analytical power of LC-MS/MS, this protocol provides researchers with a reliable tool for targeted metabolomics. The use of a stable isotope-labeled internal standard is paramount, as it corrects for sample-to-sample variability in extraction efficiency and mitigates the impact of matrix effects, ensuring the highest degree of accuracy and precision in the final quantitative results.[7][12]

References

  • Geerlof, A., Lewendon, A., & Shaw, W. V. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 7(1). [Link]

  • Begley, T. P., Kinsland, C., & Taylor, S. V. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. Microbiology Spectrum. [Link]

  • Tahiliani, A. G., & Beinlich, C. J. (1991). Pantothenic acid in health and disease. Vitamins and hormones, 46, 165-228. [Link]

  • Linus Pauling Institute, Oregon State University. (n.d.). Pantothenic Acid. [Link]

  • Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. ASM Journals. [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Extraction. [Link]

  • University of Tennessee Health Science Center. (n.d.). Sample Preparation | Proteomics and Metabolomics (PMC). [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]

  • Kopp, E., et al. (2001). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 126(11), 2038-2042. [Link]

  • Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry. [Link]

  • Han, J., & Danell, R. M. (2013). Targeted Metabolomics. Current protocols in molecular biology, Chapter 30, Unit30.2. [Link]

  • Murphy, R. C. (2004). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Mass Spectrometry Reviews, 23(3), 153-164. [Link]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. [Link]

  • Schuhmacher, R. (2015). Isotope labeling-assisted metabolomics: Novel workflows for improved LC-HRMS based research. Metabolomics, 5(4). [Link]

  • ResearchGate. (n.d.). General workflow of using isotopically labelled standards. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

  • Blank, I. (2001). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]

  • Wikipedia. (n.d.). Isotope dilution. [Link]

  • Vlčková, H., et al. (2018). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PloS one, 13(10), e0203420. [Link]

  • Chen, P., & Wolf, W. R. (2011). High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements. In Preedy, V. R. (Ed.), B Vitamins and Folate: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry.
  • Zhang, G. F., & Ma, Y. F. (2012). Determination of Pantothenic Acid in Food by LC-MS/MS. Food Science, 33(18), 225-228. [Link]

Sources

Application

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Quantification of Vitamin B5 (Pantothenic Acid) in Human Serum Using a Stable Isotope-Labeled Internal Standard

Abstract This application note provides a comprehensive, detailed protocol for the development and validation of a robust and selective analytical method for the quantification of Vitamin B5 (pantothenic acid) in human s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, detailed protocol for the development and validation of a robust and selective analytical method for the quantification of Vitamin B5 (pantothenic acid) in human serum. The methodology utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and specificity.[1][2] To ensure the highest level of accuracy and precision, the assay incorporates a stable isotope-labeled (SIL) internal standard, [¹³C₆, ¹⁵N₂]-pantothenic acid, to correct for matrix effects and variations during sample processing and analysis.[1][3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system that adheres to the principles outlined in international regulatory guidelines.

Introduction: The Rationale for a Validated Assay

Pantothenic acid, or Vitamin B5, is an essential water-soluble vitamin that serves as a precursor for the synthesis of Coenzyme A (CoA).[5][6] CoA is a critical cofactor in numerous metabolic pathways, including the metabolism of proteins, carbohydrates, and fats.[7] Accurate measurement of Vitamin B5 levels in biological matrices is crucial for nutritional assessment, clinical diagnostics, and in the context of pharmaceutical development where drug-nutrient interactions may be a concern.

While traditional microbiological assays exist, they can be time-consuming and may lack the specificity of modern chromatographic methods.[1][8] LC-MS/MS offers a more selective, faster, and robust alternative.[1] The cornerstone of a reliable quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar extraction recovery and ionization efficiency, thereby effectively normalizing analytical variability.[4][9]

This guide details the entire lifecycle of the assay, from sample preparation to a full validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating that the analytical procedure is fit for its intended purpose.[10]

Assay Principle

The method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry.

  • Sample Preparation : Serum proteins are precipitated to release the analyte and remove interfering macromolecules.

  • Internal Standard : A known concentration of the stable isotope-labeled internal standard, [¹³C₆, ¹⁵N₂]-pantothenic acid, is added to all samples, calibrators, and quality controls (QCs) at the beginning of the preparation process.

  • Chromatographic Separation : The prepared sample is injected into an HPLC system, where pantothenic acid and the internal standard are separated from other endogenous components on a reversed-phase C18 column.

  • Mass Spectrometric Detection : The column eluent is introduced into a tandem mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard.

  • Quantification : A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentration of pantothenic acid in unknown samples is then calculated from this curve.

Materials and Reagents

Item Description/Supplier
Standards D-Pantothenic acid hemicalcium salt (Analytical Standard)
[¹³C₆, ¹⁵N₂]-Pantothenic acid (Internal Standard)[1][3]
Solvents Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade)
Reagents Ultrapure Water (18.2 MΩ·cm), Zinc Sulfate Heptahydrate[11][12]
Biological Matrix Pooled Human Serum (drug-free)
Labware 1.5 mL Polypropylene Microcentrifuge Tubes, HPLC Vials with Inserts
Equipment Analytical Balance, Calibrated Pipettes, Vortex Mixer, Centrifuge
Instrumentation HPLC system coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Detailed Protocols

Preparation of Stock and Working Solutions
  • Pantothenic Acid (Analyte) Stock Solution (1 mg/mL): Accurately weigh ~10 mg of D-pantothenic acid hemicalcium salt, dissolve in 10 mL of 50:50 Methanol:Water, and vortex to mix. Store at -20°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of [¹³C₆, ¹⁵N₂]-pantothenic acid in 50:50 Methanol:Water. Store at -20°C.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Methanol:Water to create working solutions for calibration standards and QCs.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with 50:50 Methanol:Water to a final concentration of 1 µg/mL. This solution will be used for sample preparation.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare calibration standards by spiking appropriate amounts of the analyte working solutions into pooled human serum to achieve final concentrations ranging from 10 to 1500 µg/L.[13] A blank sample (serum with no added analyte) should also be prepared.

  • Prepare QCs in pooled human serum at a minimum of three concentration levels: Low, Medium, and High (e.g., 30, 300, and 1200 µg/L).

Sample Preparation Protocol

This protocol utilizes protein precipitation with a zinc sulfate/methanol agent, which has been shown to yield good recovery.[11][12]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of serum (standard, QC, or unknown) into the corresponding tube.

  • Add 25 µL of the IS Working Solution (1 µg/mL) to every tube except the blank. To the blank, add 25 µL of 50:50 Methanol:Water.

  • Vortex briefly (5 seconds).

  • Add 300 µL of the precipitating agent (300mM ZnSO₄ in Methanol).[12]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

Diagram: Experimental Workflow A visual representation of the sample processing steps.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Pipette 100 µL Serum s2 2. Add 25 µL Internal Standard s1->s2 s3 3. Add 300 µL Protein Precipitation Agent s2->s3 s4 4. Vortex (30s) s3->s4 s5 5. Centrifuge (10 min) s4->s5 s6 6. Transfer Supernatant s5->s6 a1 LC-MS/MS Injection s6->a1 a2 Data Acquisition (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknowns d3->d4

Caption: Workflow from sample preparation to final quantification.

LC-MS/MS Instrumental Parameters
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters BEH C18, 2.1 x 50 mm, 1.7 µm[13]
Column Temp. 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
MS System Sciex QTRAP 6500+ or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage 5500 V
Temperature 500 °C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
MRM Transitions Analyte (Pantothenic Acid): Q1 220.1 -> Q3 90.1 (Quantifier), Q1 220.1 -> Q3 72.1 (Qualifier) IS ([¹³C₆, ¹⁵N₂]-PA): Q1 228.1 -> Q3 96.1 (Quantifier)

Method Validation Protocol

Method validation is performed to ensure that the analytical procedure is accurate, reliable, and reproducible for its intended use. The following experiments are based on ICH Q2(R2) guidelines.[10]

Diagram: Logic of Method Validation This diagram shows how different validation components establish assay reliability.

G cluster_core Core Performance cluster_accuracy_precision Reliability Metrics cluster_robustness In-Use Performance Assay Validated Assay Specificity Specificity/ Selectivity Accuracy Accuracy (Bias) Specificity->Accuracy Precision Precision (RSD%) Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOD_LOQ LOD & LOQ LOD_LOQ->Accuracy LOD_LOQ->Precision Accuracy->Assay Precision->Assay Recovery Matrix Effect & Recovery Recovery->Assay Stability Stability Stability->Assay

Caption: Interrelation of validation parameters for a reliable assay.

Specificity and Selectivity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components.

  • Protocol: Analyze blank serum samples from at least six different sources. Check for any interfering peaks at the retention time of pantothenic acid and the internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard for the analyte, and less than 5% for the internal standard.

Linearity and Range
  • Purpose: To establish the concentration range over which the assay is accurate, precise, and linear.

  • Protocol: Analyze a set of calibration standards (at least 6 non-zero levels) in triplicate on three different days. Plot the peak area ratio (Analyte/IS) versus the nominal concentration and perform a linear regression analysis with a 1/x² weighting.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.995. The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).

Example Linearity Data
Range 10 - 1500 µg/L
Regression Linear, 1/x² weighting
0.9998[1][3]
Accuracy 96.5% - 104.2% of nominal
Accuracy and Precision
  • Purpose: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol: Analyze five replicates of the LLOQ, Low, Medium, and High QC samples on three separate days (inter-assay) and in a single run (intra-assay).

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).

Example Validation Data (Inter-Assay, n=3 runs)
QC Level Nominal (µg/L) Accuracy (% Bias) Precision (%RSD)
LLOQ105.5%8.9%
Low30-2.1%6.0%[1]
Medium3001.3%4.2%
High1200-0.8%3.5%
Recovery and Matrix Effect
  • Purpose: To assess the efficiency of the extraction process (recovery) and the influence of matrix components on the ionization of the analyte (matrix effect).

  • Protocol:

    • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to post-extraction spiked samples at three QC levels.

    • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples (spiked into extracted blank matrix) to the peak area of the analyte in a neat solution.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The IS-normalized matrix factor should be between 0.85 and 1.15.

Example Recovery & Matrix Effect Data
Mean Extraction Recovery 95% - 106%[1][3]
IS-Normalized Matrix Factor 0.98 - 1.05
Stability
  • Purpose: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol: Analyze Low and High QC samples after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C) and thawing.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for 24 hours.

    • Long-Term Stability: Stored at -80°C for 3 months.

    • Post-Preparative Stability: Processed samples stored in the autosampler for 48 hours.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable means for quantifying pantothenic acid in human serum. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for analytical variability. The comprehensive validation protocol confirms that the assay is fit-for-purpose and can be confidently deployed in research and clinical development settings, providing trustworthy data for critical decision-making.

References

  • ALPCO Diagnostics. Vitamin B5 Pantothenic Acid Microbiological Assay. Available from: [Link]

  • DRG International, Inc. Vitamin Pantothenic Acid Bio-Assay. Available from: [Link]

  • The Valley Health System. Test Code FPAB Vitamin B5 (Pantothenic Acid) Bioassay. Available from: [Link]

  • Kishi, K., et al. (2023). Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. Shokuhin Eiseigaku Zasshi, 64(1), 47-52. Available from: [Link]

  • Eurofins. Vitamin B5 (Pantothenic) Test for Food & Ingredients | Microbiological Method. Available from: [Link]

  • Kishi, K., et al. (2023). [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS]. PubMed. Available from: [Link]

  • Bruggraber, S., et al. (2010). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International, 93(1), 161-9. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6613, Pantothenic acid. Available from: [Link]

  • Li, Y., & Wu, Y. (2016). Determination of Pantothenic Acid in Food by LC-MS/MS. CNKI. Available from: [Link]

  • Kishi, K., et al. (2023). Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. ResearchGate. Available from: [Link]

  • Rota, R., et al. (2019). A Novel HPLC Method for the Concurrent Analysis and Quantitation of Seven Water-Soluble Vitamins in Biological Fluids (Plasma and Urine): A Validation Study and Application. Hindawi. Available from: [Link]

  • Gremaud, G., et al. (2004). Determination of Vitamin B5 in a range of fortified food products by reversed-phase liquid chromatography-mass spectrometry with electrospray ionisation. ResearchGate. Available from: [Link]

  • Głowka, F. K., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS One, 17(7), e0271444. Available from: [Link]

  • Głowka, F. K., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLOS ONE. Available from: [Link]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. Available from: [Link]

  • Bruggraber, S., et al. (2010). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07). Oxford Academic. Available from: [Link]

  • MACHEREY-NAGEL. Determination of water soluble vitamins from dietary supplements by HPLC-UV - mixture of vitamin B12 and B5 tablet. Available from: [Link]

  • Cerilliant. Pantothenic acid-13C3,15N hemicalcium salt. Available from: [Link]

  • Hasan, M., et al. (2013). Estimation of Vitamins B-Complex (B2, B3, B5 and B6) of Some Leafy Vegetables Indigenous to Bangladesh by HPLC Method. Scirp.org. Available from: [Link]

  • Al-Qaim, F. F., et al. (2021). Development and Validation of a Reverse-Phase HPLC Method for Determination of Some Water-Soluble Vitamins and Preservatives in Multivitamin Syrup. Iraqi Journal of Science, 62(11), 4210-4219. Available from: [Link]

  • Allina Health Laboratory. Vitamin B5-994. Available from: [Link]

  • Agilent. (2024). Determination of Vitamin B1, B2, B3, B5, and B6 in Infant Formula. Available from: [Link]

  • Głowka, F. K., et al. (2021). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. bioRxiv. Available from: [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

  • Shimadzu. USP-Compliant Analysis of Vitamins in Dietary Supplements Analysis of Calcium Pantothenate by Nexera™ XR. Available from: [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Giampieri, F., et al. (2012). HPLC determination of pantothenic acid in royal jelly. ResearchGate. Available from: [Link]

Sources

Method

Revolutionizing Nutritional Analysis: A Foodomics Approach to Vitamin B5 Quantification Using Stable Isotope Dilution and LC-MS/MS

Application Note & Protocol Introduction: The Convergence of Foodomics and Precision Nutrition Foodomics, a burgeoning field at the intersection of food science and metabolomics, seeks to comprehensively characterize and...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Convergence of Foodomics and Precision Nutrition

Foodomics, a burgeoning field at the intersection of food science and metabolomics, seeks to comprehensively characterize and quantify the vast array of compounds in food and understand their intricate effects on human health.[1][2] This discipline is moving nutritional analysis beyond simple compositional tables to a more dynamic understanding of nutrient bioavailability, metabolic fate, and impact on cellular processes.[1][3] A critical aspect of foodomics is the accurate quantification of micronutrients, such as vitamins, in complex food matrices.

Vitamin B5, or pantothenic acid, is a water-soluble vitamin that is a vital precursor to the synthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the citric acid cycle and the synthesis and degradation of carbohydrates, proteins, and fats.[4][5] Given its ubiquitous role in metabolism, the precise measurement of pantothenic acid in foods is paramount for nutritional assessment, food quality control, and understanding its bioavailability.[6][7]

Traditional methods for vitamin B5 analysis, such as microbiological assays, can be time-consuming and may lack the specificity required for complex foodomics studies.[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool, offering high sensitivity and selectivity for the quantification of vitamins in intricate food samples.[10][11] However, the accuracy of LC-MS/MS can be compromised by matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[12][13]

To overcome this challenge, the stable isotope dilution assay (SIDA) has become the gold standard for quantitative analysis in complex matrices.[9][14] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte as an internal standard at the beginning of the sample preparation process.[14] This internal standard, in our case Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate , behaves almost identically to the native analyte throughout extraction, cleanup, and chromatographic separation.[15][16] By measuring the ratio of the native analyte to the labeled internal standard, any variations due to matrix effects or sample loss are effectively nullified, leading to highly accurate and precise quantification.[11]

This application note provides a detailed protocol for the quantification of Vitamin B5 in various food matrices using a foodomics-driven approach that combines enzymatic hydrolysis with stable isotope dilution LC-MS/MS analysis, featuring Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate as the internal standard.

Core Principles: Why Stable Isotope Dilution is a Self-Validating System

The inherent robustness of the Stable Isotope Dilution Assay (SIDA) lies in its ability to act as a self-validating system. The stable isotope-labeled internal standard (SIL-IS), Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate, is chemically identical to the endogenous pantothenic acid, differing only in its mass due to the incorporation of ¹³C and ¹⁵N isotopes.[15][16] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.

Here's why this approach is fundamentally trustworthy:

  • Co-elution and Identical Ionization: The SIL-IS co-elutes with the native analyte during chromatography and experiences the same ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source.[13]

  • Correction for Sample Loss: Any loss of the analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the SIL-IS, as they are added at the very beginning.

  • Ratio-Based Quantification: The final quantification is based on the ratio of the peak areas of the native analyte to the SIL-IS. This ratio remains constant regardless of sample loss or matrix-induced signal fluctuations, ensuring a highly accurate measurement.[14]

G cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Food Sample (Endogenous Vitamin B5) Spike Spike with Vitamin B5-¹³C₃,¹⁵N (Known Amount) Sample->Spike Extraction Extraction & Enzymatic Hydrolysis Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC Liquid Chromatography (Co-elution) Cleanup->LC MS Mass Spectrometry (Differential Detection) LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Accurate Quantification Ratio->Quant Matrix Matrix Effects Matrix->MS Affects Both Loss Sample Loss Loss->Cleanup Affects Both CoA_Synthesis PA Pantothenic Acid (Vitamin B5) PANK Pantothenate Kinase PA->PANK PP 4'-Phosphopantothenate PANK->PP PPCS PP-cysteine Synthetase PP->PPCS PPC 4'-Phospho-N- pantothenoylcysteine PPCS->PPC PPCDC PPC Decarboxylase PPC->PPCDC PPant 4'-Phosphopantetheine PPCDC->PPant PPAT PP-adenylyl Transferase PPant->PPAT dCoA Dephospho-CoA PPAT->dCoA DPCK Dephospho-CoA Kinase dCoA->DPCK CoA Coenzyme A DPCK->CoA

Figure 2: Biosynthesis pathway of Coenzyme A from Pantothenic Acid.

Detailed Application Protocols

Part 1: Sample Preparation - Liberating Total Pantothenic Acid

The majority of Vitamin B5 in food exists in bound forms, primarily as Coenzyme A and phosphopantetheine. [6]To accurately quantify the total pantothenic acid content, a robust extraction and enzymatic hydrolysis procedure is essential to liberate the free form of the vitamin. The choice of extraction method is critical and depends on the food matrix. [1][17] Materials:

  • Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate (Internal Standard)

  • Tris-HCl buffer (pH 8.1)

  • Alkaline Phosphatase solution

  • Pigeon Liver Extract (as a source of pantetheinase)

  • Zinc acetate solution (300 g/L)

  • Potassium ferrocyanide solution (150 g/L)

  • Amylase (for high-starch matrices)

  • Formic acid (for low-protein matrices)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

Protocol 1: General Procedure for Solid and Semi-Solid Foods (e.g., cereals, meat, vegetables)

  • Homogenization: Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate stock solution to each sample. The amount should be chosen to be in the mid-range of the expected endogenous pantothenic acid concentration.

  • Initial Hydrolysis (for bound forms): Add 10 mL of Tris-HCl buffer (pH 8.1) and 30 mL of water. Autoclave at 121°C for 15 minutes to initiate the breakdown of the food matrix and release of bound vitamin B5. [18]4. Enzymatic Hydrolysis: After cooling, add 0.4 mL of alkaline phosphatase solution and 0.2 mL of pigeon liver extract. [18]Incubate at 37°C for at least 8 hours (or overnight) in a shaking water bath. This two-enzyme system ensures the complete hydrolysis of phosphopantetheine and CoA to free pantothenic acid.

  • Protein Precipitation: Add 0.4 mL of zinc acetate solution and 0.4 mL of potassium ferrocyanide solution. [18]Vortex and let stand for 30 minutes to allow for complete protein precipitation.

  • Centrifugation and Filtration: Centrifuge the samples at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Simplified Procedure for Liquid and Low-Protein Foods (e.g., milk powder, fruit juices)

  • Reconstitution and Homogenization: For powders, reconstitute according to product instructions. For all samples, take a representative aliquot (e.g., 2 g). For low-protein foods, extraction with a 1% formic acid solution can be effective. [11]2. Internal Standard Spiking: Add a precise volume of the Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate stock solution.

  • Enzymatic Treatment (if necessary for fortified products): For some matrices like infant formula, a mild enzymatic treatment with amylase may be beneficial to reduce viscosity. [18]4. Protein Precipitation: Proceed with the addition of zinc acetate and potassium ferrocyanide as described in Protocol 1, step 5.

  • Centrifugation and Filtration: Proceed as described in Protocol 1, step 6.

Food Matrix TypeKey Extraction/Hydrolysis StepsRationale
High-Protein/Solid (e.g., meat, cereals)Autoclaving followed by dual enzymatic hydrolysis (alkaline phosphatase and pantetheinase).Harsh conditions are needed to break down the complex matrix and liberate bound forms of Vitamin B5. The dual enzymes ensure complete conversion to the free form.
High-Starch (e.g., infant cereals)Amylase treatment may be added.To reduce the viscosity of the sample extract, improving handling and preventing column clogging. [18]
Low-Protein/Liquid (e.g., juices, milk)Direct extraction with mild acid or buffer, followed by protein precipitation.The matrix is less complex, and the vitamin is often in a more accessible form, requiring less rigorous extraction. [11]

Table 1: Matrix-Specific Sample Preparation Strategies.

Part 2: LC-MS/MS Analysis - The Gold Standard in Quantification

The prepared sample extracts are analyzed by LC-MS/MS. The chromatographic conditions are optimized to achieve good separation of pantothenic acid from other matrix components, while the mass spectrometer is set to specifically detect and quantify both the native and the isotopically labeled forms of the vitamin.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., Waters BEH C18, Phenomenex Luna Omega Polar C18)Provides good retention and separation of the polar pantothenic acid molecule from the sample matrix. [18][19]
Mobile Phase A 0.1% Formic acid in waterAcidifies the mobile phase to promote protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileThe organic component for gradient elution.
Gradient A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte and then wash the column.Optimized to provide a sharp peak shape and good resolution from interfering compounds. [14]
Flow Rate 0.3 - 0.5 mL/minDependent on the column dimensions (UHPLC vs. HPLC).
Column Temperature 40°CEnsures reproducible retention times and improves peak shape. [14]
Injection Volume 5 - 10 µLOptimized for sensitivity without overloading the column.

Table 2: Recommended Liquid Chromatography Parameters.

MS/MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Pantothenic acid readily forms a protonated molecule [M+H]⁺ in an acidic mobile phase.
MRM Transitions Pantothenic Acid: 220.1 -> 90.1Vitamin B5-¹³C₃,¹⁵N: 224.1 -> 94.1These transitions are highly specific for the precursor and a characteristic fragment ion, ensuring selective detection. The mass shift of +4 Da for the internal standard allows for its distinct detection. [7]
Collision Energy Optimized for maximum signal intensity for each transition.Fine-tuned for the specific instrument to achieve the best sensitivity.
Dwell Time 100-200 msSufficient time to acquire enough data points across the chromatographic peak for accurate integration.

Table 3: Recommended Mass Spectrometry Parameters.

Part 3: Data Analysis and Method Validation

Calibration and Quantification:

A calibration curve is constructed by plotting the peak area ratio of the native pantothenic acid to the internal standard against the concentration of the native pantothenic acid standards. The concentration of pantothenic acid in the unknown samples is then calculated from this calibration curve.

Method Validation:

To ensure the reliability and trustworthiness of the results, the method should be validated according to established guidelines from organizations such as AOAC International or the International Organization for Standardization (ISO). [2][20][21] Key Validation Parameters:

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or through spike-recovery experiments.

  • Precision: The degree of agreement among individual measurements, expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Navigating the Challenges: Matrix Effects and Analyte Stability

While SIDA is a powerful tool, a thorough understanding of potential challenges is crucial for a Senior Application Scientist.

  • Matrix Effects: Even with a stable isotope-labeled internal standard, it is good practice to minimize matrix effects as much as possible through optimized sample preparation and chromatography. [22][23][24]This ensures the robustness of the assay across a wide range of food types.

  • Analyte Stability: Pantothenic acid is susceptible to degradation under certain conditions. It is relatively stable to heat in a neutral pH range but can be lost during processing methods like canning and freezing. [4][10][25][26]Understanding the stability of the vitamin in different food matrices and under various storage conditions is essential for accurate assessment of its content in consumer products. [10][27]

Conclusion: A New Era of Precision in Nutritional Science

The integration of stable isotope dilution analysis with advanced LC-MS/MS technology provides a robust and highly accurate platform for the quantification of Vitamin B5 in complex food matrices. The use of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate as an internal standard is central to this approach, effectively mitigating the challenges of matrix effects and ensuring the integrity of the quantitative data. This foodomics-driven methodology empowers researchers, scientists, and drug development professionals to gain deeper insights into the nutritional landscape of our food supply, paving the way for advancements in personalized nutrition and a more comprehensive understanding of the interplay between diet and health.

References

  • Stability of vitamins during food processing and storage. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2).
  • Plesofsky, N. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. PubMed Central (PMC). Retrieved January 3, 2026, from [Link]

  • EFFECTS OF PROCESSING AND STORAGE ON THE PANTOTHENIC ACID CONTENT OF SPINACH AND BROCCOLI. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Gómez, G., & Gebhardt, S. (2022). Impact of storage conditions and premix type on water-soluble vitamin stability. PMC. Retrieved January 3, 2026, from [Link]

  • The Vitamin B Series | Vitamin B5. (2017, March 7). Oxford Vitality. Retrieved January 3, 2026, from [Link]

  • Vitamin B5 (Pantothenic acid). (n.d.). DSM. Retrieved January 3, 2026, from [Link]

  • Evaluation of stability data of calcium pantothenate in a vitamin food supplement packaged in blister Aclar / Aluminium. (n.d.). Toxic Docs. Retrieved January 3, 2026, from [Link]

  • Hälvin, K., Nisamedtinov, I., & Paalme, T. (2012). Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay. Analytical and Bioanalytical Chemistry, 405(4), 1213-1222.
  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (n.d.). AOAC International. Retrieved January 3, 2026, from [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). U.S. Food and Drug Administration. Retrieved January 3, 2026, from [Link]

  • How to Meet ISO 17025 Requirements for Method Verification. (n.d.). AOAC International. Retrieved January 3, 2026, from [Link]

  • AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. (n.d.). AOAC International. Retrieved January 3, 2026, from [Link]

  • LC-MS/MS quantification of fat soluble vitamers – A systematic review. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Vitamin B5 (Pantothenic acid). (2020, August 13). Medicine LibreTexts. Retrieved January 3, 2026, from [Link]

  • Comparison of methods for pantothenic acid analysis in foods. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Laboratory Accreditation Resources. (n.d.). Association of Food and Drug Officials. Retrieved January 3, 2026, from [Link]

  • Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. (2022, May 20). Phenomenex. Retrieved January 3, 2026, from [Link]

  • Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. (2023). PubMed. Retrieved January 3, 2026, from [Link]

  • Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Stable Isotope Standards For Clinical Mass Spectrometry. (n.d.). Eurisotop. Retrieved January 3, 2026, from [Link]

  • Comparative bioavailability of vitamins in human foods sourced from animals and plants. (2023, July 31). PubMed. Retrieved January 3, 2026, from [Link]

  • MS/MS parameters and LC conditions optimization. For each MS/MS... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Rychlik, M., & Roth-Maier, D. (2005). Pantothenic Acid Quantification: Method Comparison of a Stable Isotope Dilution Assay and a Microbiological Assay. International Journal for Vitamin and Nutrition Research, 75(3), 218-223.
  • Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MSHPLCおよびLC-MS/MSによる食品中の遊離型パントテン酸の分析. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Automated Optimization of LC/MS Peptide Mapping Methods. (n.d.). Waters. Retrieved January 3, 2026, from [Link]

  • Matrix factor and matrix effect for each analyte in LC-MS/MS analysis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Alkaline Phosphatase. (2023, October 29). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

Sources

Application

Application Note: Probing Coenzyme A Dynamics with Vitamin B5-¹³C₃,¹⁵N Metabolic Labeling

A Guide to Experimental Design and Implementation for Cellular Metabolism and Drug Discovery Research Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Experimental Design and Implementation for Cellular Metabolism and Drug Discovery Research

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and practical implementation of metabolic labeling using the stable isotope-labeled precursor, Vitamin B5-¹³C₃,¹⁵N (¹³C₃,¹⁵N-Pantothenic Acid). We delve into the core principles of stable isotope labeling to trace the biosynthesis and downstream metabolic fate of Coenzyme A (CoA), a pivotal cofactor in cellular metabolism. This guide offers detailed, step-by-step protocols for cell culture, labeling, sample preparation, and downstream analysis by mass spectrometry. Furthermore, we provide insights into experimental design considerations, data interpretation, and troubleshooting to ensure robust and reproducible results. The methodologies described herein are designed to empower researchers to investigate the dynamics of CoA metabolism in various biological contexts, including disease states and in response to therapeutic interventions.

Introduction: The Central Role of Coenzyme A and the Power of Isotopic Tracers

Coenzyme A (CoA) is an indispensable cofactor in all living organisms, acting as a critical carrier of acyl groups.[1] Its derivatives, most notably acetyl-CoA, are central to a vast array of metabolic processes, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of phospholipids and steroid hormones.[2][3][4] Given its central role, the regulation of CoA biosynthesis and its metabolic network is of significant interest in understanding cellular physiology and pathology.[5][6][7]

Vitamin B5, also known as pantothenic acid, is the essential precursor for CoA biosynthesis.[3][8] Mammalian cells cannot synthesize pantothenic acid and must obtain it from their environment.[9][10] This dependency provides a unique opportunity for metabolic labeling studies. By supplying cells with a stable isotope-labeled form of Vitamin B5, such as one containing Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), we can trace its incorporation into CoA and subsequent acyl-CoA species.[9][10][11]

Stable isotope labeling, unlike radioactive methods, is non-hazardous and does not alter the chemical properties of the molecule, making it a safe and powerful tool for in vivo and in vitro studies.[12] This technique allows for the precise tracking and quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is not achievable with traditional endpoint measurements.[13][14] The application of stable isotope labeling in conjunction with mass spectrometry (MS) has become a gold standard for quantitative metabolomics and flux analysis.[11][15]

This application note will specifically focus on the use of Vitamin B5-¹³C₃,¹⁵N for metabolic labeling to elucidate the dynamics of the CoA pool. This approach enables researchers to:

  • Trace the de novo synthesis of CoA.

  • Quantify the turnover rate of CoA and its thioesters.

  • Investigate the impact of genetic mutations or drug candidates on CoA metabolism.[12][15]

  • Discover novel pathways and interactions involving CoA.

The Principle: Tracing the Path of Labeled Vitamin B5 into Coenzyme A

The experimental strategy hinges on replacing the natural, unlabeled pantothenic acid in cell culture media with its stable isotope-labeled counterpart, Vitamin B5-¹³C₃,¹⁵N. Cells will take up this labeled precursor and utilize it in the CoA biosynthesis pathway.

The incorporation of ¹³C and ¹⁵N atoms results in a predictable mass shift in CoA and its derivatives. This mass difference allows for the differentiation and quantification of the labeled (newly synthesized) and unlabeled (pre-existing) pools of these metabolites using mass spectrometry.[14][16]

The Biosynthetic Journey of Labeled Vitamin B5

The conversion of pantothenic acid to CoA is a five-step enzymatic process that occurs in the cytoplasm and mitochondria.[4][8] The use of Vitamin B5-¹³C₃,¹⁵N allows for the tracking of the entire pantothenate moiety as it is incorporated into the final CoA molecule.

Below is a diagram illustrating the biosynthetic pathway and the incorporation of the labeled Vitamin B5.

CoA Biosynthesis Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm Vitamin_B5_13C3_15N Vitamin B5-¹³C₃,¹⁵N (Labeled Pantothenic Acid) PANK Pantothenate Kinase (PANK) Vitamin_B5_13C3_15N->PANK ATP -> ADP 4_Phosphopantothenate 4'-Phosphopantothenate-¹³C₃,¹⁵N PANK->4_Phosphopantothenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) 4_Phosphopantothenate->PPCS + Cysteine + ATP -> ADP + Pi 4_Phospho_N_pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine-¹³C₃,¹⁵N PPCS->4_Phospho_N_pantothenoylcysteine PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) 4_Phospho_N_pantothenoylcysteine->PPCDC - CO₂ 4_Phosphopantetheine 4'-Phosphopantetheine-¹³C₃,¹⁵N PPCDC->4_Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT) 4_Phosphopantetheine->PPAT + ATP -> PPi Dephospho_CoA Dephospho-CoA-¹³C₃,¹⁵N PPAT->Dephospho_CoA DPCK Dephospho-CoA Kinase (DPCK) Dephospho_CoA->DPCK + ATP -> ADP CoA Coenzyme A-¹³C₃,¹⁵N DPCK->CoA

Caption: Biosynthesis of Coenzyme A from labeled Vitamin B5.

Experimental Design and Protocols

A successful metabolic labeling experiment requires careful planning and execution. This section outlines the key considerations and provides a detailed protocol for labeling cells with Vitamin B5-¹³C₃,¹⁵N.

Key Experimental Considerations

Cell Line Selection: The choice of cell line is critical. Different cell lines exhibit varying rates of nutrient uptake and metabolism.[17] It is advisable to select a cell line that is relevant to the biological question and has a reasonably high rate of CoA biosynthesis for detectable label incorporation.

Media Formulation: Standard cell culture media contain unlabeled pantothenic acid. To achieve high labeling efficiency, it is essential to use a pantothenic acid-free medium supplemented with the labeled Vitamin B5.[9][10] The concentration of the labeled vitamin should be optimized to support normal cell growth and proliferation.

Labeling Duration: The time required to reach isotopic steady state, where the enrichment of the labeled metabolite no longer changes over time, depends on the turnover rate of the metabolite pool. For dynamic flux analysis, a time-course experiment with multiple harvesting points is recommended. For steady-state analysis, cells should be cultured in the labeling medium for a sufficient duration to ensure maximal incorporation. This can be determined empirically, but often requires several cell doublings.[10][11]

Control Groups: Appropriate controls are essential for data interpretation. These should include:

  • Unlabeled Control: Cells grown in standard medium containing unlabeled pantothenic acid. This group serves as a baseline for the natural isotopic abundance and the mass spectra of the target metabolites.

  • Time Zero Control: Labeled cells harvested immediately after the addition of the labeling medium. This helps to account for any immediate, non-metabolic binding of the labeled precursor.

Step-by-Step Experimental Protocol

The following protocol provides a general framework for labeling adherent mammalian cells. Optimization may be required for different cell types or experimental conditions.

Materials:

  • Vitamin B5-¹³C₃,¹⁵N (¹³C₃,¹⁵N-Pantothenic Acid)

  • Pantothenic acid-free cell culture medium (e.g., custom formulation of RPMI or DMEM)

  • Dialyzed or charcoal-stripped Fetal Bovine Serum (FBS) to minimize unlabeled pantothenate.[10][11]

  • Cell line of interest

  • Standard cell culture reagents and equipment

  • Phosphate-buffered saline (PBS)

  • Methanol, Acetonitrile, and Water (LC-MS grade)

  • Internal standards for extraction and analysis (optional but recommended)

Protocol:

  • Preparation of Labeling Medium:

    • Reconstitute the Vitamin B5-¹³C₃,¹⁵N in sterile water or an appropriate buffer to create a stock solution.

    • Prepare the pantothenic acid-free base medium according to the manufacturer's instructions.

    • Supplement the base medium with the Vitamin B5-¹³C₃,¹⁵N stock solution to the desired final concentration (typically in the range of the physiological concentration of pantothenic acid).

    • Add dialyzed or charcoal-stripped FBS and other necessary supplements (e.g., glutamine, antibiotics).

    • Filter-sterilize the complete labeling medium.

  • Cell Seeding and Culture:

    • Seed the cells in multi-well plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.

    • Culture the cells in standard (unlabeled) medium until they reach the desired confluency (typically 50-70%).

  • Metabolic Labeling:

    • Aspirate the standard medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS to remove residual unlabeled medium.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired duration (e.g., for a time-course experiment, harvest at multiple time points such as 0, 2, 4, 8, 12, 24 hours).

  • Sample Harvesting and Metabolite Extraction:

    • At each time point, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. The volume should be sufficient to cover the cell monolayer.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Experimental Workflow Diagram

Experimental Workflow Cell_Culture 1. Cell Culture (Standard Medium) Media_Change 2. Media Change (Wash with PBS) Cell_Culture->Media_Change Labeling 3. Metabolic Labeling (Vitamin B5-¹³C₃,¹⁵N Medium) Media_Change->Labeling Harvesting 4. Cell Harvesting (Wash with cold PBS) Labeling->Harvesting Extraction 5. Metabolite Extraction (80% Methanol) Harvesting->Extraction LC_MS 6. LC-MS/MS Analysis Extraction->LC_MS Data_Analysis 7. Data Analysis (Isotopologue Distribution Analysis) LC_MS->Data_Analysis

Caption: A typical workflow for a metabolic labeling experiment.

Downstream Analysis: Unveiling the Labeled Metabolome

The analysis of stable isotope-labeled samples is predominantly performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).[14][18]

LC-MS/MS Analysis
  • Sample Preparation: Reconstitute the dried metabolite extracts in an appropriate solvent for LC-MS analysis.

  • Chromatographic Separation: Use a suitable LC method (e.g., reversed-phase or HILIC chromatography) to separate CoA and its related metabolites.

  • Mass Spectrometry Detection: Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to detect and quantify the different isotopologues of the target metabolites.[19] Targeted methods, such as multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, can also be used for sensitive and specific quantification of known CoA species.[10][11]

Data Analysis and Interpretation

The primary output of the MS analysis will be the mass spectra of the metabolites of interest. The key steps in data analysis include:

  • Identification of Labeled Species: Identify the peaks corresponding to the unlabeled (M+0) and labeled (M+4 for ¹³C₃,¹⁵N-pantothenate incorporation) isotopologues of CoA and its derivatives.

  • Correction for Natural Isotope Abundance: The naturally occurring abundance of heavy isotopes (primarily ¹³C) will contribute to the M+1, M+2, etc. peaks in the unlabeled samples. This natural abundance must be mathematically corrected to accurately determine the extent of label incorporation.

  • Calculation of Labeling Enrichment: The percentage of the metabolite pool that is labeled can be calculated from the relative intensities of the labeled and unlabeled isotopologues.

  • Metabolic Flux Analysis: For more advanced applications, the isotopic labeling data can be used as input for metabolic flux analysis (MFA) software to calculate the rates of metabolic reactions.[20]

Troubleshooting Common Issues

Problem Potential Cause Solution
Low Label Incorporation Insufficient labeling time.Increase the incubation time with the labeling medium. Perform a time-course experiment to determine the optimal duration.
High concentration of unlabeled pantothenate in the medium.Use pantothenic acid-free base medium and dialyzed or charcoal-stripped FBS.[10][11]
Low metabolic activity of the cells.Ensure cells are healthy and in the exponential growth phase. Optimize cell culture conditions.
High Biological Variability Inconsistent cell numbers at harvesting.Normalize metabolite levels to cell number or total protein content.
Variations in experimental procedures.Standardize all steps of the protocol, including cell seeding density, media volumes, and harvesting times.
Poor Peak Shape or Signal in LC-MS Inefficient metabolite extraction.Optimize the extraction solvent and procedure. Consider using internal standards to monitor extraction efficiency.
Sample degradation.Keep samples on ice or at 4°C during processing and store extracts at -80°C.
Matrix effects in the MS source.Optimize the LC gradient and consider using a divert valve. Dilute the samples if necessary.

Conclusion and Future Perspectives

Metabolic labeling with Vitamin B5-¹³C₃,¹⁵N is a powerful and versatile technique for investigating the dynamics of Coenzyme A metabolism.[9][10][11] The protocols and guidelines presented in this application note provide a robust framework for designing and executing these experiments. The insights gained from such studies can significantly advance our understanding of cellular metabolism in health and disease and can be instrumental in the development of novel therapeutic strategies targeting metabolic pathways.[12][15]

Future applications of this technique could involve its integration with other 'omics' technologies, such as proteomics and transcriptomics, to provide a more holistic view of cellular regulation. Furthermore, the use of advanced analytical techniques and computational modeling will continue to enhance the resolution and predictive power of stable isotope-based metabolic flux analysis.

References

  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins | Journal of the American Society for Mass Spectrometry - ACS Publications. (2024-08-30).
  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed Central.
  • Metabolic Labeling Techniques - Creative Proteomics.
  • Coenzyme A (CoA) Biosynthesis Pathway and Vitamin B5 - YouTube. (2018-08-24). Retrieved from [Link]

  • Coenzyme A - Wikipedia. Retrieved from [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024-11-21).
  • Video: Isotopic, Photoreactive and Bioorthogonal Metabolic Labeling - JoVE. (2023-04-30). Retrieved from [Link]

  • Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed - NIH. Retrieved from [Link]

  • Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed. (2011-02-15). Retrieved from [Link]

  • Design and Operation of a Continuous 13C and 15N Labeling Chamber for Uniform or Differential, Metabolic and Structural, Plant Isotope Labeling - NIH. (2014-01-16). Retrieved from [Link]

  • Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - NIH. Retrieved from [Link]

  • Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed. (2024-06-13). Retrieved from [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications - PubMed. Retrieved from [Link]

  • Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay - PubMed. Retrieved from [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC - PubMed Central. Retrieved from [Link]

  • Troubleshooting for Possible Issues | Download Table - ResearchGate. Retrieved from [Link]

  • Coenzyme A metabolism - PubMed. Retrieved from [Link]

  • Pantothenic acid - Wikipedia. Retrieved from [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio. Retrieved from [Link]

  • Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing). Retrieved from [Link]

  • (PDF) 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector - ResearchGate. (2021-12-01). Retrieved from [Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • In vivo stable isotope labeling of 13C and 15N... | Posters - F1000Research. (2015-05-12). Retrieved from [Link]

  • How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]

  • Regulation of coenzyme A biosynthesis - PMC - NIH. Retrieved from [Link]

  • Organisation of the pantothenate (vitamin B5) biosynthesis pathway in higher plants - PubMed. Retrieved from [Link]

  • Metabolic Labeling of Mammalian Organisms with Stable Isotopes for Quantitative Proteomic Analysis | Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. (2024-04-09). Retrieved from [Link]

  • CoA regulation and metabolic control - Portland Press. Retrieved from [Link]

  • Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering - Vanderbilt University. Retrieved from [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - eScholarship. (2022-02-15). Retrieved from [Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC - PubMed Central. (2011-01-26). Retrieved from [Link]

  • Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - NSF Public Access Repository. Retrieved from [Link]

  • (PDF) Rapid Method for the Determination of Thiamine and Pantothenic Acid in Infant Formula and Milk-Based Nutritional Products by Liquid Chromatography‒Tandem Mass Spectrometry - ResearchGate. (2020-03-12). Retrieved from [Link]

  • Performance of Human Mass Balance/Metabolite Identification Studies Using Stable Isotope (13C, 15N) Labeling and Continuous‐Flow Isotope‐Ratio Mass Spectrometry as an Alternative to Radioactive Labeling Methods | Semantic Scholar. Retrieved from [Link]

  • Pantothenic Acid | Linus Pauling Institute | Oregon State University. Retrieved from [Link]

  • Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC - PubMed Central. Retrieved from [Link]

  • Coenzyme A biosynthesis: mechanisms of regulation, function and disease - ResearchGate. Retrieved from [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - NIH. (2024-11-12). Retrieved from [Link]

  • Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed. Retrieved from [Link]

  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. (2021-12-01). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Reconstitution of Vitamin B5-13C3,15N Hemicalcium Hemihydrate

Introduction: The Critical Role of a Stable Internal Standard In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision of liquid chromatography-mass spectrometry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Stable Internal Standard

In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision of liquid chromatography-mass spectrometry (LC-MS/MS) assays is paramount. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust and reliable quantification, effectively correcting for variability in sample preparation and instrument response.[1][2] Vitamin B5 (pantothenic acid), an essential nutrient, is frequently quantified in various biological matrices. For this purpose, Vitamin B5-13C3,15N hemicalcium hemihydrate serves as an ideal internal standard, mirroring the analyte's behavior during extraction and analysis.[3][4]

However, the very nature of this compound—a hygroscopic hemicalcium hemihydrate salt—presents specific challenges in its reconstitution.[5][6] Improper handling can lead to inaccurate stock concentrations, compromising the integrity of the entire quantitative assay. This guide provides a comprehensive, experience-driven protocol for the accurate reconstitution of Vitamin B5-13C3,15N hemicalcium hemihydrate, ensuring the generation of reliable and reproducible data. We will delve into the causality behind each step, establishing a self-validating system for the preparation of this critical reagent.

Understanding the Compound: Properties and Challenges

Before proceeding to the protocol, it is crucial to understand the physicochemical properties of Vitamin B5-13C3,15N hemicalcium hemihydrate and the implications for its handling and reconstitution.

  • Hygroscopicity: The compound readily absorbs moisture from the atmosphere.[5][6] This can lead to significant errors in weighing, as the measured mass will include an unknown amount of water.[7][8] Therefore, minimizing exposure to ambient air is critical.

  • Hemicalcium Hemihydrate Form: The term "hemicalcium" indicates the salt is formed with calcium, and "hemihydrate" signifies the presence of one molecule of water for every two molecules of the pantothenate salt.[9] This bound water contributes to the molecular weight and must be accounted for in concentration calculations. The hydration state can also influence solubility and stability.[1]

  • Solubility: Calcium pantothenate is freely soluble in water.[5] However, the dissolution of calcium salts can sometimes be influenced by factors like pH and the presence of other ions.[10][11] For use in LC-MS/MS, it is often dissolved in a weak acidic solution to ensure protonation of the carboxylic acid group, which is beneficial for reversed-phase chromatography and mass spectrometry ionization.[12]

  • Stability: Pantothenic acid is most stable in neutral solutions and is susceptible to degradation under strongly acidic or alkaline conditions, especially when heated.[4][13]

Experimental Workflow for Reconstitution and Verification

The following diagram outlines the comprehensive workflow for the reconstitution and verification of the Vitamin B5-13C3,15N hemicalcium hemihydrate internal standard.

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Dilution cluster_verify Verification A Equilibrate vial to room temperature B Weigh compound rapidly A->B Minimize moisture absorption C Add solvent (e.g., 1% Formic Acid in Water) B->C Accurate mass to volume D Vortex and sonicate to ensure complete dissolution C->D Homogeneous solution E Store stock solution at -20°C or below D->E Prevent degradation F Prepare working solutions by serial dilution E->F Achieve desired concentration G LC-MS/MS analysis to confirm identity and purity F->G Quality control H Assess signal intensity and stability G->H Assay readiness

Caption: Workflow for the reconstitution of Vitamin B5-13C3,15N hemicalcium hemihydrate.

Detailed Protocol for Reconstitution

This protocol is designed to yield a highly accurate and stable stock solution of the internal standard.

Materials:

  • Vitamin B5-13C3,15N hemicalcium hemihydrate (as supplied)

  • High-purity water (e.g., LC-MS grade)

  • Formic acid (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials with Teflon-lined caps for storage[14]

Procedure:

  • Solvent Preparation: Prepare the reconstitution solvent. A commonly used and effective solvent is 1% formic acid in high-purity water.[12] The weak acid helps to ensure the pantothenic acid is in its protonated form, which is often advantageous for LC-MS analysis.

  • Equilibration of the Compound: Before opening, allow the vial containing the lyophilized or solid Vitamin B5-13C3,15N hemicalcium hemihydrate to equilibrate to room temperature for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold compound upon opening, which would introduce significant weighing errors.

  • Weighing the Compound: Due to the hygroscopic nature of the compound, this step must be performed as quickly as possible.[8]

    • Tare a clean, dry weighing vessel on a calibrated analytical balance.

    • Rapidly transfer the desired amount of the compound to the weighing vessel and record the mass accurately.

    • For the highest accuracy, especially for preparing a primary stock solution, consider performing this step in a glove box with a controlled low-humidity atmosphere.[7]

  • Dissolution:

    • Carefully transfer the weighed compound into a Class A volumetric flask of the appropriate size.

    • Add a portion of the prepared solvent (e.g., about 50-70% of the final volume).

    • Immediately cap the flask and vortex thoroughly to dissolve the compound.

    • To ensure complete dissolution, sonicate the flask in an ultrasonic bath for 5-10 minutes.

    • Allow the solution to return to room temperature.

  • Bringing to Final Volume:

    • Once the solution is at room temperature, carefully add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times (at least 10-15 times) to ensure a homogenous solution.

  • Storage of the Stock Solution:

    • Transfer the stock solution into amber glass vials with Teflon-lined screw caps to prevent solvent evaporation and photodegradation.[14]

    • Label the vials clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.

    • Store the stock solution at -20°C or lower for long-term stability.[12]

Preparation of Working Solutions

Working internal standard solutions are prepared by serially diluting the stock solution to the desired concentration for spiking into analytical samples.

Procedure:

  • Remove the stock solution from the freezer and allow it to thaw completely and equilibrate to room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • Using calibrated pipettes, perform serial dilutions with the appropriate solvent (often the mobile phase or a compatible solvent with the initial chromatographic conditions) to achieve the final target concentration.

  • Working solutions should be prepared fresh daily or as dictated by stability studies.[3]

Data Presentation: Quantitative Summary

ParameterRecommended Value/ConditionRationale
Reconstitution Solvent 1% Formic Acid in High-Purity WaterEnsures protonation for optimal LC-MS performance and aids dissolution.[12]
Stock Solution Concentration 1 mg/mL (or as required)A common starting concentration for serial dilutions.
Storage Temperature -20°C or belowMinimizes degradation and ensures long-term stability.[12]
Vial Type for Storage Amber glass with Teflon-lined capProtects from light and prevents solvent evaporation.[14]

Verification and Quality Control

It is best practice to verify the identity and purity of the newly prepared internal standard stock solution.

Procedure:

  • LC-MS/MS Analysis: Analyze a diluted aliquot of the stock solution via LC-MS/MS.

  • Confirmation of Identity: Confirm the mass-to-charge ratio (m/z) of the precursor and product ions corresponding to Vitamin B5-13C3,15N.

  • Purity Assessment: Assess the chromatographic peak for purity. There should be no significant interfering peaks at the same retention time.

  • Signal Intensity Check: Ensure that the signal intensity is adequate and consistent for its intended use in the quantitative assay.

Conclusion

The accurate preparation of the Vitamin B5-13C3,15N hemicalcium hemihydrate internal standard is a foundational step for any bioanalytical method relying on this compound. By understanding the inherent challenges of hygroscopicity and the specific salt form, and by adhering to the detailed protocols outlined in these application notes, researchers can mitigate potential sources of error. The emphasis on equilibration, rapid weighing, proper solvent selection, and verification ensures the integrity of the internal standard, thereby enhancing the reliability and reproducibility of the resulting quantitative data. This meticulous approach is indispensable for achieving the high standards of scientific rigor demanded in research, clinical diagnostics, and drug development.

References

  • bioRxiv. (2021). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. [Link]

  • PLOS ONE. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?[Link]

  • PubMed Central. (n.d.). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • Semantic Scholar. (n.d.). Chemical Stability of Vitamin B5. [Link]

  • User-provided article. (2024). Physiochemical assessment of pharmaceutical salt forms.
  • European Pharmaceutical Review. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. [Link]

  • Durpro. (n.d.). Calcium salts and solubility. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Google Patents. (n.d.). Calcium salt compositions having improved solubility and method for preparing them.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?[Link]

  • Taylor & Francis Online. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]

  • BioResources. (n.d.). DISSOLUTION BEHAVIOUR OF CALCIUM CARBONATE IN MILDLY ACIDIC CONDITIONS. [Link]

  • Biblioteka Nauki. (n.d.). Determination Of the Calcium Sulfate Hemihydrate Content by Regression Analysis Using the Initial Setting Time. [Link]

  • University of Mustansiriyah. (n.d.). Preparation of Standard Solutions Theory:. [Link]

  • ResearchGate. (n.d.). Hydration characteristics and mechanism analysis of β-calcium sulfate hemihydrate. [Link]

  • PubMed Central. (2022). Experimental Study and Mechanism Analysis of Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum with Dynamic Method. [Link]

  • ResearchGate. (n.d.). Additives Stabilize Calcium Sulfate Hemihydrate (Bassanite) in Solution. [Link]

  • ResearchGate. (2022). Experimental Study and Mechanism Analysis of Preparation of α-Calcium Sulfate Hemihydrate from FGD Gypsum with Dynamic Method. [Link]

  • Welch Labs. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Vitamin B5-¹³C₃,¹⁵N Analysis

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal-to-noise (S/...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal-to-noise (S/N) ratios specifically for Vitamin B5 (Pantothenic Acid) and its stable isotope-labeled internal standard (SIL-IS), ¹³C₃,¹⁵N-Pantothenic Acid. As a SIL-IS, a robust and consistent signal from this compound is paramount for accurate quantification of the native analyte. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My signal for Vitamin B5-¹³C₃,¹⁵N is extremely low or completely absent. Where should I start?

A low or absent signal is a common issue that can typically be traced back to one of three areas: the sample itself, the LC separation, or the mass spectrometer settings.

Causality-Driven Troubleshooting Steps:

  • Verify Standard Integrity: Confirm the concentration and integrity of your Vitamin B5-¹³C₃,¹⁵N stock and working solutions. Improper storage or dilution errors are frequent sources of problems.

  • Confirm MS/MS Transition: Ensure you are monitoring the correct precursor and product ion mass-to-charge ratios (m/z). Vitamin B5 ionizes well in positive electrospray ionization (ESI) mode.[1] The protonated precursor [M+H]⁺ for the native compound is m/z 220. For your SIL-IS, ¹³C₃,¹⁵N-Pantothenic Acid, the precursor ion will be m/z 224. A common and robust product ion for fragmentation is m/z 90.[1] Therefore, your primary Multiple Reaction Monitoring (MRM) transition for the internal standard should be m/z 224 → 90 .

  • Direct Infusion Analysis: To isolate the mass spectrometer as the variable, bypass the LC system. Prepare a dilute solution (e.g., 50-100 ng/mL) of your SIL-IS in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer. If you see a strong, stable signal, the issue likely lies with your sample preparation or chromatography. If the signal is still poor, the problem is with the instrument's settings or hardware.[2]

Q2: My signal is present but inconsistent and the signal-to-noise ratio is poor. What are the likely causes?

Poor S/N is often a more complex issue than a complete lack of signal. The primary culprits are typically high background noise or signal suppression.

Key Areas to Investigate:

  • Source Contamination & Optimization: The ESI source is highly sensitive to contamination from non-volatile salts and endogenous matrix components. Ensure the source is clean. Additionally, source parameters must be optimized for your specific analyte and flow rate.[2][3]

  • Matrix Effects: This is arguably the most significant challenge in bioanalysis. Co-eluting compounds from your sample matrix (e.g., phospholipids from plasma) can compete with your analyte for ionization, a phenomenon known as ion suppression.[4][5][6]

  • Chromatography: Poor peak shape (e.g., broad or tailing peaks) will inherently lower the S/N ratio as the analyte signal is spread out over time.[4]

Troubleshooting Guide: A Deeper Dive

Issue 1: Diagnosing and Mitigating Matrix Effects

The stable isotope-labeled internal standard is designed to co-elute with the native analyte and experience the same degree of ion suppression, thus providing a corrective ratio. However, severe suppression can still diminish the signal of the IS to a point where it compromises assay precision.

Protocol: Post-Extraction Spike Experiment to Quantify Matrix Effects

This experiment definitively determines if your sample matrix is causing ion suppression or enhancement.[6]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike your SIL-IS into the final mobile phase composition.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire extraction procedure. In the final step, spike the extracted blank matrix with the SIL-IS at the same concentration as Set A.

    • Set C (Blank Matrix): Inject a fully processed blank matrix sample without any spiked analyte to assess background interference.

  • Analysis: Inject all three sets onto the LC-MS/MS system.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of ~100% indicates no significant matrix effect.

Workflow for Diagnosing Matrix Effects

cluster_0 Matrix Effect Troubleshooting A Poor S/N Ratio Observed B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Effect % B->C D Result < 85%? C->D E Result > 115%? D->E No G Ion Suppression Confirmed D->G Yes F No Significant Matrix Effect. Investigate other issues. E->F No H Ion Enhancement Confirmed E->H Yes I Improve Sample Prep (e.g., SPE, LLE) G->I H->I J Modify Chromatography I->J

Caption: Decision tree for diagnosing matrix effects.

Solutions for Matrix Effects:

  • Improve Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids, a major cause of ion suppression in plasma.[5] Consider implementing Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample extract.[4][7]

  • Optimize Chromatography: Adjusting the chromatographic gradient to separate the Vitamin B5 peak from the regions where matrix components elute can significantly reduce suppression. Often, phospholipids elute in the middle of a typical reversed-phase gradient.

Issue 2: Optimizing Mass Spectrometer and LC Parameters

Even with a clean sample, suboptimal instrument settings will lead to poor sensitivity.

Table 1: Typical Starting LC-MS/MS Parameters for Vitamin B5

ParameterRecommended Setting/ValueRationale
LC Column C18 Polar Endcapped or HILICVitamin B5 is a small, polar molecule. A polar-modified C18 or HILIC column can improve retention and peak shape.[8]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidStandard reversed-phase organic solvents.
Ionization Mode ESI PositiveVitamin B5 contains amine and amide functionalities that readily protonate.
Precursor Ion (IS) m/z 224.1[M+H]⁺ for ¹³C₃,¹⁵N-Pantothenic Acid
Product Ion (IS) m/z 90.1A stable, high-intensity fragment ion.[1]
Capillary Voltage 3000 - 4000 VOptimize for maximum stable signal via direct infusion.[3]
Drying Gas Temp 300 - 350 °CMust be sufficient to desolvate ions without causing thermal degradation.[9]
Drying Gas Flow 8 - 12 L/minAssists in desolvation; optimize based on LC flow rate.[9]
Nebulizer Pressure 35 - 50 psiCritical for forming a stable spray.[9]

Experimental Protocol: Source Parameter Optimization

  • Setup: Tee a syringe pump infusing a ~100 ng/mL solution of Vitamin B5-¹³C₃,¹⁵N directly into the LC flow post-column. Set the LC to deliver a constant composition of mobile phase representative of where your analyte elutes (e.g., 30% B).

  • Iterative Adjustment: While monitoring the signal intensity of the m/z 224 → 90 transition in real-time, adjust one source parameter at a time (e.g., capillary voltage, gas temperature, gas flow).[2]

  • Document: Record the parameter value that provides the highest and most stable signal intensity. This iterative process, sometimes called "tuning," is essential for maximizing sensitivity.[4][10]

Workflow for Systematic Optimization

cluster_1 Instrument Optimization Workflow A Start Direct Infusion of SIL-IS B Optimize Capillary Voltage A->B C Optimize Nebulizer Pressure B->C D Optimize Drying Gas Temperature C->D E Optimize Drying Gas Flow D->E F Final Method Parameters Achieved E->F

Sources

Optimization

Technical Support Center: Matrix Effects in Vitamin B5 Quantification

Welcome to the technical support guide for the quantification of Vitamin B5 (pantothenic acid) using labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantification of Vitamin B5 (pantothenic acid) using labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalysis. Here, we move beyond simple protocols to explain the 'why' behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Challenge of the Matrix

In the world of quantitative analysis, particularly with highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), we are not just measuring the analyte of interest. We are measuring it within a complex biological environment—the "matrix" (e.g., plasma, serum, urine). This matrix is a complex mixture of endogenous components like phospholipids, salts, and proteins, which can significantly interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2][3] This interference, known as the matrix effect , can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1][3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C,¹⁵N-labeled Pantothenic Acid, is the gold standard for mitigating matrix effects.[1][4][5] The underlying principle is that the SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same ionization suppression or enhancement.[1] By calculating the ratio of the analyte response to the IS response, these variations should, in theory, be normalized. However, as experienced analysts know, this is not always foolproof. This guide addresses the common issues encountered when the SIL-IS fails to provide complete correction.

Frequently Asked Questions (FAQs)

Q1: I'm using a ¹³C,¹⁵N-labeled Vitamin B5 internal standard, but my QC sample accuracies are inconsistent and often outside the ±15% acceptance criteria. Why is this happening?

This is a classic and often perplexing issue. While a SIL-IS is the best tool to combat matrix effects, its effectiveness can be compromised by several factors:

  • Differential Matrix Effects: The assumption is that the analyte and the SIL-IS experience identical matrix effects. However, if the source of the matrix effect is not homogenous across the sample, or between samples, this assumption can break down. For instance, very high concentrations of a co-eluting interference can disproportionately suppress the signal of the more abundant species (either the analyte or the IS), leading to an inaccurate ratio.

  • Chromatographic Separation of Analyte and IS: Although chemically similar, minor differences in chromatographic behavior between the analyte and a deuterated internal standard can sometimes occur (isotopic effect), leading to slight separation. If a region of strong ion suppression occurs precisely between their two elution times, they will be affected differently. Using ¹³C and ¹⁵N labeled standards generally minimizes this risk compared to deuterium labels.[4]

  • Source Chemistry and Saturation: At very high concentrations, either of the analyte or of a co-eluting interference, the electrospray ionization (ESI) process can become saturated.[6] This means the available charge or space on the surface of the ESI droplets is limited, leading to non-linear responses and potentially affecting the analyte and IS differently.[6]

Q2: What are the most common sources of matrix effects in plasma/serum samples for Vitamin B5 analysis?

In plasma and serum, the primary culprits for matrix effects, particularly in ESI, are:

  • Phospholipids: These are endogenous components of cell membranes and are notoriously problematic. They tend to elute in the middle of a typical reversed-phase chromatographic run and can cause significant ion suppression.[7][8]

  • Salts and Buffers: Non-volatile salts from the sample collection tubes or buffers used in sample preparation can crystallize in the ion source, altering spray characteristics and suppressing the signal.

  • Proteins and Peptides: While most proteins are removed during sample preparation (e.g., protein precipitation), residual peptides can co-elute with the analyte and interfere with ionization.[9]

  • Exogenous Compounds: Co-administered drugs, their metabolites, or even compounds leached from plasticware can also cause matrix effects.[3]

Troubleshooting Guides

Problem 1: Significant Ion Suppression or Enhancement is Suspected

Diagnostic Workflow: The first step is to visualize and quantify the matrix effect.

Method 1: Post-Column Infusion Experiment

This experiment provides a qualitative visualization of where ion suppression or enhancement occurs across the entire chromatographic gradient.[10][11][12][13]

Experimental Protocol:

  • Setup: Use a T-connector to introduce a constant flow of a standard solution of Vitamin B5 and its labeled IS into the LC flow path after the analytical column but before the mass spectrometer's ion source.

  • Infusion: Continuously infuse the standard solution at a low flow rate (e.g., 10 µL/min) using a syringe pump.[11]

  • Injection 1 (Baseline): Inject a blank solvent sample (e.g., the mobile phase starting condition). The resulting signal for the Vitamin B5 and IS transitions should be a stable, flat baseline.

  • Injection 2 (Matrix Blank): Inject an extracted blank matrix sample (from at least 6 different sources, as per FDA guidance).[14][15]

  • Analysis: Overlay the chromatograms from both injections. Any deviation (dip or peak) from the stable baseline in the matrix blank injection indicates a region of ion suppression or enhancement, respectively.[12] Compare the retention time of your Vitamin B5 peak to these regions of interference.

Visualization:

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Connector Column->Tee Column Effluent Syringe_Pump Syringe Pump (Analyte + IS Solution) Syringe_Pump->Tee Constant Infusion MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Method 2: Quantitative Post-Extraction Spike Analysis

This method provides a numerical value for the matrix effect (ME).[16]

Experimental Protocol:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the Vitamin B5 analyte and IS into the final reconstitution solvent at a specific concentration (e.g., Low, Medium, and High QC levels).

    • Set B (Post-Spiked Matrix): First, perform the full extraction procedure on blank matrix samples. Then, spike the Vitamin B5 analyte and IS into the final extracted matrix solvent at the same concentrations as Set A.

  • Analyze both sets of samples via LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The IS-normalized MF should be close to 1 if the IS is compensating correctly.

Data Interpretation:

ScenarioAnalyte MFIS MFIS-Normalized MF (Analyte MF / IS MF)Interpretation & Action
Ideal 0.750.760.99Significant suppression exists, but the SIL-IS is compensating effectively. Method is likely acceptable.
Problematic 0.400.750.53Severe suppression is affecting the analyte more than the IS. This indicates differential matrix effects .
Enhancement 1.801.751.03Significant enhancement is present, but the SIL-IS is tracking well.
Problem 2: Confirmed Differential Matrix Effects (IS-Normalized MF is not close to 1.0)

When the SIL-IS fails to compensate, you must modify the method to eliminate the source of the interference.

Solution Workflow:

TroubleshootingTree Start Differential Matrix Effect Confirmed Optimize_Chromo Optimize Chromatography Start->Optimize_Chromo Improve_Cleanup Improve Sample Cleanup Optimize_Chromo->Improve_Cleanup Interference Persists Success Re-validate & Proceed Optimize_Chromo->Success Resolved Dilute Dilute Sample Improve_Cleanup->Dilute Interference Persists Improve_Cleanup->Success Resolved Standard_Add Use Standard Addition Dilute->Standard_Add Sensitivity Lost Dilute->Success Resolved Standard_Add->Success Resolved

Caption: Decision tree for troubleshooting differential matrix effects.

Step 1: Optimize Chromatography The goal is to chromatographically separate the Vitamin B5 peak from the interfering region identified in the post-column infusion experiment.

  • Modify Gradient: Make the gradient shallower to increase separation between peaks.

  • Change Column Chemistry: If using a standard C18 column, consider a different chemistry like a Polar C18 or a Phenyl-Hexyl column, which offer different selectivities.[17]

  • Use a Divert Valve: Program the divert valve to send the highly contaminated portions of the eluent (e.g., the initial unretained components and the late-eluting phospholipids) to waste instead of the MS source.[16]

Step 2: Improve Sample Cleanup If chromatography alone is insufficient, the next step is to remove the interferences during sample preparation.

  • Protein Precipitation (PPT): This is a simple but often "dirtier" method. If you are using PPT, consider switching to a more selective technique.[1]

  • Liquid-Liquid Extraction (LLE): LLE can be effective at removing highly polar (salts) or highly non-polar (lipids) interferences depending on the solvents used.[2]

  • Solid-Phase Extraction (SPE): SPE is the most selective sample preparation technique. Use a mixed-mode or polymeric sorbent that can retain interferences while allowing the analyte to be eluted cleanly.[2]

Step 3: Dilute the Sample Simple dilution of the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[16][18] However, this is only an option if your method has sufficient sensitivity to still detect the lowest concentration of Vitamin B5 required.

Step 4: The Method of Standard Addition When all else fails, the method of standard addition can be used to achieve accurate quantification in the presence of severe matrix effects.[19][20][21][22] This method is more labor-intensive but builds the calibration curve within each sample, thereby accounting for the unique matrix effect of that specific sample.

Experimental Protocol (Multi-point):

  • Aliquot a single unknown sample into several (e.g., 5) separate vials.

  • Spike each vial with a known, increasing concentration of Vitamin B5 standard. One vial should receive a zero spike (the unaltered sample).

  • Add the same amount of SIL-IS to each vial.

  • Perform the sample extraction and analysis on all vials.

  • Plot the measured analyte/IS response ratio (y-axis) against the concentration of the spiked standard (x-axis).

  • Perform a linear regression. The absolute value of the x-intercept of this line is the concentration of Vitamin B5 in the original, un-spiked sample.[19][21]

Regulatory Context

Regulatory bodies like the U.S. FDA require that matrix effects be thoroughly investigated during bioanalytical method validation.[14][15][23] The expectation is that the method is free from significant matrix effects and that the accuracy and precision of the assay are not compromised.[14][23] Demonstrating that you have systematically evaluated and mitigated these effects using the techniques described above is crucial for the acceptance of your data.

References

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Baranowska, I., & Koper, M. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 27(9), 2939. [Link]

  • Forni, S., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 848-852. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. [Link]

  • Xing, J., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(11), 24-33. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]

  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-339. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • Wang, G., et al. (2015). Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example. PLoS ONE, 10(4), e0124763. [Link]

  • Video: Method of Standard Addition to Minimize Matrix Effect. (2015). Journal of Visualized Experiments. [Link]

  • Post-column infusion schematic. (n.d.). ResearchGate. [Link]

  • van der Nagel, B. H. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(12), 2683-2691. [Link]

  • Forni, S., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(18), 6549-6554. [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (2013). In Handbook of LC-MS Bioanalysis. [Link]

  • Giménez, E. C., & Sanchis, V. R. (2010). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International, 93(1), 133-139. [Link]

  • Needham, L. L., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology, 37(7), 411-417. [Link]

  • Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]

  • Boll, M., et al. (2013). Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS. Analytical and Bioanalytical Chemistry, 405(21), 6775-6788. [Link]

  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. [Link]

  • Krotulski, A. J., & Mohr, A. L. A. (2021). Utility of Standard Addition for Quantitative Forensic Toxicology: Consideration, Experimentation, and Implementation. Journal of Analytical Toxicology, 45(2), 113-121. [Link]

  • Hampel, D., et al. (2013). Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay. Analytical and Bioanalytical Chemistry, 405(4), 1213-1222. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science. [Link]

  • Standard Addition Method. (2022). In Chemistry LibreTexts. [Link]

  • Krajcovicova, J., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS ONE, 17(7), e0271433. [Link]

  • Standard addition. (n.d.). In Wikipedia. [Link]

  • Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. (2022). Phenomenex. [Link]

  • Krajcovicova, J., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS ONE, 17(7), e0271433. [Link]

  • Chen, P. (2012). High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements. In Preedy, V. R. (Ed.), Handbook of Vitamins, 4th Edition.
  • Hewavitharana, A. K., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Determination of Pantothenic Acid in Food by LC-MS/MS. (2018). Chinese Journal of Analysis Laboratory, 37(11), 1315-1319. [Link]

  • Liu, Y., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1181-1184. [Link]

  • Jergensen, M., et al. (2015). Matrix Effect Explained by Unexpected Formation of Peptide in Acidified Plasma. Bioanalysis, 7(3), 297-308. [Link]

Sources

Troubleshooting

troubleshooting poor recovery of Vitamin B5-13C3,15N internal standard

Technical Support Center: Vitamin B5-13C3,15N Analysis Introduction Welcome to the technical support guide for troubleshooting poor recovery of the Vitamin B5-13C3,15N internal standard (IS). As a stable isotope-labeled...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vitamin B5-13C3,15N Analysis

Introduction

Welcome to the technical support guide for troubleshooting poor recovery of the Vitamin B5-13C3,15N internal standard (IS). As a stable isotope-labeled (SIL) internal standard, Vitamin B5-13C3,15N is the gold standard for accurate quantification of Vitamin B5 (Pantothenic Acid) in complex matrices via LC-MS/MS.[1][2] Its purpose is to mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability.[3][4][5] However, poor or inconsistent recovery of the IS itself invalidates this correction and compromises data integrity.

This guide provides a structured, in-depth approach to diagnosing and resolving low recovery issues. It is designed for researchers, scientists, and drug development professionals who rely on precise and accurate bioanalysis.

Part 1: Foundational Knowledge & Initial Checks

Before delving into complex troubleshooting, it's crucial to understand the physicochemical properties of Vitamin B5 and its SIL IS, as these dictate analytical behavior.

Key Properties of Pantothenic Acid (Vitamin B5):

  • Structure: Composed of pantoic acid and β-alanine joined by a peptide bond.[6][7]

  • Polarity: It is a water-soluble vitamin.[8]

  • Stability: Pantothenic acid is relatively stable under neutral conditions but is susceptible to hydrolysis and degradation under extreme pH (acidic or alkaline) and heat.[8][9][10][11] This is a critical factor in sample preparation and storage.

  • Form: In supplements and fortified foods, it is often present as calcium pantothenate, a more stable salt form.[6][8] The Vitamin B5-13C3,15N IS is also commonly supplied as a calcium salt.[12][13][14]

Frequently Asked Questions (FAQs): The First 15 Minutes

These initial questions address the most common and easily correctable errors.

Q1: I've just started seeing low IS recovery. What are the very first things I should check?

A1: Start with the simplest explanations:

  • Reagent Preparation: Re-verify the concentration calculation of your IS stock and working solutions. Ensure the correct salt form and hydration state were used for molecular weight calculations.

  • Pipetting and Spiking: Confirm that the IS was added to every sample, including calibrators and QCs.[15] Observe your pipetting technique; ensure you are using a calibrated pipette and that the full volume is dispensed into the sample, not on the sides of the tube.

  • Vial and Cap Integrity: Check for improperly sealed vials or caps, which could lead to solvent evaporation and concentration changes, especially if samples sit in the autosampler for an extended period.

  • Basic Instrument Performance: Review the instrument maintenance log. Check for recent error messages or performance issues. Run a simple system suitability test with a neat standard to confirm the LC-MS system is functioning correctly before troubleshooting the entire method.

Q2: Could my Vitamin B5-13C3,15N internal standard be degraded?

A2: Yes. Degradation is a significant possibility, especially if proper storage and handling protocols are not followed.

  • Storage: The IS should be stored under the manufacturer's recommended conditions, typically refrigerated (+2°C to +8°C), desiccated, and protected from light.[12]

  • pH of Stock Solutions: Preparing stock solutions in highly acidic or alkaline solvents can initiate hydrolysis.[10][11] Use a neutral pH solvent like high-purity water or a mildly buffered solution for stock preparation and storage.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution, as this can accelerate degradation. Aliquot the stock solution into smaller, single-use volumes.

Part 2: Systematic Troubleshooting Workflow

When initial checks do not resolve the issue, a systematic approach is necessary. The following workflow helps isolate the problem's source, categorizing it into Sample Preparation, Chromatography, or Mass Spectrometry issues.

Workflow Diagram: Isolating the Source of Poor IS Recovery

G cluster_start cluster_exp Diagnostic Experiment cluster_results Analyze Results cluster_paths Troubleshooting Paths cluster_solutions Solutions start Start: Poor IS Recovery Observed exp Perform Post-Extraction Spike Experiment (See Protocol 1) start->exp First Step results Compare IS Area: Set A (Neat) Set B (Pre-Spike) Set C (Post-Spike) exp->results path1 Result 1: Area B << Area C ≈ Area A Indicates Sample Prep Issue results->path1 Path 1 path2 Result 2: Area B ≈ Area C << Area A Indicates Matrix Effects (Ion Suppression) results->path2 Path 2 path3 Result 3: Area A, B, C are all low/variable Indicates IS Stability or Instrumental Problem results->path3 Path 3 sol1 Optimize Extraction: - pH Adjustment - Solvent Choice - SPE Protocol path1->sol1 sol2 Mitigate Matrix Effects: - Improve Sample Cleanup - Modify Chromatography - Dilute Sample path2->sol2 sol3 Address System Issues: - Check IS Stability - Clean Ion Source - Verify LC/MS Parameters path3->sol3

Caption: A decision-tree for diagnosing poor internal standard recovery.

Protocol 1: The Post-Extraction Spike Experiment

This experiment is the cornerstone of troubleshooting and is essential for distinguishing between extraction inefficiency and matrix effects.[15][16]

Objective: To determine if the IS is being lost during the sample preparation steps or if its signal is being suppressed during analysis.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the Vitamin B5-13C3,15N IS in the final reconstitution solvent at the target concentration. This represents 100% recovery and the ideal instrument response.

    • Set B (Pre-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine without the analyte or IS) and spike it with the IS before performing the entire extraction procedure.

    • Set C (Post-Extraction Spike): Perform the entire extraction procedure on a blank matrix sample. Spike the IS into the final, extracted sample just before analysis.

  • Analyze Samples: Inject all three sets and measure the peak area of the IS.

Data Interpretation:

ComparisonObservationConclusion
Set B vs. Set C Peak Area (B) < Peak Area (C)The IS is being lost during the sample preparation/extraction steps.
Set C vs. Set A Peak Area (C) << Peak Area (A)The sample matrix is causing signal suppression in the mass spectrometer.[17][18][19]
Set B vs. Set A Peak Area (B) << Peak Area (A)Both extraction loss and matrix effects are likely contributing to the problem.

Part 3: Deep Dive into Troubleshooting Paths

Based on the results from the Post-Extraction Spike Experiment, follow the appropriate path below.

Path 1: Addressing Sample Preparation Issues (Extraction Inefficiency)

If the data indicate that the IS is being lost during sample preparation (Area B << Area C), focus on your extraction methodology.

FAQ: My recovery is low after Solid-Phase Extraction (SPE). What should I optimize?

A: Low SPE recovery is a common issue.[20][21][22] Systematically evaluate each step:

  • Conditioning/Equilibration: Ensure the sorbent is properly wetted (conditioned) and then equilibrated with a solvent similar in composition to your sample load solution. Improper equilibration is a primary cause of analyte breakthrough.[23]

  • Sample Loading:

    • pH: Vitamin B5 has a carboxylic acid group. Adjust the sample pH to be at least 2 units below its pKa to ensure it is in a neutral, less polar state, which enhances retention on a reversed-phase sorbent.

    • Flow Rate: Do not let the sample pass through the cartridge too quickly. A slow, consistent flow rate (e.g., ~1 mL/min) allows for sufficient interaction between the IS and the sorbent.[20]

  • Washing: The wash step is a delicate balance. The goal is to remove interferences without eluting the IS. If you suspect IS loss here, use a weaker wash solvent (e.g., lower the percentage of organic solvent).

  • Elution:

    • Solvent Strength: If the IS is not eluting completely, you may need a stronger elution solvent (higher organic percentage).

    • pH: Adjusting the elution solvent pH to deprotonate the carboxylic acid group (pH > pKa) can significantly improve elution from reversed-phase sorbents.

    • Volume: Ensure the elution volume is sufficient to pass through the entire sorbent bed. Try eluting with two smaller aliquots of solvent instead of one large one.[20]

FAQ: Could the IS be adsorbing to my labware?

A: Yes, nonspecific binding to plastic or glass surfaces can be an issue, especially at low concentrations. This is particularly relevant for compounds that can interact with metal surfaces within an LC system.[24]

  • Test: Prepare a standard in your sample preparation tubes and another in silanized glass vials. Compare the responses.

  • Solution: Use low-adsorption microcentrifuge tubes or silanized glassware. Adding a small amount of organic solvent to your sample may also help reduce adsorption.

Path 2: Addressing Matrix Effects (Ion Suppression)

If your results show that the matrix is interfering with ionization (Area C << Area A), the goal is to reduce the impact of co-eluting matrix components.[16][25]

FAQ: How can I reduce ion suppression affecting my IS?

A:

  • Improve Sample Cleanup: The best way to reduce matrix effects is to remove the interfering components before they reach the MS.

    • Re-optimize your SPE or liquid-liquid extraction (LLE) protocol to be more selective.

    • Consider a different extraction technique (e.g., switching from protein precipitation to SPE). Protein precipitation is fast but often results in dirtier extracts.[17]

  • Modify Chromatographic Conditions:

    • Increase Retention: Adjust your mobile phase or gradient to move the IS peak away from the "void volume" where many polar, interfering matrix components (like phospholipids) elute.[18]

    • Change Column Chemistry: Use a column with a different selectivity (e.g., a polar-embedded phase) that may provide better separation from matrix interferences. An application note from Phenomenex describes a method using a Polar C18 column for this purpose.[26]

  • Sample Dilution: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components and lessen suppression.[27]

Path 3: Addressing Stability and Instrumental Problems

If all three sets of samples (A, B, and C) show low or highly variable signals, the issue may lie with the IS stability under analytical conditions or the instrument itself.

FAQ: My IS signal is inconsistent even in neat solutions. What instrumental factors should I check?

A:

  • Ion Source Contamination: The ion source is prone to contamination from salts and non-volatile matrix components, which can drastically reduce ionization efficiency.[28]

    • Action: Clean the ion source, capillary, and cone/orifice according to the manufacturer's protocol.

  • MS Parameter Optimization: Ensure the MS parameters (e.g., collision energy, cone voltage) are optimized specifically for Vitamin B5-13C3,15N. Re-infuse the IS solution directly into the mass spectrometer to confirm and optimize its signal. Poor fragmentation can lead to low product ion intensity.[28]

  • Mobile Phase Compatibility:

    • pH: The mobile phase pH affects the ionization state of Vitamin B5. For positive mode ESI, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation.[29]

    • Additives: Ensure mobile phase additives are compatible with MS. Non-volatile buffers like phosphate should never be used.[29] Volatile additives like ammonium formate or ammonium acetate can be beneficial.[29]

  • Analyte-Metal Interactions: Some molecules, particularly those with phosphate or carboxylate groups, can chelate with metal surfaces in the LC system (e.g., stainless steel columns, frits), leading to poor peak shape and signal loss.[24]

    • Action: Consider using a metal-free or bio-inert LC system and column, such as those with PEEK or specialized coatings, which can significantly improve the analysis of challenging compounds like B vitamins.[24][30]

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health. Available from: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2019). Chromatography Online. Available from: [Link]

  • Baranowska, I., & Adamek, J. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14). Available from: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available from: [Link]

  • Cambium Analytica. (n.d.). Analytical Test Library | Vitamin B5 - Pantothenic Acid. Cambium Analytica. Available from: [Link]

  • Malgorzata, B., et al. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. PubMed, 9(14), 1093-1105. Available from: [Link]

  • Nelson, M. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. Available from: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. Available from: [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. Available from: [Link]

  • DSM. (n.d.). Vitamin B5 (Pantothenic acid). DSM. Available from: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. Available from: [Link]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. Phenomenex. Available from: [Link]

  • The Most Common Mistakes in Solid-Phase Extraction. (2021). LCGC International. Available from: [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials, Inc. Available from: [Link]

  • 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). (2024). YouTube. Available from: [Link]

  • Cașcaval, D., et al. (2017). Chemical Stability of Vitamin B5. Springer Professional. Available from: [Link]

  • Internal Standard Method Explained in Analytical Chemistry. (2019). WIN SOURCE BLOG. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Available from: [Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023). Hawach Scientific. Available from: [Link]

  • Chemical Stability of Vitamin B5 | Request PDF. (2025). ResearchGate. Available from: [Link]

  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from... (2025). YouTube. Available from: [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab. Available from: [Link]

  • Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. (n.d.). Waters. Available from: [Link]

  • Three Common SPE Problems. (2017). LCGC International. Available from: [Link]

  • Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. (2022). PLOS ONE. Available from: [Link]

  • Internal Standard. (2020). Chemistry LibreTexts. Available from: [Link]

  • Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. (2022). PLOS ONE. Available from: [Link]

  • BIOENGINEERING 938 PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. (n.d.). Available from: [Link]

  • The Enzymatic Breakdown of Pantethine to Pantothenic Acid and Cystamine. (2025). ResearchGate. Available from: [Link]

  • When Should an Internal Standard be Used? (n.d.). LCGC International. Available from: [Link]

  • Pantothenic acid. (n.d.). Wikipedia. Available from: [Link]

  • Vitamin B5. (n.d.). PharmaCompass.com. Available from: [Link]

  • The Hydrolysis of Pantothenate: A First Order Reaction.1 Relation to Thiamin Stability. (n.d.). Journal of the American Chemical Society. Available from: [Link]

  • Recovery and internal standard. (2017). ResearchGate. Available from: [Link]

  • Pantothenic Acid. (n.d.). Linus Pauling Institute, Oregon State University. Available from: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing. Available from: [Link]

  • Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography. (1981). Journal of Pharmaceutical Sciences. Available from: [Link]

  • HPLC solvents and mobile phase additives. (n.d.). University of Sheffield. Available from: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (1998). Journal of Chromatography A. Available from: [Link]

Sources

Optimization

potential for isotopic exchange in Vitamin B5-13C3,15N hemicalcium hemihydrate

Technical Support Center: Vitamin B5-13C3,15N Hemicalcium Hemihydrate Welcome to the technical support guide for Vitamin B5-13C3,15N hemicalcium hemihydrate. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vitamin B5-13C3,15N Hemicalcium Hemihydrate

Welcome to the technical support guide for Vitamin B5-13C3,15N hemicalcium hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this isotopically labeled compound. Here, we address the potential for isotopic exchange and other common experimental challenges, ensuring the integrity and accuracy of your research.

Frequently Asked Questions (FAQs)

Q1: What is Vitamin B5-13C3,15N hemicalcium hemihydrate, and where are the isotopic labels located?

A1: Vitamin B5-13C3,15N hemicalcium hemihydrate is a stable isotope-labeled version of Calcium Pantothenate (Vitamin B5). The labels, three Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom, are strategically placed within the β-alanine portion of the pantothenic acid molecule. This specific placement is crucial as these atoms form the core backbone of this part of the molecule and are joined by stable covalent bonds (C-C and C-N), which are not susceptible to exchange under typical experimental conditions. The hemicalcium hemihydrate form indicates it is a calcium salt with a specific degree of hydration, which enhances its stability as a solid.[1]

Q2: Are the ¹³C and ¹⁵N labels in this compound stable? Can they undergo isotopic exchange?

A2: The ¹³C and ¹⁵N isotopes are stable and do not undergo radioactive decay.[] The labels are incorporated into the molecular backbone via strong amide and carbon-carbon bonds. Unlike deuterium labels on heteroatoms (like oxygen or nitrogen), which can sometimes exchange with protons from a solvent, these ¹³C and ¹⁵N labels are considered non-exchangeable under standard biological and chemical conditions.[3][4] Isotopic exchange would require the breaking of these high-energy covalent bonds, a process that does not occur spontaneously.

Q3: What are the primary factors that could degrade the Vitamin B5 molecule itself, and how would this affect my experiment?

A3: While the isotopic labels are stable, the Vitamin B5 molecule itself is susceptible to chemical degradation. The primary factors are pH and heat.[5] Pantothenic acid is most stable in a neutral pH environment but is readily destroyed by acidic (pH < 5) or alkaline (pH > 9) conditions, as well as by heat.[6][7][8] This degradation involves the hydrolysis of the amide bond linking the pantoic acid and β-alanine moieties. If the molecule degrades, you will lose your analyte, leading to inaccurate quantification, regardless of the label's stability.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments with Vitamin B5-13C3,15N.

Diagram: Troubleshooting Workflow

This diagram outlines the decision-making process for troubleshooting unexpected experimental results.

TroubleshootingWorkflow cluster_start Observed Problem cluster_diagnosis Diagnostic Steps cluster_cause Potential Root Cause Start Unexpected MS Data (e.g., Mass Shift, Low Signal) CheckMS Verify MS Calibration & Data Processing Start->CheckMS Initial Check CheckPurity Assess Compound Purity (e.g., via NMR, LC-MS) Start->CheckPurity If MS is OK CheckDegradation Evaluate for Chemical Degradation (Protocol 1) Start->CheckDegradation If Purity is OK MS_Error Instrumental or Software Error CheckMS->MS_Error If calibration fails or parameters are wrong Purity_Issue Compound Impurity or Contamination CheckPurity->Purity_Issue If impurities detected CheckExchange Assess Isotopic Back-Exchange (Unlikely, but testable) CheckDegradation->CheckExchange If no degradation Degradation_Issue Molecular Degradation (pH, Temp) CheckDegradation->Degradation_Issue If degradation is confirmed Exchange_Issue Isotopic Exchange (Extremely Unlikely) CheckExchange->Exchange_Issue

Caption: Troubleshooting workflow for Vitamin B5-13C3,15N analysis.

Problem 1: My mass spectrometry (MS) data shows a lower-than-expected mass for the labeled compound.

  • Potential Cause: This is highly unlikely to be due to the loss of a ¹³C or ¹⁵N label. The most probable causes are either chemical degradation of the Vitamin B5 molecule or an issue with mass spectrometer calibration or data interpretation.

  • Troubleshooting Steps:

    • Verify Mass Spectrometer Calibration: Ensure your instrument is properly calibrated across the relevant mass range. Use a known calibration standard.

    • Check for In-Source Fragmentation: Harsh ionization conditions can cause the molecule to fragment. The amide bond in pantothenic acid can cleave, leading to the detection of smaller fragments. Try using softer ionization settings.

    • Analyze for Degradation Products: Use LC-MS to look for known degradation products of pantothenic acid, such as pantoic acid and β-alanine. If these are present, it indicates sample degradation, not isotopic exchange.

    • Perform Label Stability Test: If the above steps do not resolve the issue, perform the detailed "Label Stability Test" outlined in the protocols section below to definitively rule out isotopic exchange under your specific experimental conditions.

Problem 2: The signal intensity for my labeled standard is decreasing over time in my prepared samples.

  • Potential Cause: This is a classic sign of chemical instability, not isotopic exchange. The Vitamin B5 molecule is likely degrading in your sample matrix or solvent.

  • Troubleshooting Steps:

    • Review Sample pH: Measure the pH of your sample solution. Pantothenic acid degrades in acidic or alkaline conditions.[7][9] Adjust the pH to be as close to neutral (pH 6.5-7.5) as possible.

    • Control Temperature: Avoid exposing samples to high temperatures. Store stock solutions and prepared samples at recommended temperatures (see Table 1) and minimize time at room temperature.[10]

    • Evaluate Solvent/Matrix Effects: Components in your matrix could be catalyzing degradation. Prepare the standard in a simple, neutral buffer (e.g., phosphate-buffered saline) and compare its stability to your experimental matrix.

    • Prepare Freshly: Due to its limited stability in solution, it is best practice to prepare standards and samples freshly before analysis.

Problem 3: I am seeing unexpected peaks around my analyte's mass in the mass spectrum.

  • Potential Cause: These peaks could be from various sources, including contamination, matrix interferences, or natural isotope abundances of other co-eluting compounds.

  • Troubleshooting Steps:

    • Run a Matrix Blank: Analyze a sample of your matrix without the labeled standard to identify interfering peaks.

    • Improve Chromatographic Separation: Optimize your LC method to better separate the Vitamin B5 from co-eluting compounds.

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between your labeled compound and interfering species with very similar nominal masses by providing accurate mass measurements.[11]

    • Confirm Isotopic Distribution: The isotopic pattern of your labeled compound should be predictable. Compare the observed isotopic cluster with the theoretically calculated distribution to confirm its identity and rule out interferences.

Experimental Protocols

Protocol 1: Label Stability Verification Test

This protocol is designed to confirm the stability of the isotopic labels under your specific experimental conditions.

Objective: To determine if isotopic exchange or chemical degradation occurs under simulated experimental conditions.

Methodology:

  • Prepare a Stock Solution: Dissolve the Vitamin B5-13C3,15N hemicalcium hemihydrate in a neutral aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) to a concentration of 1 mg/mL.

  • Create Test Conditions: Aliquot the stock solution into separate vials and adjust the conditions to mimic your experiment. Include "worst-case scenario" conditions:

    • Control: pH 7.0, 4°C

    • Acidic: pH 3.0 (adjust with formic acid)

    • Alkaline: pH 10.0 (adjust with ammonium hydroxide)

    • Elevated Temperature: pH 7.0, 50°C

  • Incubate: Store the vials under these conditions for a duration relevant to your experiment (e.g., 24-48 hours).

  • Analyze Samples: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each vial, neutralize the pH if necessary, and analyze by LC-MS.

  • Data Evaluation:

    • Monitor the mass-to-charge ratio (m/z) of the parent ion. Any shift downwards would indicate a loss of label, which is not expected.

    • Quantify the peak area of the parent ion. A decrease in peak area over time indicates chemical degradation.

    • Look for the appearance of degradation product peaks (e.g., labeled β-alanine).

Data & Visualization

Molecular Structure and Label Positions

The diagram below illustrates the structure of the pantothenate molecule and highlights the stable positions of the ¹³C and ¹⁵N labels.

MolecularStructure pantoic_nodes HO-CH₂-C(CH₃)₂-CH(OH)-C(=O)- amide_N N pantoic_nodes->amide_N - N15 ¹⁵N amide_N->N15 H- C13_1 ¹³CH₂ N15->C13_1 - C13_2 ¹³CH₂ C13_1->C13_2 - C13_3 ¹³COOH C13_2->C13_3 -

Caption: Structure of Pantothenic Acid with ¹³C and ¹⁵N labels.

Table 1: Recommended Storage and Handling Conditions
ConditionSolid CompoundStock Solution (in neutral buffer)
Temperature -20°C for long-term-20°C or -80°C
Atmosphere Store under inert gas (Argon or Nitrogen)Store in tightly sealed vials
Light Protect from lightProtect from light (use amber vials)
pH Stability N/AMost stable at pH 6.5 - 7.5[5][8]
Notes Hygroscopic; handle in a dry environment[5][10]Prepare fresh; avoid repeated freeze-thaw cycles

References

  • Chemical Stability of Vitamin B5. Semantic Scholar. [Link]

  • Chemical Stability of Vitamin B5. Springer Professional. [Link]

  • Vitamin B5 (Pantothenic acid). DSM. [Link]

  • Chemical Stability of Vitamin B5 | Request PDF. ResearchGate. [Link]

  • Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers. National Institutes of Health (NIH). [Link]

  • Improving Stability of Vitamin B5 Through Double Salt Formation. ACS Publications. [Link]

  • Calcium Pantothenate | Ca-Vitamin B5 | Skin and Hair Care. Cosmetic Ingredients Guide. [Link]

  • CALCIUM PANTOTHENATE. Ataman Kimya. [Link]

  • Calcium Pantothenate | C18H32CaN2O10. PubChem. [Link]

  • How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

  • Vitamin B5 (Pantothenic Acid). StatPearls - NCBI Bookshelf. [Link]

  • Isotopic Exchange Reactions of Organic Compounds. Part III. RSC Publishing. [Link]

  • Will my vitamin B5 degrade or lose its potency if I left the bottle open and got exposed to wind? Quora. [Link]

  • Isotope Effects - Mechanisms of Organic Reactions. Pharmacy 180. [Link]

  • Vitamin B5 [Pantothenic Acid] | Salvage, CoA Biosynthesis, & Other Facts. YouTube. [Link]

  • Considerations in the analysis of hydrogen exchange mass spectrometry data. National Institutes of Health (NIH). [Link]

  • Isotopes and organic reaction mechanisms. INIS-IAEA. [Link]

  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • Quality control of imbalanced mass spectra from isotopic labeling experiments. National Institutes of Health (NIH). [Link]

  • In vivo stable isotope labeling of 13C and 15N... F1000Research. [Link]

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. [Link]

  • The Practice & Pitfalls of Studying Organic Reaction Mechanisms | Lecture 2 - Isotope Effects. YouTube. [Link]

  • Isotope Exchange in Ketones. YouTube. [Link]

  • Pantothenic acid. Wikipedia. [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Institutes of Health (NIH). [Link]

  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy Online. [Link]

  • How Does Mass Spectrometry Work To Identify Isotopes? YouTube. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Isotopes and mass spectrometry. Khan Academy. [Link]

  • Design and Operation of a Continuous 13C and 15N Labeling Chamber for Uniform or Differential, Metabolic and Structural, Plant Isotope Labeling. National Institutes of Health (NIH). [Link]

  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Vitamin B5-13C3,15N Hemicalcium Hemihydrate

This guide serves as a dedicated technical resource for researchers, analytical scientists, and drug development professionals utilizing Vitamin B5-13C3,15N hemicalcium hemihydrate as an internal standard. Its purpose is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, analytical scientists, and drug development professionals utilizing Vitamin B5-13C3,15N hemicalcium hemihydrate as an internal standard. Its purpose is to provide in-depth stability data, proven protocols, and robust troubleshooting advice to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental stability and handling of Vitamin B5-13C3,15N hemicalcium hemihydrate in solution.

Q1: What is the primary degradation pathway for Vitamin B5 in solution, and does the isotopic label change this?

Answer: The primary degradation pathway for the pantothenate moiety in solution is the hydrolysis of its amide bond. This reaction cleaves the molecule into its two constituent parts: (R)-pantoic acid and β-alanine. This process is significantly accelerated by both acidic and alkaline conditions, as well as elevated temperatures.[1]

The stable isotopic labels (¹³C and ¹⁵N) do not alter the chemical reactivity or the degradation pathway of the molecule.[2] The labeled and unlabeled forms exhibit virtually identical physicochemical properties, ensuring they behave similarly during sample preparation and chromatographic analysis.[2] The key difference is their mass, which allows for their distinct detection by a mass spectrometer, the very reason it serves as an ideal internal standard.[3]

cluster_main Hydrolytic Degradation of Pantothenate B5 Pantothenate-13C3,15N Pantoic (R)-Pantoic Acid B5->Pantoic Hydrolysis Alanine β-Alanine-13C3,15N B5->Alanine Hydrolysis H2O H₂O H2O->B5 Conditions Acid (H⁺) or Base (OH⁻), Heat (Δ) Conditions->B5

Caption: Hydrolytic degradation pathway of Vitamin B5.

Q2: How significantly does pH impact the stability of my standard solution?

Answer: The pH of the solution is the most critical factor governing the stability of Vitamin B5. The compound is notoriously unstable in strongly acidic or alkaline environments.[4][5] Studies have shown that in unbuffered aqueous solutions, degradation can be rapid, with potential losses of up to 40% within a single hour at pH values of 2 or 12.[4][5][6]

For maximum stability, solutions should be maintained within a pH range of 5.0 to 7.0.[7] When preparing stock solutions or diluting standards, using a buffered solvent (e.g., a weak phosphate or acetate buffer) in this pH range is highly recommended over using pure, unbuffered water or organic solvents that may contain acidic or basic impurities.

pH of SolutionStability ProfileRecommendation
< 4.0 Highly Unstable Avoid. Rapid acid-catalyzed hydrolysis occurs.
4.0 - 5.0 Moderate Stability Acceptable for short-term use (e.g., within a single workday).
5.0 - 7.0 Optimal Stability Highly Recommended for stock and working solutions.
7.0 - 8.0 Moderate Stability Acceptable for short-term use.
> 8.0 Highly Unstable Avoid. Rapid base-catalyzed hydrolysis occurs.
Caption: Summary of pH-dependent stability for Vitamin B5 in aqueous solutions.
Q3: What are the recommended storage conditions (temperature and light) for stock and working solutions?

Answer: Both temperature and light exposure are crucial for maintaining the integrity of your standard.

  • Temperature: Thermal degradation follows first-order kinetics, meaning the rate of degradation increases with temperature.[8][9]

    • Long-Term Storage (>1 week): Stock solutions should be stored frozen at ≤ -20°C. For enhanced stability over many months, storage at ≤ -80°C is preferable.

    • Short-Term Storage (<1 week): Solutions can be stored refrigerated at 2-8°C. Avoid leaving solutions at room temperature for extended periods.

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can accelerate degradation. Consider preparing smaller aliquots of your stock solution to avoid thawing the entire volume repeatedly.

  • Light: While not as critical as pH or temperature, pantothenic acid can be sensitive to light. To mitigate potential photodegradation, it is best practice to store all solutions in amber glass vials or tubes wrapped in aluminum foil to protect them from light. This aligns with general guidelines for stability testing, which often include photostability assessment.[10][11]

Q4: Which solvents should I use to prepare my stock solution?

Answer: As a hemicalcium salt, the compound is highly soluble in water.[12]

  • Recommended Primary Solvent: Use high-purity (e.g., HPLC or LC-MS grade) water, ideally buffered to a pH between 5.5 and 6.5.

  • Organic Solvents: The compound has very low solubility in most common organic solvents like acetonitrile, methanol, ethanol, or acetone. While these may be components of your mobile phase, they are not suitable as primary solvents for the initial stock solution. Ensure that when you dilute the aqueous stock into a mobile phase with high organic content, the standard remains fully dissolved and does not precipitate.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: My internal standard peak area is consistently decreasing in my analytical queue.
  • Likely Cause: This is a classic sign of in-run instability. If your working solution (e.g., in the autosampler) is left at room temperature for many hours, degradation is likely occurring. The mobile phase composition could also be a factor if it is strongly acidic or basic.

  • Solution:

    • Cool the Autosampler: Set your autosampler temperature to between 4°C and 10°C to slow degradation during the analytical run.

    • Check Mobile Phase pH: If possible, adjust the pH of your mobile phase to be within the 5.0 - 7.0 stability window.

    • Prepare Fresh Standards: For long runs, consider preparing fresh working standards midway through the sequence or limit the number of injections from a single vial. Do not top off old vials with new solution.

Problem: I see new, unidentified peaks appearing near my analyte in older standard solutions.
  • Likely Cause: You are likely observing the degradation products: (R)-pantoic acid and β-alanine-¹³C₃,¹⁵N. As the parent compound degrades, the concentration of these products will increase, and they may appear as new peaks in your chromatogram.

  • Solution:

    • Confirm with Mass Spectrometry: Use your mass spectrometer to check the mass-to-charge ratio (m/z) of the unknown peaks. They should correspond to the masses of the expected degradants.

    • Discard the Solution: The presence of significant degradation peaks indicates that the standard solution is compromised and no longer suitable for quantitative analysis. Discard it immediately and prepare a fresh solution from your frozen stock.

    • Review Storage Protocol: This issue points to a failure in your storage protocol. Re-evaluate the pH, temperature, and light protection of your solutions as described in the FAQs.

Problem: My quantitative results are showing high variability (poor precision) between batches.
  • Likely Cause: Inconsistent standard handling is a primary cause of inter-batch variability. This can include using working solutions of different ages, improper thawing of stock solutions, or errors in dilution.

  • Solution:

    • Implement a Strict SOP: Standardize your entire workflow for handling the internal standard. This ensures that every batch is treated identically.

    • Use Fresh Working Solutions: Prepare a fresh working solution from your frozen stock aliquot for every new batch of samples. Never use leftover working solution from a previous day.

    • Ensure Complete Thawing and Mixing: Before taking an aliquot from a frozen stock, ensure the entire vial is thawed and gently vortexed to ensure a homogenous solution, as fractional freezing can concentrate solutes.

Best Practices & Protocols

Adhering to a validated protocol is essential for reliable results. Follow these steps for preparing and using your Vitamin B5-¹³C₃,¹⁵N standard.

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
  • Equilibration: Allow the vial containing the lyophilized powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[13]

  • Reconstitution: Add the required volume of solvent (e.g., 1 mL for 1 mg of powder) using a calibrated pipette. The recommended solvent is HPLC-grade water buffered to pH 6.0.

  • Dissolution: Gently vortex the vial for 30 seconds, followed by 5-10 minutes in a bath sonicator to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter remains.

  • Storage: Transfer the solution to a labeled, amber, cryo-safe vial.

  • Long-Term Storage: Store this primary stock solution at ≤ -20°C.

Protocol 2: Workflow for Daily Experimental Use

This workflow minimizes degradation and ensures consistency.

Caption: Recommended daily workflow for standard preparation.

References

  • Wikipedia. (n.d.). Pantothenic acid.
  • Preuss, C., & Chmiel, J. (2024). Vitamin B5 (Pantothenic Acid). In StatPearls. StatPearls Publishing. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6613, Pantothenic acid. Retrieved from [Link]

  • Kloetzer, L., et al. (2013). Chemical Stability of Vitamin B5. ResearchGate. Available from: [Link]

  • Lim, Y. P., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(91), 74132-74137. Available from: [Link]

  • Ataman Kimya. (n.d.). Calcium Pantothenate. Retrieved from [Link]

  • DSM. (n.d.). Vitamin B5 (Pantothenic acid). Retrieved from [Link]

  • Linus Pauling Institute. (2023). Pantothenic Acid. Oregon State University. Retrieved from [Link]

  • Toxic Docs. (n.d.). Evaluation of stability data of calcium pantothenate in a vitamin food supplement. Retrieved from [Link]

  • Springer Professional. (2013). Chemical Stability of Vitamin B5. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chemical Stability of Vitamin B5. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443753, Calcium Pantothenate. Retrieved from [Link]

  • American Elements. (n.d.). Calcium Pantothenate. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • ASEAN. (2013). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

  • Sri Indu Institute of Pharmacy. (n.d.). Guidelines for the Stability Testing of Pharmaceuticals. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression in Pantothenic Acid Analysis

Welcome to the technical support center for the analysis of pantothenic acid (Vitamin B5). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Ma...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pantothenic acid (Vitamin B5). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and encountering the common yet challenging issue of ion suppression. Here, we will delve into the causes of this phenomenon and provide practical, field-tested troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Understanding Ion Suppression in Pantothenic Acid Analysis

Ion suppression is a type of matrix effect that reduces the signal of the target analyte, in this case, pantothenic acid, due to interference from co-eluting components from the sample matrix during the ionization process.[1][2] This phenomenon can significantly compromise the sensitivity, precision, and accuracy of quantitative analyses.[2] Pantothenic acid, being a polar, water-soluble vitamin, is often analyzed in complex biological matrices such as plasma, serum, or food products, which are rich in endogenous substances like salts, lipids (especially phospholipids), and proteins.[3][4] These matrix components can compete with pantothenic acid for ionization in the mass spectrometer's source, leading to a suppressed signal.[1]

The most common ionization technique, Electrospray Ionization (ESI), is particularly susceptible to ion suppression.[4] The mechanism can involve several factors, including competition for charge on the ESI droplets, changes in the physical properties of the droplets (like viscosity and surface tension) that hinder solvent evaporation, and co-precipitation of the analyte with non-volatile matrix components.[2][5]

Frequently Asked Questions (FAQs)

Q1: How do I know if my pantothenic acid assay is suffering from ion suppression?

A1: The most direct way to assess ion suppression is through a post-column infusion experiment. This qualitative technique helps to identify the regions in your chromatogram where suppression or enhancement occurs.[6] For a quantitative assessment, the post-extraction spike method is recommended. This involves comparing the response of pantothenic acid in a pure solvent to its response when spiked into a blank matrix extract after the sample preparation process. A significant decrease in the signal in the matrix sample indicates ion suppression.[6][7] A matrix effect value less than 100% points to ion suppression, while a value greater than 100% indicates ion enhancement.[4]

Q2: I'm seeing a loss of sensitivity for my pantothenic acid analysis over a series of injections. Could this be related to ion suppression?

A2: Yes, this is a classic symptom of matrix effects, particularly from phospholipids in plasma or serum samples. Phospholipids can build up on the analytical column and in the MS source, leading to a gradual decrease in signal intensity and fouling of the instrument. This not only causes ion suppression but can also lead to increased backpressure and shifts in retention time.[8]

Q3: Are there specific mobile phase additives that are known to cause ion suppression for pantothenic acid?

A3: While mobile phase additives are necessary for good chromatography, some can contribute to ion suppression. Non-volatile buffers and ion-pairing reagents, such as trifluoroacetic acid (TFA), are known to suppress the ESI signal.[9] For pantothenic acid analysis, it is advisable to use volatile additives like formic acid at low concentrations (e.g., 0.1%) to maintain a simple mobile phase.[10]

Q4: Can my choice of ionization source affect the degree of ion suppression?

A4: Absolutely. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression compared to ESI.[4][5] This is due to the different ionization mechanisms. If your instrumentation allows, switching to APCI could be a viable strategy, provided that pantothenic acid ionizes efficiently with this technique.

Q5: Is it possible that my sample collection and storage procedures are contributing to ion suppression?

A5: Yes, exogenous substances introduced during sample handling can be a source of matrix effects.[6] For instance, anticoagulants like heparin used in blood collection, or plasticizers leaching from storage tubes can co-elute with pantothenic acid and cause ion suppression.[2][5] It is crucial to use high-quality collection tubes and minimize potential sources of contamination throughout the workflow.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Ion Suppression

When encountering ion suppression in your pantothenic acid analysis, a systematic troubleshooting approach is key. The following guide provides a logical workflow to identify and mitigate the issue.

Caption: A troubleshooting workflow for addressing ion suppression in pantothenic acid analysis.

Step 1: Optimize Sample Preparation

Effective sample preparation is the most crucial step in minimizing ion suppression by removing interfering matrix components before they enter the LC-MS system.[1][3]

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components, especially phospholipids, and can lead to significant ion suppression.[7][8] If used, consider diluting the supernatant post-precipitation to reduce the matrix load, provided sensitivity is not compromised.[3]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[7] For pantothenic acid, a polar analyte, careful selection of the extraction solvent is necessary to ensure good recovery while minimizing the co-extraction of interfering substances. Adjusting the pH of the aqueous sample can enhance the extraction efficiency of pantothenic acid.[3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and reducing ion suppression.[1][11] For pantothenic acid, reversed-phase (e.g., C18) or mixed-mode cation exchange SPE cartridges can be employed to selectively retain the analyte while washing away interfering compounds.[7][11] There are also specialized SPE phases designed for phospholipid removal.

Sample Preparation TechniqueRelative Cleanliness of ExtractPotential for Ion SuppressionThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) ModerateModerateModerate
Solid-Phase Extraction (SPE) HighLowLow to High (with automation)
Step 2: Optimize Chromatographic Separation

The goal of chromatographic optimization is to separate pantothenic acid from any remaining matrix components that were not removed during sample preparation.[1]

  • Reversed-Phase Liquid Chromatography (RPLC): Using a C18 column is a common approach for pantothenic acid analysis.[10][12] Gradient elution, starting with a highly aqueous mobile phase and ramping up the organic content, can help to separate the polar pantothenic acid from more hydrophobic interferences like phospholipids, which tend to elute later in the gradient.[13] Using columns with polar endcapping or polar-embedded phases can improve the retention and peak shape of polar analytes like pantothenic acid.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds like pantothenic acid.[14][15] It uses a high organic mobile phase, which can also enhance ESI sensitivity. By using a different separation mechanism than RPLC, HILIC can effectively separate pantothenic acid from different sets of matrix interferences.[14]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Migrating from traditional HPLC to UHPLC can significantly improve chromatographic resolution and peak capacity.[13] This increased separation power can resolve pantothenic acid from closely eluting matrix components, thereby reducing ion suppression.[13]

Caption: A decision tree for selecting a sample preparation method for pantothenic acid analysis.

Step 3: Optimize Mass Spectrometry Parameters

Fine-tuning the MS source conditions can help to minimize the impact of any remaining matrix components.[7]

  • Source Parameters: Optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[9] The goal is to find a balance that maximizes the ionization of pantothenic acid while minimizing the ionization of interfering compounds.

  • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final stages of the chromatographic run when highly retained, matrix-heavy components may elute.[7] This prevents unnecessary contamination of the MS source.

Step 4: Employ a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard for pantothenic acid is the gold standard for compensating for matrix effects.[16][17] A SIL internal standard, such as [¹³C₃,¹⁵N]-pantothenic acid, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[16][18] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.[1]

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromatography Today. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. Available at: [Link]

  • Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. Phenomenex. Available at: [Link]

  • High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements. In Vitamin Analysis for the Health and Food Sciences. Available at: [Link]

  • Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst. Available at: [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Available at: [Link]

  • HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column. SIELC Technologies. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Available at: [Link]

  • Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. PubMed. Available at: [Link]

  • Enzymes for liberation of pantothenic acid in blood: Use of plasma pantetheinase. The American Journal of Clinical Nutrition. Available at: [Link]

  • Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Waters. Available at: [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Available at: [Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. Available at: [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Available at: [Link]

  • Matrix factor and matrix effect for each analyte in LC-MS/MS analysis. ResearchGate. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method. LCGC North America. Available at: [Link]

  • Simultaneous quantification of all B vitamins and selected biosynthetic precursors in seawater and bacteria by means of different mass spectrometric approaches. PMC - PubMed Central. Available at: [Link]

  • Pantothenic Acid (Vitamin B-5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official Method(SM) 992.07). ResearchGate. Available at: [Link]

  • Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk. Biomedical and Environmental Sciences. Available at: [Link]

  • Analysis of Inorganic Anions Using HILIC Chromatography and the Agilent InfinityLab LC/MSD iQ Mass Selective Detector. Agilent. Available at: [Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. PMC - PubMed Central. Available at: [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available at: [Link]

  • Determining Matrix Effects in Complex Food Samples. Waters Corporation. Available at: [Link]

  • [Simultaneous determination of pantothenic acid and D-panthenol in cosmetics by high performance liquid chromatography]. PubMed. Available at: [Link]

Sources

Troubleshooting

addressing co-eluting interferences with Vitamin B5-13C3,15N

Welcome to the technical support resource for the quantitative analysis of Vitamin B5 (Pantothenic Acid) using stable isotope dilution LC-MS/MS. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of Vitamin B5 (Pantothenic Acid) using stable isotope dilution LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on addressing co-eluting interferences using the Vitamin B5-13C3,15N internal standard.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and why are they a problem in LC-MS/MS analysis?

A1: Co-eluting interferences are compounds within a sample matrix that are not chromatographically separated from the target analyte (Vitamin B5) and exit the liquid chromatography (LC) column at the same time. In mass spectrometry (MS), these interferences can cause a phenomenon known as "matrix effect".[1][2]

Matrix effects alter the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either:

  • Ion Suppression: A decrease in the analyte signal, causing underestimation of its concentration.[3]

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation.[1]

Both effects compromise the accuracy and precision of the analytical method.[2] Even with the high selectivity of tandem mass spectrometry (MS/MS), matrix effects remain a significant challenge because they occur during the initial ionization step, before mass filtering.[3]

Q2: How does using Vitamin B5-13C3,15N as an internal standard help address this problem?

A2: A stable isotope-labeled internal standard (SIL-IS) like Vitamin B5-13C3,15N is considered the gold standard for quantitative LC-MS/MS analysis.[4][5] It is chemically identical to the analyte (Vitamin B5) but has a higher mass due to the incorporation of heavy isotopes (three ¹³C atoms and one ¹⁵N atom).

The core principle is that the SIL-IS and the native analyte will behave almost identically during sample extraction, chromatography, and ionization.[6]

  • Co-elution: The SIL-IS is designed to co-elute perfectly with the native Vitamin B5.

  • Matrix Effect Compensation: Because they co-elute and are chemically identical, any ion suppression or enhancement caused by the sample matrix will affect both the analyte and the SIL-IS to the same degree.

  • Accurate Quantification: The instrument measures the ratio of the analyte's signal to the SIL-IS's signal. Since both are affected proportionally by matrix effects, their ratio remains constant and directly corresponds to the analyte's concentration. This process, known as stable isotope dilution, corrects for variations in matrix effects and sample recovery.

Q3: What is an "isobaric" interference, and can Vitamin B5-13C3,15N correct for it?

A3: An isobaric interference is a compound that has the same nominal mass as the analyte and, in some cases, may even produce fragment ions of the same mass.[7] A common source of isobaric interference is the formation of metabolites that are isomeric or isobaric to the parent compound.[7]

Vitamin B5-13C3,15N cannot correct for an isobaric interference that affects the native analyte channel only. The SIL-IS works by tracking the analyte's behavior; it cannot distinguish the analyte's signal from that of an unknown compound that shares the same mass-to-charge ratio (m/z) and MS/MS transition. Resolving this type of interference relies heavily on effective chromatographic separation.

Troubleshooting Guide: Co-eluting Interferences

This section addresses specific issues you may encounter during method development and sample analysis.

Problem 1: I'm seeing high variability in my results or poor accuracy, even with the Vitamin B5-13C3,15N internal standard.

This is a primary indicator that the internal standard is not adequately compensating for interferences. The underlying assumption of perfect co-elution and identical response to matrix effects may be violated.

Root Cause Analysis & Solution Workflow

start Inaccurate or Variable Results check_chrom Step 1: Verify Chromatographic Co-elution of B5 and IS start->check_chrom assess_mf Step 2: Quantify the Matrix Factor (MF) check_chrom->assess_mf Co-elution Confirmed solution_chrom Action: Adjust gradient, mobile phase pH, or column chemistry to ensure perfect overlap. check_chrom->solution_chrom check_isobaric Step 3: Investigate for Isobaric Interferences assess_mf->check_isobaric IS-Normalized MF > 15% CV solution_mf Action: The matrix effect is not uniform across the peak. Improve chromatography or sample cleanup. assess_mf->solution_mf optimize_prep Step 4: Optimize Sample Preparation check_isobaric->optimize_prep No Isobaric Interference Found solution_isobaric Action: Enhance chromatographic resolution to separate the interfering peak from the native analyte. check_isobaric->solution_isobaric solution_prep Action: Implement a more rigorous cleanup (e.g., SPE) to remove phospholipids or other interfering classes. optimize_prep->solution_prep

Caption: Troubleshooting workflow for inaccurate Vitamin B5 results.

Step 1: Verify Chromatographic Co-elution

Causality: Even highly similar molecules can exhibit slight differences in retention time (an "isotope effect"). If the SIL-IS and analyte are not perfectly co-eluting, they may be affected differently by narrow regions of ion suppression, invalidating the correction.[8]

Protocol:

  • Prepare a solution containing only high-concentration Vitamin B5 and Vitamin B5-13C3,15N in a clean solvent (e.g., 50:50 methanol:water).

  • Acquire data using your LC-MS/MS method.

  • Overlay the chromatograms for the analyte and the SIL-IS.

  • Validation: The apex of both peaks should be within ±0.02 minutes of each other. The peak shapes must be identical. If not, the chromatography needs optimization.

Step 2: Quantify the Matrix Factor (MF)

Causality: This experiment quantitatively measures the extent of ion suppression or enhancement and, crucially, its variability between different sources of matrix. High variability in the matrix effect is a common cause of imprecision. This procedure is recommended by the FDA in its guidance on bioanalytical method validation.[9][10]

Protocol: Post-Extraction Addition

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Vitamin B5 and Vitamin B5-13C3,15N into the final reconstitution solvent at a known concentration (e.g., medium QC).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike the same amount of Vitamin B5 and SIL-IS into the final, clean extracts.

    • Set C (Pre-Spiked Matrix): Spike the same amount of Vitamin B5 and SIL-IS into the blank matrix before the extraction procedure. (This set is used to determine recovery).

  • Analyze and Calculate:

    • Analyze all samples and record the peak areas.

    • Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Process Efficiency (Recovery): PE = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)

Validation:

  • The Coefficient of Variation (CV) of the IS-Normalized MF across the six matrix lots should be ≤15% .[11]

  • If the CV is >15%, it means the SIL-IS is not adequately tracking the variability in the matrix effect from lot to lot, and either the chromatography or sample preparation must be improved.

Data Presentation: Example Matrix Factor Assessment
Matrix LotAnalyte Area (Set B)IS Area (Set B)Analyte MFIS MFIS-Normalized MF
185,00095,0000.850.950.89
272,00080,0000.720.800.90
388,00098,0000.880.980.90
465,00073,0000.650.730.89
591,000102,0000.911.020.89
678,00087,0000.780.870.90
Mean 0.80 0.89 0.89
%CV 13.8% 13.5% 0.6%
Assumes Mean Peak Area in Set A = 100,000 for Analyte and 100,000 for IS.
Conclusion: In this example, the IS-Normalized MF is excellent (%CV < 1%), indicating the SIL-IS is performing its function correctly. The issue likely lies elsewhere.
Problem 2: I see a peak in my blank matrix samples at the same retention time and transition as Vitamin B5.

This indicates the presence of an endogenous interference or carryover.

Root Cause Analysis & Solution

start Peak in Blank Matrix check_endogenous Is the interference present in unprocessed blank matrix? start->check_endogenous check_carryover Is the interference absent in the first blank but appears after a high standard? check_endogenous->check_carryover No solution_endogenous Action: This is an endogenous interference. Improve chromatographic separation to resolve it from the analyte peak. check_endogenous->solution_endogenous Yes solution_carryover Action: This is carryover. Optimize autosampler wash conditions (stronger solvent, multiple washes). check_carryover->solution_carryover Yes

Caption: Differentiating endogenous interference from carryover.

Validation Criteria (per FDA Guidance):

  • The response of any interfering peak in a blank sample should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[9]

  • The response of any interference in the internal standard channel should not be more than 5% of the IS response.[9]

Solutions:

  • Improve Chromatography: The most effective solution for endogenous interference is to improve chromatographic resolution.

    • Modify Mobile Phase: Adjusting the pH can change the charge state of both Vitamin B5 and interfering compounds, altering their retention.

    • Change Column Chemistry: Switch to a different stationary phase (e.g., HILIC, different C18 bonding) to exploit different separation mechanisms.

  • Optimize Sample Preparation: Use a more selective extraction technique like Solid Phase Extraction (SPE) to remove the class of compounds causing the interference.[1]

Experimental Protocols & Data

Typical LC-MS/MS Parameters for Vitamin B5

The following table provides starting parameters for method development. These must be optimized for your specific instrumentation and matrix.

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm)Provides good retention for polar compounds like Vitamin B5.
Mobile Phase A Water with 0.1% Formic AcidProvides a proton source for positive mode electrospray ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidElutes Vitamin B5 from the reversed-phase column.
Ionization Mode Electrospray Ionization, Positive (ESI+)Vitamin B5 contains a basic nitrogen atom that is readily protonated.
MS/MS Transitions See table belowSpecific precursor-to-product ion transitions provide high selectivity.
MS/MS Transitions
CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
Vitamin B5 m/z 220.1m/z 90.1This transition corresponds to the fragmentation of the amide bond.
Vitamin B5-13C3,15N m/z 224.1m/z 93.1The +4 Da shift is maintained in the precursor. The product ion shift (+3 Da) reflects the fragment containing the ¹³C labels.

References

  • Phillips, M. M. (2015). Liquid chromatography with isotope-dilution mass spectrometry for determination of water-soluble vitamins in foods. Analytical and Bioanalytical Chemistry, 407(11), 2965–2974. Retrieved from [Link][5]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. Retrieved from [Link][12]

  • Kahoun, D., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLOS ONE, 17(7), e0271444. Retrieved from [Link][13]

  • Chinese Journal of Chromatography. (2018). Determination of Pantothenic Acid in Food by LC-MS/MS. Retrieved from [Link]

  • AOAC International. (2015). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07). Retrieved from [Link][14]

  • J-Stage. (n.d.). Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. Retrieved from [Link][15]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link][9]

  • Eiteman, M. A. (2012). High-performance Liquid Chromatography Mass Spectrometry Analysis of Pantothenic Acid (Vitamin B5) in Multivitamin Dietary Supplements. In Food Analysis by HPLC, Third Edition. Retrieved from [3]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link][16]

  • Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Retrieved from [Link][17]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link][11]

  • Cerilliant. (n.d.). Pantothenic acid-13C3,15N hemicalcium salt. Retrieved from [Link][18]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link][10]

  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link][1]

  • Li, W., et al. (2014). Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS. Journal of Separation Science, 37(1-2), 103-110. Retrieved from [Link][19]

  • Patel, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Science and Technology, 3(4), 628-636. Retrieved from [Link][20]

  • American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link][6]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link][21]

  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link][2]

  • Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021–2028. Retrieved from [Link][7]

Sources

Optimization

Technical Support Center: Troubleshooting Vitamin B5-13C3,15N Internal Standard Calibration Curves

Introduction: The quantification of Pantothenic Acid (Vitamin B5) in complex biological matrices is critical for nutritional assessment, clinical diagnostics, and pharmacokinetic studies. The gold-standard for achieving...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quantification of Pantothenic Acid (Vitamin B5) in complex biological matrices is critical for nutritional assessment, clinical diagnostics, and pharmacokinetic studies. The gold-standard for achieving accurate and precise measurements is through liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID).[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as Vitamin B5-13C3,15N, is fundamental to this approach. A SIL-IS mimics the analyte's chemical and physical properties, co-eluting chromatographically and experiencing similar ionization effects in the mass spectrometer's source.[3] This allows it to compensate for variability during sample preparation and analysis, such as matrix effects and extraction inconsistencies.[4][5]

However, even with a high-quality SIL-IS, researchers can encounter issues with calibration curves, leading to compromised data integrity. This guide provides a structured, in-depth approach to troubleshooting common calibration curve problems when using Vitamin B5-13C3,15N.

Section 1: Poor Linearity (Correlation Coefficient r² < 0.995)

A non-linear calibration curve is a frequent issue that can stem from multiple sources, from analyte chemistry to instrument limitations.

FAQ 1.1: My calibration curve is showing a distinct curve or "hockey stick" shape at the high end. What are the primary causes?

Answer: This phenomenon is most often caused by detector saturation . When the concentration of the analyte and/or the internal standard is too high, the mass spectrometer's detector can be overwhelmed, leading to a non-proportional response. Another potential cause is isotopic cross-contribution , where the signal from the analyte interferes with the signal of the internal standard, or vice-versa.[6][7][8]

Troubleshooting Protocol:

  • Assess Detector Saturation:

    • Action: Review the absolute peak areas for both Vitamin B5 (analyte) and Vitamin B5-13C3,15N (IS) across your calibration standards.

    • Interpretation: If you observe the peak shape broadening or flattening at the apex for the highest concentration standards, and the absolute area fails to increase proportionally with concentration, saturation is likely.

    • Solution:

      • Reduce the injection volume.

      • Dilute the highest concentration standards and the sample extracts.

      • Optimize MS source parameters (e.g., spray voltage, gas flows) to decrease ionization efficiency, though this may impact sensitivity at the low end.

  • Investigate Isotopic Cross-Contribution:

    • Causality: Natural abundance isotopes of the analyte can contribute to the signal of the SIL-IS, especially if the mass difference is small.[9][10] For Vitamin B5-13C3,15N, the mass difference is +4 Da, which is generally sufficient. However, high analyte concentrations can still cause issues.

    • Action: Prepare and inject two specific samples:

      • Sample A (Zero Sample): Blank matrix spiked only with the Vitamin B5-13C3,15N internal standard.

      • Sample B: Blank matrix spiked with the highest concentration of Vitamin B5 analyte without any internal standard.

    • Interpretation:

      • In Sample A, monitor the analyte's mass transition. The signal should be negligible (below the Lower Limit of Quantification, LLOQ). If a significant signal is present, it indicates impurity in the internal standard.

      • In Sample B, monitor the internal standard's mass transition. A significant signal here confirms cross-contribution from the analyte.[9]

    • Solution:

      • If cross-contribution is confirmed, increase the concentration of the internal standard. This raises the IS signal, making the contribution from the analyte proportionally smaller and often restoring linearity.[9]

      • Alternatively, select a different, less abundant precursor ion for the SIL-IS that has minimal isotopic contribution from the analyte.[9][10]

FAQ 1.2: My curve is non-linear, but it doesn't appear to be saturation. Could the regression model be the issue?

Answer: Yes. While a linear, 1/x or 1/x² weighted regression is most common, some assays are inherently non-linear. Regulatory guidelines, such as those from the FDA, permit the use of non-linear (e.g., quadratic) regression models, provided they are justified and accurately describe the concentration-response relationship.[11]

Troubleshooting Protocol:

  • Evaluate Regression Models:

    • Action: Re-process your calibration curve data using different regression models available in your software (e.g., linear, quadratic) and weighting factors (e.g., none, 1/x, 1/x²).

    • Interpretation: Compare the back-calculated accuracy of your calibration standards for each model. The best model is the simplest one that provides accuracies within the accepted range (typically ±15% of nominal, ±20% at LLOQ) across the entire curve.[12][13]

    • Caution: A quadratic fit can sometimes mask other underlying problems like saturation. Ensure you have ruled out other causes before settling on a non-linear model.

Section 2: High Variability & Poor Precision (%RSD > 15%)

Poor precision in replicate injections of the same standard or Quality Control (QC) sample points to inconsistency in the analytical process.

FAQ 2.1: The response ratio (Analyte Area / IS Area) for my replicates is inconsistent. Where should I start looking for the problem?

Answer: The first step is to determine if the variability comes from the instrument or the sample preparation process. This is achieved by examining the absolute peak areas of the analyte and the internal standard separately.

Troubleshooting Workflow:

G Start High %RSD in Response Ratio Check_IS Examine Absolute IS Peak Area Start->Check_IS IS_Var IS Area is Variable (%RSD > 15%) Check_IS->IS_Var IS_Stable IS Area is Stable (%RSD < 15%) IS_Var->IS_Stable No Prep_Issue Problem is likely in Sample Preparation: - Inconsistent pipetting of IS - Poor mixing/equilibration - Variable extraction recovery IS_Var->Prep_Issue Yes Analyte_Var Analyte Area is Variable (%RSD > 15%) LCMS_Issue Problem is likely in LC-MS System: - Injection inconsistency - LC pump fluctuations - MS source instability Analyte_Var->LCMS_Issue No (Both Analyte & IS areas are stable, but ratio is not. This is rare, check data processing.) Analyte_Prep_Issue Problem is likely in Analyte Handling: - Inconsistent analyte spiking - Analyte instability - Adsorption/loss Analyte_Var->Analyte_Prep_Issue Yes IS_Stable->Analyte_Var

Caption: Troubleshooting workflow for high precision variability.

  • If the IS Area is Variable: This points directly to an issue with sample preparation.[5] The purpose of the IS is to normalize for these very issues. If its own signal is inconsistent, it cannot perform its function.

    • Check: Pipetting technique, vortexing/mixing times, and potential for IS degradation if stock solutions are old. Ensure the IS has fully equilibrated with the sample matrix before extraction.[5]

  • If the IS Area is Stable, but the Analyte Area is Variable: This suggests a problem specific to the analyte.

    • Check: Accuracy of analyte stock solution preparation, potential for analyte instability in the matrix or final extract, or issues with non-specific binding to container walls.

  • If Both Areas are Variable but Track Together: This indicates a system-wide issue, such as inconsistent injection volumes or fluctuating MS source conditions.[14][15] The SIL-IS should compensate for this, but extreme variability can still be problematic.

Section 3: Inaccurate QC Results & Matrix Effects

This is one of the most challenging issues, where the calibration curve prepared in solvent or stripped matrix looks excellent, but QC samples prepared in the authentic biological matrix fail to meet acceptance criteria (e.g., ±15% of nominal value).

FAQ 3.1: My QC samples are consistently biased high or low, despite a good calibration curve. How do I diagnose a matrix effect?

Answer: This is a classic sign of differential matrix effects , where co-eluting matrix components suppress or enhance the ionization of the analyte differently than the SIL-IS.[4][16] While a SIL-IS is designed to co-elute and experience the same matrix effects, subtle chromatographic shifts or differences in ionization can lead to inaccuracies.[3]

Protocol for Diagnosing Matrix Effects:

This experiment quantifies the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least 6 different sources. Spike the analyte and IS into the final, dried-down extract.

    • Set 3 (Matrix-Matched Calibrators): Spike analyte and IS into blank matrix before extraction (this is your standard QC sample).

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Data Interpretation:

ResultInterpretationCausalitySolution
IS-Normalized MF ≈ 1.0 No significant differential matrix effect. The IS is effectively compensating. The inaccuracy may stem from other issues like extraction recovery differences.The analyte and IS are experiencing the same degree of ion suppression/enhancement.Investigate extraction recovery by comparing Set 3 to Set 2.
IS-Normalized MF < 1.0 Differential Ion Suppression. The analyte is being suppressed more than the IS.The analyte and IS may be chromatographically separating slightly, causing one to elute in a region of stronger ion suppression.[3]Improve chromatography to separate analyte/IS from the suppressive matrix components. Optimize sample cleanup (e.g., use a more rigorous SPE protocol).
IS-Normalized MF > 1.0 Differential Ion Enhancement. The analyte is being enhanced more than the IS.Less common, but occurs when co-eluting compounds improve the ionization efficiency of the analyte more than the IS.Same as above: improve chromatography and sample cleanup.

Key Considerations for Vitamin B5:

  • Vitamin B5 is a polar molecule. When using reversed-phase chromatography, it may elute early in the chromatogram with other polar matrix components like salts, which are known to cause significant ion suppression.[15]

  • Consider alternative chromatography like HILIC (Hydrophilic Interaction Liquid Chromatography) or using a polar-embedded column to achieve better retention and separation from early-eluting interferences.[17]

Appendix A: Key Analytical Parameters & Acceptance Criteria

The following table summarizes typical acceptance criteria for bioanalytical method validation based on FDA guidelines.[11][12]

ParameterAcceptance Criteria
Calibration Curve
Correlation Coefficient (r²)≥ 0.99
Standard Concentration AccuracyWithin ±15% of nominal value (±20% at LLOQ)
Number of StandardsMinimum of 6 non-zero standards plus a blank and a zero.[18]
Precision & Accuracy (QCs)
Intra- & Inter-Assay Precision (%RSD)≤ 15% (≤ 20% at LLOQ)
Intra- & Inter-Assay Accuracy (%Bias)Within ±15% of nominal value (±20% at LLOQ)

References

  • J-Stage. (n.d.). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available from: [Link]

  • Oxford Academic. (2018). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay. Available from: [Link]

  • PubMed. (2024). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Available from: [Link]

  • Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • PubMed Central. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Available from: [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. Available from: [Link]

  • ScienceDirect. (n.d.). Bioanalytical method validation and bioanalysis in regulated settings. Available from: [Link]

  • Agilent Technologies. (2012). Rapid, Sensitive and Cost-effective Detection of B Vitamins in Foods by UHPLC/MS/MS. Available from: [Link]

  • ACS Publications. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Available from: [Link]

  • PLOS. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Available from: [Link]

  • ResearchGate. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Available from: [Link]

  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]

  • PubMed. (2010). Potential bias and mitigations when using stable isotope labeled parent drug as internal standard for LC-MS/MS quantitation of metabolites. Available from: [Link]

  • Bohrium. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Available from: [Link]

  • PubMed. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Available from: [Link]

  • ResearchGate. (2018). What is causing the problem for unreproducible callibration curves within LC-MS/MS?. Available from: [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • PubMed Central. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available from: [Link]

  • LCGC International. (n.d.). Locating Precision Problems. Available from: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available from: [Link]

  • PubMed. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • ResearchGate. (2022). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Wikipedia. (n.d.). Isotope dilution. Available from: [Link]

  • Science.gov. (n.d.). isotopic dilution technique: Topics. Available from: [Link]

  • PubMed Central. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Available from: [Link]

Sources

Troubleshooting

ensuring complete enzymatic digestion for Vitamin B5 analysis

A Guide to Ensuring Complete Enzymatic Digestion for Accurate Quantification Welcome to the Technical Support Center for Vitamin B5 analysis. This guide, designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Complete Enzymatic Digestion for Accurate Quantification

Welcome to the Technical Support Center for Vitamin B5 analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enzymatic digestion step—a critical phase for the accurate measurement of total pantothenic acid. As Senior Application Scientists, we have compiled this resource based on established protocols and field experience to help you navigate the complexities of sample preparation and achieve reliable, reproducible results.

The Central Challenge: Liberating Bound Vitamin B5

In most biological samples and food matrices, Vitamin B5 (pantothenic acid) is not present in its free form. Instead, it is predominantly incorporated into Coenzyme A (CoA) and acyl carrier proteins (ACP). Analytical techniques like LC-MS/MS or microbiological assays can only measure free pantothenic acid. Therefore, a complete enzymatic hydrolysis of these bound forms is an essential prerequisite for an accurate determination of the total Vitamin B5 content[1][2]. Incomplete digestion is a primary source of analytical error, leading to a significant underestimation of the true concentration.

This guide will walk you through the troubleshooting process for incomplete digestion, from initial diagnosis to systematic optimization of your protocol.

Troubleshooting Guide: From Problem to Solution

This section is structured in a question-and-answer format to directly address the most common issues encountered during the enzymatic release of pantothenic acid.

Question 1: My Vitamin B5 recovery is consistently low. How can I confirm if incomplete enzymatic digestion is the cause?

Low recovery is a classic symptom of inefficient enzyme activity. Before adjusting your entire protocol, it's crucial to systematically verify that incomplete digestion is the root cause.

Diagnostic Workflow:

To diagnose this issue, perform a time-course experiment. This involves analyzing your sample at several points during the enzymatic incubation to see if and when the release of pantothenic acid plateaus.

Experimental Protocol: Verifying Digestion Completeness

  • Sample Preparation: Prepare at least six identical aliquots of your homogenized sample.

  • Enzyme Addition: Add your enzyme cocktail (typically alkaline phosphatase and pantetheinase) to each aliquot.

  • Time-Course Incubation: Incubate all samples under your standard conditions (e.g., 37°C).

  • Sequential Reaction Stoppage: Stop the reaction in individual aliquots at different time points. For example:

    • T = 2 hours

    • T = 4 hours

    • T = 8 hours

    • T = 12 hours

    • T = 16 hours

    • T = 24 hours To stop the reaction, you can use heat inactivation (e.g., placing the sample in a boiling water bath for 5-10 minutes) or by adding a chemical agent like trichloroacetic acid (TCA) to precipitate the enzymes[3].

  • Analysis: Analyze the free pantothenic acid content in each aliquot using your established analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Plot the concentration of pantothenic acid against the incubation time.

    • Complete Digestion: The concentration will increase over time and then reach a stable plateau, indicating that all bound forms have been hydrolyzed.

    • Incomplete Digestion: The concentration continues to rise even at your longest time point, indicating that more time is needed for the reaction to complete.

Diagram: Troubleshooting Logic for Low Recovery

G start Low Vitamin B5 Recovery Detected check_digestion Is enzymatic digestion complete? start->check_digestion time_course Perform Time-Course Experiment (e.g., 2, 4, 8, 12, 24h) check_digestion->time_course Unsure plateau Does concentration plateau? time_course->plateau optimize Digestion Incomplete: Proceed to Optimization Q&A plateau->optimize No other_issues Digestion is Complete. Investigate other issues: - Extraction efficiency - Analyte degradation - Instrument performance plateau->other_issues Yes

Caption: Logic flow for diagnosing low Vitamin B5 recovery.

Question 2: My time-course experiment shows that digestion is incomplete. How do I optimize the enzyme concentration and incubation parameters?

If you've confirmed that the reaction isn't reaching completion, the next step is to optimize the core parameters of your digestion protocol. The goal is to find the most efficient conditions for your specific sample matrix.

Optimization Strategy:

A systematic approach involves adjusting one parameter at a time to observe its effect. Key parameters include enzyme concentration, pH, and temperature.

Experimental Protocol: Optimizing Digestion Conditions

  • Enzyme Concentration:

    • Prepare several sets of identical sample aliquots.

    • Keep the incubation time, pH, and temperature constant.

    • Vary the concentration of your enzyme cocktail in each set (e.g., 0.5x, 1x, 1.5x, 2x your current concentration).

    • Analyze the results to find the lowest enzyme concentration that achieves a stable plateau in the shortest amount of time. This helps to reduce costs and minimize potential contamination from the enzyme preparation itself[4].

  • pH and Temperature:

    • Alkaline phosphatase typically functions optimally at a pH between 8.0 and 10.0 and a temperature of around 37°C[5][6][7][8].

    • Pantetheinase activity is also effective in this range.

    • Prepare buffered solutions at different pH values (e.g., 7.5, 8.5, 9.5) and incubate samples at various temperatures (e.g., 30°C, 37°C, 45°C) using the optimal enzyme concentration determined above.

    • Analyze the samples to identify the pH and temperature that yield the highest and fastest release of pantothenic acid.

Table 1: Recommended Starting Conditions for Enzymatic Digestion

ParameterRecommended RangeRationale & Key Considerations
Enzyme Cocktail Alkaline Phosphatase & PantetheinaseThis dual-enzyme system is necessary to first remove the phosphate group and then cleave the pantetheine moiety to release free pantothenic acid[9].
pH 8.0 - 10.0Alkaline phosphatase exhibits optimal activity in this range. The exact optimum can be substrate-dependent[5].
Temperature 37°CThis temperature is a good starting point as it is the physiological optimum for many enzymes, including those from mammalian sources[6][7][8].
Incubation Time 4 - 24 hoursThe required time is highly dependent on the sample matrix and enzyme concentration. A time-course study is essential for confirmation[10].
Question 3: I suspect my enzyme preparation is contaminated with pantothenic acid. How can I verify this and mitigate the issue?

Commercially available enzyme preparations can sometimes contain endogenous pantothenic acid, which leads to artificially inflated results. This is a critical factor to control for.

Verification and Mitigation:

  • Enzyme Blank Analysis:

    • Prepare a "blank" sample containing only the digestion buffer and your enzyme cocktail (no sample matrix).

    • Incubate this blank alongside your actual samples.

    • Analyze the blank for pantothenic acid. Any detected amount is from the enzyme preparation. If this value is significant relative to your sample measurements, you must correct for it or purify the enzyme.

  • Leveraging Endogenous Enzymes:

    • For blood and plasma samples, a valuable strategy is to utilize the endogenous pantetheinase activity present in the plasma[4][11][12]. This can eliminate the need to add exogenous, potentially contaminated, pantetheinase.

    • In this case, the protocol would involve adding only alkaline phosphatase to the hemolyzed whole blood or plasma sample[4][11]. Care must be taken not to denature the endogenous enzymes before incubation.

  • Enzyme Purification:

    • If contamination is high and endogenous enzymes are not an option, purification may be necessary. Methods like dialysis or size-exclusion chromatography can be used to separate the high-molecular-weight enzyme from the low-molecular-weight pantothenic acid. However, these are advanced procedures that require expertise in protein purification.

Diagram: Enzymatic Hydrolysis Workflow

G cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis homogenize Homogenize Sample in Buffer (pH 8-10) add_enzymes Add Alkaline Phosphatase & Pantetheinase homogenize->add_enzymes incubate Incubate at 37°C (4-24 hours) add_enzymes->incubate stop_reaction Stop Reaction (e.g., Heat Inactivation) incubate->stop_reaction cleanup Sample Cleanup (e.g., Protein Precipitation) stop_reaction->cleanup quantify Quantify Free Pantothenic Acid (LC-MS/MS or MBA) cleanup->quantify

Caption: General workflow for Vitamin B5 analysis.

Frequently Asked Questions (FAQs)

Q: What are the primary forms of Vitamin B5 found in food? A: In food and biological tissues, about 85% of pantothenic acid is in the form of Coenzyme A (CoA) or phosphopantetheine[7]. These must be broken down to liberate free pantothenic acid for analysis.

Q: Which enzymes are recommended for the digestion process? A: A combination of alkaline phosphatase and pantetheinase is most commonly used. Alkaline phosphatase hydrolyzes phosphate groups, while pantetheinase cleaves pantetheine into pantothenic acid and cysteamine[9][13].

Q: Can I use acid hydrolysis instead of enzymatic digestion? A: While acid hydrolysis is used for some vitamins, strong acid treatment at high temperatures can be destructive to pantothenic acid and is generally not recommended[14]. Enzymatic digestion is milder and more specific.

Q: What is a suitable control material to validate my digestion method? A: Using a certified reference material (CRM) with a known concentration of pantothenic acid is the best way to validate your entire method, including the digestion step. For example, NIST Standard Reference Material® (SRM) 1849a is an infant/adult nutritional formula with a certified value for pantothenic acid.

Q: My sample matrix is very high in fat or protein. Will this affect the digestion? A: Yes, complex matrices can affect enzyme efficiency. High-fat samples may require an initial solvent extraction step to remove lipids that could interfere with the aqueous enzymatic reaction. High-protein samples may require additional proteases in the enzyme cocktail or adjustments to the digestion time to ensure the bound Vitamin B5 is accessible to the enzymes.

Q: How do I properly stop the enzymatic reaction? A: The reaction should be stopped definitively to prevent further enzymatic activity during sample processing. Common methods include:

  • Heat Inactivation: Heating the sample to 80-100°C for 5-10 minutes is effective for denaturing most enzymes[15].

  • pH Adjustment: Drastically lowering the pH (e.g., by adding a strong acid like TCA) will inactivate the enzymes by taking them far from their optimal pH range[16].

  • Protein Precipitation: Adding agents like TCA or zinc acetate/potassium ferrocyanide not only stops the reaction but also helps to clean up the sample by precipitating proteins before analysis[15].

References

  • Andrieux, P., et al. (2015). Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/ Pediatric Nutritional Formula by Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Method: Collaborative Study, Final Action 2012.16. Journal of AOAC International, 98(6), 1697-701. [Link]

  • Andrieux, P., et al. (2013). Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/Pediatric Nutritional Formula by Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Method: Collaborative Study, Final Action 2012.16. Journal of AOAC INTERNATIONAL, 96(3). [Link]

  • Copeland, W. H., Nealon, D. A., & Rej, R. (1985). Effects of Temperature on Measurement of Alkaline Phosphatase Activity. Clinical Chemistry, 31(2), 185-190. [Link]

  • Czumaj, M., et al. (2025). Vitamin B5 and vitamin U review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • Dupre, S., et al. (1975). The Enzymatic Breakdown of Pantethine to Pantothenic Acid and Cystamine. European Journal of Biochemistry, 59(1), 1-6. [Link]

  • Fontannaz, P., et al. (n.d.). Pantothenic acid in infant formula and adult/pediatric nutritionals: comparison between AOAC Official Method 2012.16 and a liquid chromatography method. Aquanal. [Link]

  • Hampel, D. (2018). Pantothenic acid. King's College London. [Link]

  • Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]

  • Nguyen, Q. H., et al. (2021). Development of Simple Analytical Method for B-Group Vitamins in Nutritional Products: Enzymatic Digestion and UPLC-MS/MS Quantification. Journal of Analytical Methods in Chemistry. [Link]

  • Pakin, C., et al. (2004). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International, 87(6), 1336-1343. [Link]

  • Sanvictores, T., & Chauhan, V. (2024). Vitamin B5 (Pantothenic Acid). StatPearls. [Link]

  • Sharma, U., Pal, D., & Prasad, R. (2014). Alkaline Phosphatase: An Overview. Indian Journal of Clinical Biochemistry, 29(3), 269-278. [Link]

  • Spry, C., et al. (2013). Structural Modification of Pantothenamides Counteracts Degradation by Pantetheinase and Improves Antiplasmodial Activity. ACS Medicinal Chemistry Letters, 4(7), 649-653. [Link]

  • Upadhyay, L. S. B., & Verma, N. (2015). A Three Step Approach for the Purification of Alkaline Phosphatase From Non-Pasteurized Milk. Journal of Food Science and Technology, 52(5), 3140-3146. [Link]

  • Wittwer, C. T., et al. (1989). Enzymes for liberation of pantothenic acid in blood: use of plasma pantetheinase. The American Journal of Clinical Nutrition, 50(5), 1072-1078. [Link]

  • Wittwer, C. T., et al. (1989). Enzymes for liberation of pantothenic acid in blood: use of plasma pantetheinase. The American Journal of Clinical Nutrition, 50(5), 1072-1078. [Link]

  • Woolliscroft, G., et al. (2020). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Waters. [Link]

  • Wyatt, D. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]

  • U.S. Department of Health and Human Services. (2021). Pantothenic Acid - Health Professional Fact Sheet. National Institutes of Health Office of Dietary Supplements. [Link]

  • Agilent. (2024). Determination of Vitamin B1, B2, B3, B5, and B6 in Infant Formula. Agilent Technologies. [Link]

  • ResearchGate. (2012). What is the process to stop Enzymatic Hydrolysis. [Link]

  • ResearchGate. (n.d.). (PDF) Enzyme Inactivation in Food Processing. [Link]

  • BioAgilytix. (n.d.). Vitamin B5 (Pantothenic Acid) Bioassay in Serum Technical Brief. [Link]

  • ResearchGate. (2015). A Three Step Approach for the Purification of Alkaline Phosphatase from Non-Pasteurized Milk. [Link]

  • Stenberg, M., et al. (2005). Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay. Analytical and Bioanalytical Chemistry, 382(3), 731-738. [Link]

  • Oregon State University. (n.d.). Pantothenic Acid. Linus Pauling Institute. [Link]

  • ResearchGate. (2021). (PDF) Development of Simple Analytical Method for B-Group Vitamins in Nutritional Products: Enzymatic Digestion and UPLC-MS/MS Quantification. [Link]

  • ResearchGate. (2025). Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/Pediatric Nutritional Formula by Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Method: Collaborative Study, Final Action 2012.16. [Link]

  • ResearchGate. (2025). Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/Pediatric Nutritional Formula: First Action 2012.16. [Link]

  • ResearchGate. (n.d.). Effect of pH and temperature on the activity of the purified alkaline... [Link]

  • PubMed Central. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A. [Link]

  • PubMed. (2004). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Selecting the Optimal Internal Standard for Vitamin B5 Quantification

A Comparative Analysis of Vitamin B5-¹³C₃,¹⁵N and Deuterated Vitamin B5 Standards This guide is designed for our colleagues—fellow researchers, scientists, and drug development professionals—to provide a deep, technical...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Vitamin B5-¹³C₃,¹⁵N and Deuterated Vitamin B5 Standards

This guide is designed for our colleagues—fellow researchers, scientists, and drug development professionals—to provide a deep, technical comparison between two classes of stable isotope-labeled (SIL) internal standards for Vitamin B5 (Pantothenic Acid) analysis: the multi-heavy-atom labeled Vitamin B5-¹³C₃,¹⁵N and the more traditional deuterated Vitamin B5 standards. We will move beyond catalogue specifications to explore the fundamental physicochemical differences and their profound impact on analytical outcomes.

The Principle of Isotopic Dilution: Why the Right Standard Matters

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantification because it employs an ideal internal standard: a stable isotope-labeled version of the analyte.[4][5][6] Added at the very beginning of the workflow, the SIL-IS acts as a perfect chemical mimic of the endogenous analyte. It experiences the same extraction inefficiencies, matrix effects, and instrument variability.[6][7] By measuring the ratio of the native analyte to the known concentration of the SIL-IS, we achieve precise quantification.[6] However, the assumption that all SIL-IS are created equal is a perilous one. The choice of which atoms to label—substituting hydrogen with deuterium (²H or D) versus carbon with ¹³C and nitrogen with ¹⁵N—has significant consequences.

Head-to-Head Comparison: The Physicochemical Realities

While both approaches create a mass-shifted version of Vitamin B5, their behavior within the analytical system is not identical. The following table summarizes the critical performance differences, which we will explore in detail.

Performance ParameterVitamin B5-¹³C₃,¹⁵N (Heavy Atom Labeled)Deuterated Vitamin B5 (e.g., d₄)Scientific Rationale & Practical Implications
Isotopic Stability Excellent. ¹³C and ¹⁵N isotopes are incorporated into the molecular backbone and are not susceptible to exchange.[8][][10]Variable to Poor. Deuterium atoms, especially those on heteroatoms (O, N) or activated carbons, can exchange with protons from the solvent (H₂O, MeOH).[10][11][12]Critical Impact: Back-exchange alters the mass of the IS, causing it to be detected as the native analyte, which leads to inaccurate, artificially inflated results.[11][12] This compromises the entire dataset.
Chromatographic Co-elution Excellent. Co-elutes perfectly with unlabeled Vitamin B5. The minor mass increase from ¹³C/¹⁵N has a negligible effect on polarity and retention time.[12][13]Variable. Often exhibits a chromatographic shift, eluting slightly earlier than the native analyte in reversed-phase LC.[8][14][15][16]Accuracy Risk: This "isotope effect" means the IS and analyte exit the column at slightly different times, potentially experiencing different levels of matrix-induced ion suppression or enhancement.[13][14] This negates a primary benefit of using a SIL-IS.
Matrix Effect Compensation Superior. Due to perfect co-elution, it experiences the exact same matrix effects as the analyte at the exact same time, providing the most accurate correction.[13]Potentially Compromised. If a chromatographic shift is present, the IS may not accurately track and compensate for matrix effects that are highly localized in the chromatogram.[14]Data Reliability: For complex matrices like plasma or tissue, superior matrix effect compensation is essential for achieving the accuracy and precision demanded by regulatory bodies.[1][17]
Synthesis & Cost Higher Cost. Synthesis is generally more complex and expensive.[18][19]Lower Cost. Deuteration is often a more straightforward and less expensive synthetic process.[12][18]Value Proposition: The higher initial cost of a ¹³C,¹⁵N standard is an investment in data integrity, preventing costly repeat experiments or the failure of a study due to unreliable analytical methods.

A Validating Experimental Workflow

To empirically demonstrate these differences, a robust, self-validating protocol is necessary. The workflow below outlines a standard bioanalytical process for quantifying Vitamin B5 in human plasma, a common and challenging biological matrix.

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

Detailed Comparative Protocol

This protocol is designed to directly compare the performance of Vitamin B5-¹³C₃,¹⁵N and a deuterated standard.

1. Objective: To assess the accuracy, precision, and chromatographic behavior of Vitamin B5-¹³C₃,¹⁵N versus a deuterated Vitamin B5 standard for the quantification of Vitamin B5 in human plasma.

2. Materials:

  • Certified reference standards: Vitamin B5, Vitamin B5-¹³C₃,¹⁵N, Deuterated Vitamin B5 (e.g., Vitamin B5-d₄)

  • Control human plasma (K₂EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stocks of each standard in methanol.

  • Calibration Standards: Serially dilute the Vitamin B5 stock solution in drug-free plasma to prepare calibrators ranging from 1 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentrations (e.g., 3 ng/mL, 50 ng/mL, 400 ng/mL) from a separate stock solution of Vitamin B5.

  • Internal Standard Working Solutions (50 ng/mL): Prepare two separate working solutions, one for Vitamin B5-¹³C₃,¹⁵N and one for the deuterated standard, in 50:50 water:acetonitrile.

4. Sample Extraction (Protein Precipitation):

  • Causality: This is a simple, fast, and effective method for removing the bulk of proteins from plasma, which can cause significant matrix effects and foul the LC-MS system.

  • To 50 µL of each sample (calibrator, QC, or unknown), add 20 µL of the designated IS working solution.

  • Add 150 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean vial for analysis.

5. LC-MS/MS Conditions:

  • Causality: A reversed-phase C18 column provides good retention for the polar Vitamin B5 molecule, while a formic acid modifier ensures efficient protonation for positive mode ESI.

  • LC System: UPLC/UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 2% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI source (Positive Mode)

  • MRM Transitions (Example):

    • Vitamin B5: 220.1 → 90.1

    • Vitamin B5-¹³C₃,¹⁵N: 224.1 → 94.1

    • Deuterated Vitamin B5 (d₄): 224.1 → 94.1

6. Data Evaluation:

  • Chromatographic Shift: Overlay the chromatograms of the native analyte and each IS. Measure the difference in retention time. The ¹³C,¹⁵N standard should have a negligible shift, while the deuterated standard may elute measurably earlier.

  • Accuracy and Precision: Analyze five replicates of each QC level. The results for the ¹³C,¹⁵N standard are expected to show lower %CV (better precision) and %Bias (better accuracy), especially if significant matrix effects are present.

  • Internal Standard Response: Plot the IS peak area across the entire run. The ¹³C,¹⁵N standard should exhibit a more consistent response, indicating superior correction for variability.

Conclusion: The Authoritative Choice for Incontrovertible Data

While deuterated internal standards have served the scientific community and can be suitable for some research applications, they present inherent risks related to isotopic instability and chromatographic shifts.[8][12] For high-stakes applications in clinical research and drug development, where data must be unimpeachable and methods must be robust, the scientific evidence is clear.

Vitamin B5-¹³C₃,¹⁵N represents the superior analytical choice. Its isotopic stability and perfect co-elution with the native analyte provide the most effective compensation for all sources of experimental variability. This translates directly into higher accuracy, greater precision, and, ultimately, more confidence in your quantitative results. Adhering to the stringent standards set by regulatory bodies like the FDA and EMA requires the use of the best possible tools—and for the quantification of Vitamin B5, the heavy-atom labeled standard is that tool.[3][17][20]

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation.[Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Slideshare. Bioanalytical method validation emea.[Link]

  • Heudi, O., et al. (2004). Determination of vitamin B5 in a range of fortified food products by reversed-phase liquid chromatography-mass spectrometry with electrospray ionisation. Journal of Chromatography A.[Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

  • Heudi, O., & Fontannaz, P. (2005). Determination of vitamin B5 in human urine by high-performance liquid chromatography coupled with mass spectrometry. Journal of Separation Science.[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • Mittermayr, R., et al. (2012). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay. Journal of AOAC International.[Link]

  • National Institute of Standards and Technology (NIST). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry.[Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[Link]

  • ResolveMASS. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

  • Cleaver Scientific. 13C and 15N Labeled Amino Acids: A Complete Guide for Researchers.[Link]

  • Mittermayr, R., et al. (2012). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07). Journal of AOAC International.[Link]

  • Chromatography Forum. Internal standard in LC-MS/MS.[Link]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column.[Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]

  • Prohaska, T., et al. (2023). An isotope dilution mass spectrometry overview: tips and applications for the measurement of the amount of uranium and plutonium. Journal of Analytical Atomic Spectrometry.[Link]

  • Britannica. Isotope dilution.[Link]

  • Baranowska, I., & Wilczek, A. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.[Link]

  • Physikalisch-Technische Bundesanstalt (PTB). Isotope Dilution Mass Spectrometry.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.[Link]

  • Gajewska, M., et al. (2020). Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. Molecules.[Link]

  • Regulations.gov. FDA Draft Guidance for Industry - Bioanalytical Method Validation.[Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards.[Link]

  • Masson, G. R., et al. (2019). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.[Link]

  • Tsikas, D. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences.[Link]

  • Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.[Link]

  • Creek, D. J., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science.[Link]

  • Gao, A. W., et al. (2015). 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. PLOS ONE.[Link]

  • Szterk, A., & Rosiak, A. (2019). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules.[Link]

  • Bieser, A. M., & Humpf, H. U. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers.[Link]

  • Mittermayr, R., et al. (2012). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International.[Link]

Sources

Validation

A Comparative Guide to the Accuracy and Precision of Vitamin B5-¹³C₃,¹⁵N as an Internal Standard in Bioanalysis

For researchers, scientists, and professionals in drug development, the quantitative analysis of endogenous molecules like Vitamin B5 (pantothenic acid) is a critical task. The reliability of such measurements hinges on...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quantitative analysis of endogenous molecules like Vitamin B5 (pantothenic acid) is a critical task. The reliability of such measurements hinges on the meticulous validation of the bioanalytical method, with the choice of an internal standard (IS) being a pivotal decision. This guide provides an in-depth comparison of Vitamin B5-¹³C₃,¹⁵N as an internal standard, focusing on its performance in terms of accuracy and precision, supported by experimental data and established regulatory guidelines.

The Crucial Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices.[1] An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples.[2][3] Its primary function is to correct for the variability that can occur during various stages of sample preparation and analysis, such as extraction, derivatization, and injection volume, as well as to compensate for matrix effects that can suppress or enhance the analyte signal.[2][4]

The ideal internal standard should be chemically and physically similar to the analyte. For this reason, stable isotope-labeled (SIL) internal standards are widely considered the most suitable choice for LC-MS/MS applications.[2][5] These standards co-elute with the analyte and exhibit similar ionization and fragmentation patterns, leading to more accurate and precise quantification.

Vitamin B5-¹³C₃,¹⁵N: The Gold Standard for Pantothenic Acid Quantification

Vitamin B5-¹³C₃,¹⁵N is a stable isotope-labeled form of pantothenic acid where three carbon atoms are replaced with their heavier ¹³C isotopes and one nitrogen atom is replaced with its heavier ¹⁵N isotope. This mass shift allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard, while their identical chemical properties ensure they behave similarly throughout the analytical process.

The use of a SIL-IS like Vitamin B5-¹³C₃,¹⁵N is crucial for overcoming the challenges associated with the analysis of B vitamins in complex matrices such as whole blood, plasma, and fortified foods.[6][7] These matrices contain numerous endogenous components that can interfere with the analysis and cause significant matrix effects.

Performance Comparison: Accuracy and Precision

The performance of an internal standard is primarily evaluated based on the accuracy and precision of the analytical method. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation.[5][8][9]

Accuracy refers to the closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of the nominal concentration.

Precision describes the degree of agreement among a series of individual measurements. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

Experimental Data Synopsis

Several studies have demonstrated the excellent accuracy and precision of analytical methods for Vitamin B5 utilizing ¹³C- and ¹⁵N-labeled internal standards. The data consistently meets the stringent acceptance criteria set by regulatory agencies.

ParameterAcceptance Criteria (FDA/EMA)[2][8]Reported Performance with Vitamin B5-¹³C₃,¹⁵N (or similar SIL-IS)
Calibration Curve
Correlation Coefficient (r²)≥ 0.99[10]r² = 0.9998 to 1.0000[7][11]
Accuracy of StandardsWithin ±15% of nominal (±20% at LLOQ)[2]Meets criteria
Within-Run Accuracy & Precision
Accuracy (QC Samples)Within ±15% of nominal (±20% at LLOQ)[8]89% to 120%[6][11]
Precision (CV%)≤ 15% (≤ 20% at LLOQ)[8]0.5% to 13%[6][11]
Between-Run Accuracy & Precision
Accuracy (QC Samples)Within ±15% of nominal (±20% at LLOQ)[8]Meets criteria
Precision (CV%)≤ 15% (≤ 20% at LLOQ)[8]Intermediate reproducibility from 2.5% to 6.0%[7][12]

LLOQ: Lower Limit of Quantification; QC: Quality Control

As the table illustrates, methods employing stable isotope-labeled internal standards for Vitamin B5 analysis consistently achieve high levels of accuracy and precision, well within the regulatory acceptance limits. For instance, a study on fortified foods reported an overall relative standard deviation for repeatability of 1.1% and intermediate reproducibility ranging from 2.5% to 6.0%.[7][12] Another study on whole blood samples demonstrated accuracy ranging from 89% to 120% and precision from 0.5% to 13%.[6][11]

Comparison with Alternative Internal Standards

While stable isotope-labeled internal standards are the preferred choice, other compounds have been used for Vitamin B5 analysis.

  • Structural Analogs (e.g., Hopantothenic Acid): These compounds are chemically similar to the analyte but not identical. While they can correct for some variability, their chromatographic behavior and ionization efficiency may differ from the analyte, leading to less accurate and precise results, especially in the presence of significant matrix effects.[13][14]

  • No Internal Standard (External Standard Method): This approach relies solely on an external calibration curve and is highly susceptible to variations in sample preparation and instrument performance. It is generally not considered suitable for regulated bioanalysis due to its lower reliability.

The clear advantage of a stable isotope-labeled internal standard like Vitamin B5-¹³C₃,¹⁵N lies in its ability to mimic the behavior of the endogenous analyte with the highest fidelity, thereby providing the most effective correction for analytical variability.

Experimental Workflow & Protocol

A typical bioanalytical workflow using Vitamin B5-¹³C₃,¹⁵N as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Bioanalytical workflow for Vitamin B5 quantification.

Detailed Protocol: Accuracy and Precision Assessment

This protocol outlines the steps to validate the accuracy and precision of a bioanalytical method for Vitamin B5 using Vitamin B5-¹³C₃,¹⁵N as an internal standard, in accordance with FDA and EMA guidelines.[2][8]

1. Preparation of Stock and Working Solutions:

  • Prepare separate stock solutions of Vitamin B5 (analyte) and Vitamin B5-¹³C₃,¹⁵N (internal standard) in a suitable solvent (e.g., water or methanol).[3][5]
  • From the stock solutions, prepare working solutions at various concentrations for spiking into the biological matrix to create calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and QC Samples:

  • Prepare a calibration curve consisting of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six non-zero concentration levels of the analyte spiked into the biological matrix.[3][15]
  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[4][8]

3. Sample Preparation:

  • To an aliquot of each standard, QC, and unknown sample, add a fixed amount of the Vitamin B5-¹³C₃,¹⁵N internal standard working solution.
  • Perform protein precipitation by adding a suitable agent (e.g., trichloroacetic acid or zinc sulfate in methanol).[6][11]
  • Vortex and centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.
  • Develop a chromatographic method that provides adequate separation of Vitamin B5 from other matrix components.
  • Optimize the mass spectrometer settings for the detection of both Vitamin B5 and Vitamin B5-¹³C₃,¹⁵N using multiple reaction monitoring (MRM).

5. Data Analysis and Acceptance Criteria:

Conclusion

The use of Vitamin B5-¹³C₃,¹⁵N as an internal standard in LC-MS/MS bioanalysis provides a robust and reliable method for the quantification of pantothenic acid in various biological matrices. Its chemical and physical similarity to the endogenous analyte ensures superior correction for analytical variability, leading to high levels of accuracy and precision that consistently meet the stringent requirements of regulatory agencies. For researchers and drug development professionals seeking the highest quality data, the adoption of a stable isotope-labeled internal standard like Vitamin B5-¹³C₃,¹⁵N is not just a recommendation but a necessity for ensuring the integrity and validity of their bioanalytical results.

References

  • A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards. Benchchem.

  • Guideline on bioanalytical method validation. European Medicines Agency.

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.

  • Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PubMed Central.

  • Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). PubMed.

  • Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07). Oxford Academic.

  • Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Royal Society of Chemistry.

  • Analysis of Pantothenic Acid (Vitamin B5). B Vitamins and Folate.

  • ICH M10 on bioanalytical method validation. European Medicines Agency.

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration.

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.

  • Bioanalytical method validation. European Medicines Agency.

  • Pantothenic Acid (Vitamin B-5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official Method(SM) 992.07). ResearchGate.

  • Rapid Method for the Determination of Thiamine and Pantothenic Acid in Infant Formula and Milk-Based Nutritional Products by Liquid Chromatography‒Tandem Mass Spectrometry. ResearchGate.

  • Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay. PubMed.

  • Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology. Waters.

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate.

  • Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. bioRxiv.

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. PubMed.

  • isotope-labeled internal standards: Topics by Science.gov.

  • Determination of Vitamin B5 in dairy products. Sigma-Aldrich.

  • Vitamin B3 B5 (LCMSMS). Immuchrom GmbH.

  • Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards. bevital.

  • Vitamin B₅, calcium salt·H₂O (calcium pantothenate·H₂O) (β-alanyl-¹³C₃, 99%; ¹⁵N, 98%). Cambridge Isotope Laboratories.

  • Mechanism of error caused by isotope-labeled internal standard: accurate method for simultaneous measurement of vitamin D and pre-vitamin D by liquid chromatography/tandem mass spectrometry. Semantic Scholar.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Vitamin B5-13C3,15N in a Novel Biological Matrix

Foreword: The Pursuit of Unimpeachable Data in Bioanalysis In the landscape of drug development and clinical research, the accuracy and precision of analytical data are paramount. The quantification of endogenous molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Unimpeachable Data in Bioanalysis

In the landscape of drug development and clinical research, the accuracy and precision of analytical data are paramount. The quantification of endogenous molecules like Vitamin B5 (Pantothenic Acid) in complex biological matrices presents a significant challenge. The choice of an appropriate internal standard is not merely a matter of convenience; it is the cornerstone of a robust and reliable bioanalytical method. This guide provides a comprehensive framework for validating the use of a stable isotope-labeled (SIL) internal standard, Vitamin B5-13C3,15N, in a new biological matrix. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each step, ensuring a self-validating system that delivers trustworthy results.

The Critical Role of an Ideal Internal Standard

An internal standard (IS) is added to a sample at a known concentration before sample processing to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal IS should co-elute with the analyte of interest and exhibit identical ionization properties, but be distinguishable by mass spectrometry. This is where stable isotope-labeled internal standards, such as Vitamin B5-13C3,15N, excel. By incorporating heavier isotopes (¹³C and ¹⁵N), the molecular weight is increased without significantly altering the physicochemical properties. This ensures that the IS and the endogenous analyte behave almost identically during extraction and analysis, providing the most accurate correction for experimental variability.

Part 1: Experimental Design for Method Validation

The validation of a bioanalytical method is a systematic process to demonstrate that it is reliable and reproducible for its intended use. When introducing a new biological matrix, a full validation is required. The following sections detail the key experiments and the rationale behind them, adhering to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Specificity and Selectivity

The 'Why': This experiment confirms that the method can unequivocally identify and quantify the analyte (Vitamin B5) and the internal standard (Vitamin B5-13C3,15N) without interference from other components in the biological matrix.

The 'How':

  • Analyze at least six blank samples of the new biological matrix from individual donors.

  • Analyze a blank sample spiked with the internal standard only.

  • Analyze a blank sample spiked with Vitamin B5 at the Lower Limit of Quantification (LLOQ).

  • Compare the chromatograms to ensure no significant peaks are present at the retention times of Vitamin B5 and Vitamin B5-13C3,15N in the blank samples.

Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for Vitamin B5 and less than 5% of the response for the internal standard.

Linearity and Range

The 'Why': This establishes the concentration range over which the analytical method is accurate and precise. The relationship between the concentration and the instrument response should be linear.

The 'How':

  • Prepare a series of calibration standards by spiking known concentrations of Vitamin B5 into the new biological matrix. A typical range might be 1-1000 ng/mL.

  • Add a constant concentration of Vitamin B5-13C3,15N to each standard.

  • Analyze the standards and plot the peak area ratio (Vitamin B5 / Vitamin B5-13C3,15N) against the concentration of Vitamin B5.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

The 'Why': Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These are critical for ensuring the reliability of the data.

The 'How':

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the new biological matrix.

  • Analyze five replicates of each QC level on three separate days (inter-day accuracy and precision).

  • Analyze five replicates of each QC level in a single run (intra-day accuracy and precision).

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ). The coefficient of variation (CV) for precision should be ≤15% (≤20% for the LLOQ).

Matrix Effect

The 'Why': Components of a biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. This is a particularly important consideration for a new biological matrix. The use of a stable isotope-labeled internal standard like Vitamin B5-13C3,15N is expected to compensate for these effects.

The 'How':

  • Qualitative Assessment: Analyze post-extraction spiked samples from at least six different lots of the new biological matrix.

  • Quantitative Assessment (Post-Extraction Spike Method):

    • Set A: Peak area of the analyte in a neat solution.

    • Set B: Peak area of the analyte spiked into a post-extraction blank matrix sample.

    • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A).

    • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.

Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots of the matrix should be ≤15%.

Recovery

The 'Why': This experiment determines the efficiency of the extraction procedure for both the analyte and the internal standard from the new biological matrix.

The 'How':

  • Prepare two sets of samples at three QC levels.

  • Set 1: Spike the analyte and internal standard into the new biological matrix before extraction.

  • Set 2: Spike the analyte and internal standard into the blank matrix extract after extraction.

  • Calculate the recovery by comparing the peak areas of Set 1 to Set 2.

Acceptance Criteria: While there is no strict acceptance criterion for recovery, it should be consistent, precise, and reproducible. A consistent recovery for both the analyte and the internal standard is more important than a high recovery.

Stability

The 'Why': This ensures that the concentration of Vitamin B5 does not change during sample handling, processing, and storage.

The 'How':

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a specified period (e.g., 4-24 hours).

  • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for an extended period.

  • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specified period.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Part 2: A Comparative Analysis: Vitamin B5-13C3,15N vs. Alternatives

While other internal standards, such as structural analogs, can be used, they often fall short of the performance of a stable isotope-labeled standard.

Parameter Vitamin B5-13C3,15N (SIL-IS) Structural Analog IS Rationale for Superiority of SIL-IS
Co-elution Identical to endogenous Vitamin B5May have slightly different retention timesEnsures that both analyte and IS experience the same matrix effects at the point of elution.
Ionization Efficiency Virtually identical to endogenous Vitamin B5Can differ significantlyMinimizes differential ionization suppression or enhancement, leading to more accurate quantification.
Extraction Recovery Highly similar to endogenous Vitamin B5May have different extraction efficienciesProvides a more accurate correction for analyte loss during sample preparation.
Compensation for Matrix Effects ExcellentVariable and often incompleteThe near-identical physicochemical properties allow for the most effective compensation for matrix-induced signal variations.

Part 3: Experimental Workflow and Data Visualization

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Vitamin B5 from biological fluids is protein precipitation.

Protocol:

  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Vitamin B5-13C3,15N internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Vitamin B5 from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vitamin B5: Q1: 220.1 m/z -> Q3: 90.1 m/z

    • Vitamin B5-13C3,15N: Q1: 224.1 m/z -> Q3: 94.1 m/z

  • Optimize collision energies and other source parameters for maximum signal intensity.

Visualizing the Validation Workflow

Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_validation Phase 2: Core Validation Experiments cluster_stability Phase 3: Stability Assessment cluster_analysis Phase 4: Data Analysis & Reporting P1 Define New Biological Matrix P2 Source Matrix Lots (n ≥ 6) P1->P2 P3 Prepare Stock Solutions (Analyte & IS) P2->P3 V1 Selectivity & Specificity V2 Linearity & Range V3 Accuracy & Precision V4 Matrix Effect V5 Recovery S1 Freeze-Thaw S2 Bench-Top S3 Long-Term S4 Post-Preparative A1 Process Data V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 S1->A1 S2->A1 S3->A1 S4->A1 A2 Compare to Acceptance Criteria A1->A2 A3 Final Validation Report A2->A3

Caption: A high-level overview of the bioanalytical method validation workflow.

Logical Relationship of Key Validation Parameters

Validation_Logic Method Reliable Method Selectivity Selectivity Selectivity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Stability Stability Stability->Method MatrixEffect Matrix Effect Compensation MatrixEffect->Accuracy MatrixEffect->Precision Recovery Consistent Recovery Recovery->Accuracy Recovery->Precision SIL_IS Vitamin B5-13C3,15N (SIL-IS) SIL_IS->MatrixEffect SIL_IS->Recovery

Validation

A Researcher's Guide to the Analytical Quantification of Pantothenic Acid

In the landscape of nutritional analysis and pharmaceutical development, the precise quantification of vitamins is paramount. Pantothenic acid, or vitamin B5, is a crucial analyte due to its central role in metabolism as...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of nutritional analysis and pharmaceutical development, the precise quantification of vitamins is paramount. Pantothenic acid, or vitamin B5, is a crucial analyte due to its central role in metabolism as a component of coenzyme A (CoA). This guide provides an in-depth comparison of the primary analytical methods for its quantification, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate technique for their specific application.

Introduction: The Analytical Challenge of Pantothenic Acid

Pantothenic acid is ubiquitous in nature, existing in both free form and as a component of CoA or acyl carrier proteins. This distribution presents a significant analytical challenge: to measure the total pantothenic acid content, a robust extraction and hydrolysis step is often required to liberate the vitamin from its bound forms. The choice of analytical method is therefore not only a question of instrumentation but is intrinsically linked to the sample matrix and the required efficiency of this initial extraction. The primary methods employed in modern laboratories include the traditional microbiological assay and advanced chromatographic techniques, each with distinct principles, advantages, and limitations.

The Spectrum of Analytical Methodologies

The quantification of pantothenic acid has evolved from traditional bioassays to highly sophisticated instrumental analyses. Understanding the causality behind the selection of a particular method is key to generating reliable and reproducible data.

Microbiological Assay (MBA)

The microbiological assay has long been a reference method, particularly for food matrices. It is recognized as an official method by bodies such as AOAC International.[1][2]

  • Principle of Operation: This method relies on the growth of a microorganism, typically Lactobacillus plantarum, which has a specific requirement for pantothenic acid for its proliferation.[3][4] The turbidity of the microbial culture, measured spectrophotometrically, is proportional to the concentration of pantothenic acid in the sample. The key advantage is that this assay measures the biologically active form of the vitamin.

  • Expertise & Causality: The choice to use an MBA is often rooted in its historical standing and its ability to reflect biological availability. However, its trustworthiness is highly dependent on stringent aseptic techniques and carefully controlled incubation conditions (temperature and time) to prevent contamination and ensure consistent microbial growth.[3] The method is inherently slow, often requiring 16-24 hours of incubation, and can be susceptible to interference from other compounds in the sample matrix that may promote or inhibit microbial growth.[5]

Chromatographic Methods

Chromatography has become the cornerstone of modern vitamin analysis, offering superior specificity and throughput compared to microbiological assays.

  • Principle of Operation: HPLC separates pantothenic acid from other sample components on a stationary phase column (commonly a C18 column) using a liquid mobile phase.[5][6] Detection is typically achieved using an ultraviolet (UV) detector, as pantothenic acid absorbs light at lower wavelengths (around 200-210 nm).[7][8]

  • Expertise & Causality: HPLC-UV is a robust and widely accessible technique. The primary experimental choice lies in optimizing the mobile phase composition (e.g., a phosphate buffer and an organic modifier like acetonitrile) and pH to achieve a sharp, symmetrical peak with a reasonable retention time.[5] Its self-validating system relies on the consistency of this retention time and the use of a well-characterized reference standard for calibration. While more specific than MBA, its sensitivity can be limited, and co-eluting matrix components can interfere with quantification, necessitating meticulous sample preparation.[9][10]

  • Principle of Operation: This is the gold standard for pantothenic acid quantification in complex matrices.[9] It couples the powerful separation capabilities of liquid chromatography (often ultra-high performance, UPLC or UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry.[1][2] The mass spectrometer isolates the pantothenic acid molecule (precursor ion) and fragments it, and then detects a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte.

  • Expertise & Causality: The unparalleled specificity of LC-MS/MS minimizes the impact of matrix interference, a common challenge in food and biological samples.[11] The use of a stable isotope-labeled internal standard, such as [13C6, 15N2]-pantothenic acid, is a critical element of a self-validating protocol.[1][2] This internal standard co-elutes with the native analyte and experiences identical ionization effects, correcting for any variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[12] While the initial instrument cost is high, the method offers rapid analysis times and superior performance, making it the authoritative choice for regulatory submissions and clinical research.[13]

Comparative Analysis of Key Performance Metrics

The selection of an analytical method should be a data-driven decision based on the specific requirements of the assay. The following table summarizes the performance of the discussed techniques.

ParameterMicrobiological Assay (MBA)HPLC-UVLC-MS/MS
Specificity Moderate (measures bioactivity, but prone to microbial interference)Good (based on retention time)Excellent (based on mass-to-charge ratio and fragmentation pattern)
Sensitivity (LOQ) µg/mL range~0.1 µg/mLpg/mL to low ng/mL range[14]
Precision (%RSD) 5-15%< 5%< 5% (Repeatability RSDr often 1-3%)[1][13]
Accuracy (% Recovery) Variable89-98%[10]95-106%[1][2]
Analysis Time Very Slow (24-48 hours)Moderate (15-30 min per sample)Fast (2-10 min per sample)[15]
Throughput LowModerateHigh
Cost per Sample LowModerateHigh
Matrix Suitability Wide range, but complex matrices can interfereGood for cleaner matrices (pharmaceuticals, supplements)Excellent for complex matrices (food, plasma, tissue)

Workflow and Decision Logic

Choosing the right analytical tool depends on the project's goals, sample type, and available resources.

G cluster_input Project Requirements cluster_decision Method Selection Logic cluster_output Recommended Method Start Define Analytical Need D1 Need to measure bioavailability? Start->D1 D2 High-throughput or complex matrix? D1->D2 No M1 Microbiological Assay (MBA) D1->M1 Yes D3 Budget or instrument access limited? D2->D3 No M2 LC-MS/MS D2->M2 Yes D3->M2 No (Gold Standard) M3 HPLC-UV D3->M3 Yes

Decision workflow for selecting a pantothenic acid quantification method.

Experimental Protocol: LC-MS/MS Quantification in Fortified Food

This protocol outlines a validated method for quantifying pantothenic acid in a complex matrix like infant formula, demonstrating a self-validating system through the use of an internal standard.[1]

Reagents and Materials
  • Pantothenic Acid Reference Standard

  • [13C6, 15N2]-Pantothenic Acid Internal Standard (IS)

  • HPLC-grade Water, Acetonitrile, and Formic Acid

  • Solid Phase Extraction (SPE) Cartridges

  • 0.22 µm Syringe Filters

Sample Preparation Workflow

The sample preparation is designed to extract the analyte, remove interfering proteins and lipids, and concentrate the sample for analysis.

G cluster_prep Sample Preparation Sample 1. Weigh 1g of Infant Formula Spike 2. Add Internal Standard (IS) Sample->Spike Extract 3. Add Water & Vortex Spike->Extract Centrifuge1 4. Centrifuge to remove solids Extract->Centrifuge1 SPE 5. Purify via SPE Cartridge Centrifuge1->SPE Evaporate 6. Evaporate & Reconstitute in Mobile Phase SPE->Evaporate Filter 7. Filter (0.22 µm) Evaporate->Filter Inject 8. Inject into LC-MS/MS System Filter->Inject

LC-MS/MS sample preparation workflow for pantothenic acid.
Detailed Steps
  • Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of [13C6, 15N2]-pantothenic acid solution. This is the cornerstone of the self-validating system; the ratio of analyte to IS will remain constant even if sample is lost in subsequent steps.

  • Extraction: Add 20 mL of HPLC-grade water, vortex thoroughly to dissolve the sample, and sonicate for 15 minutes.

  • Protein Precipitation/Centrifugation: For high-protein samples, a precipitation step using zinc acetate and potassium ferrocyanide may be added.[11] Centrifuge the sample at 5000 rpm for 10 minutes.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge to remove salts and other interferences. Wash the cartridge and then elute the pantothenic acid with an appropriate solvent (e.g., methanol).

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Injection: Inject the sample into the LC-MS/MS system.

Instrumental Conditions
  • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Pantothenic Acid: e.g., m/z 220.1 -> 90.1

    • [13C6, 15N2]-Pantothenic Acid (IS): e.g., m/z 228.1 -> 98.1

Conclusion and Authoritative Recommendations

For routine quality control of pharmaceutical preparations with clean matrices, HPLC-UV offers a reliable and cost-effective solution.[6] Its performance is well-documented and meets pharmacopeial standards.[16]

For research involving complex food or biological matrices, or for applications demanding the highest levels of accuracy and sensitivity, LC-MS/MS with stable isotope dilution is unequivocally the superior method.[1][13] It provides an authoritative, self-validating system that minimizes matrix effects and delivers highly trustworthy data. While the microbiological assay remains a valid option for assessing bioactivity, its low throughput and susceptibility to interference render it less suitable for modern, high-volume laboratory settings.[17][18]

The ultimate choice of method must be a deliberate one, balancing the analytical requirements of specificity, sensitivity, and throughput against practical considerations of cost and available expertise.

References

  • Giménez, E. C., & Schaffer, S. (2012). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International, 95(1), 143–148. [Link]

  • Schaffer, S., & Giménez, E. C. (2012). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07). Journal of AOAC INTERNATIONAL, 95(1), 143–148. [Link]

  • AOAC International. (2012). Standard Method Performance Requirement for Pantothenic Acid in Infant Formula and Adult/Pediatric Nutritional Formula (SMPR 2012.009). [Link]

  • Le, T. N., Nguyen, T. H., & Vo, T. N. (2020). Development and Analytical Validation of the Methodology for Vitamins in Tablets by Ultra-Performance Liquid Chromatography. Journal of analytical methods in chemistry, 2020, 8863291. [Link]

  • P, A. (2024). Analytical method development and validation of ascorbic acid. International Journal of Health Care and Biological Sciences, 3(1). [Link]

  • Tanaka, K., et al. (2023). Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. Journal of the Japanese Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 70(1), 25-31. [Link]

  • Chen, X., & Xiong, Z. (2014). Determination of Pantothenic Acid in Food by LC-MS/MS. Food and Nutrition Sciences, 5, 2055-2060. [Link]

  • Khan, I., et al. (2023). Analytical Method Development and Validation for the Simultaneous Quantification of Water-Soluble Vitamins (B Complex) at Single. International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 41-52. [Link]

  • Gimenez, E. & Schaffer, S. (2012). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07). Journal of AOAC International. [Link]

  • Thompson, L. (2015). Pantothenic Acid (Vitamin B5) in Infant Formula and Adult/ Pediatric Nutritional Formula by Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Method: Collaborative Study, Final Action 2012.16. Journal of AOAC International, 98(6), 1697–1701. [Link]

  • Kodentsova, V. M., et al. (2019). [Development and validation of methods for the quantitative determination of vitamins B1 and B2 in foods by high performance liquid chromatography with diode array detection]. Voprosy pitaniia, 88(4), 95–104. [Link]

  • Al-Qahtani, S. D. (2023). Development and Validation of a Reverse-Phase HPLC Method for Determination of Some Water-Soluble Vitamins and Preservatives in. Advanced Journal of Chemistry, Section B, 5(2), 67-81. [Link]

  • Lešková, M., et al. (2006). Vitamin losses: Retention during heat treatment. Journal of Food Composition and Analysis, 19(4), 252-276. [Link]

  • United States Pharmacopeia. (n.d.). <91> Calcium Pantothenate Assay. [Link]

  • Frank, T. (2015). Pantothenic Acid Quantification: Method Comparison of a Stable Isotope Dilution Assay and a Microbiological Assay. International Journal for Vitamin and Nutrition Research, 85(1-2), 63-71. [Link]

  • Pharmacopeia.cn. (2025). Calcium Pantothenate Assay - General Chapters - United States Pharmacopeia USP 2025. [Link]

  • Various Authors. (n.d.). Analysis of Pantothenate by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Scribd. (n.d.). AOAC Official Method 2012 16 Pantothenic Acid Vitamin B6 in Infant Formula and AdultPediatric Nutritional Formula. [Link]

  • Finglas, P. M. (2012). Analysis of Pantothenic Acid (Vitamin B5). In B Vitamins and Folate. Royal Society of Chemistry. [Link]

  • Eitenmiller, R. R., & De Souza, S. (1998). Comparison of methods for pantothenic acid analysis in foods. Journal of Food Science, 63(3), 423-425. [Link]

  • Fabrice, B., et al. (2003). Determination of Vitamin B5 in a range of fortified food products by reversed-phase liquid chromatography-mass spectrometry with electrospray ionisation. Food Chemistry, 82(4), 629-635. [Link]

  • Rychlik, M. (2015). Pantothenic Acid Quantification: Method Comparison of a Stable Isotope Dilution Assay and a Microbiological Assay. International Journal for Vitamin and Nutrition Research, 85(1-2), 63-71. [Link]

  • United States Pharmacopeial Convention. (n.d.). USP Monographs: Calcium Pantothenate Tablets. [Link]

  • Shimadzu. (n.d.). L556B USP-Compliant Analysis of Vitamins in Dietary Supplements Analysis of Calcium Pantothenate by Nexera™ XR. [Link]

  • Chen, F. A., & Lin, Y. H. (2005). Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis, 13(1). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Vitamin B5 Analysis Using Labeled Standards

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and evaluating inter-laboratory comparisons for the analysis of Vitamin B5 (Pantothen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and evaluating inter-laboratory comparisons for the analysis of Vitamin B5 (Pantothenic Acid). We delve into the critical role of stable isotope-labeled (SIL) internal standards in achieving analytical accuracy and precision, particularly within the context of complex matrices such as infant formula and fortified foods. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, justify experimental choices, and offer insights into potential challenges. By synthesizing established methodologies with the principles of international standards like ISO/IEC 17025, this guide aims to equip laboratories with the knowledge to generate robust, reliable, and comparable data.

Introduction: The Imperative for Accurate Vitamin B5 Quantification

Pantothenic acid, or Vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, placing it at the heart of cellular metabolism.[1][2] Its accurate quantification in raw materials, fortified foods, and nutritional supplements is a cornerstone of quality control and regulatory compliance. However, achieving consistent results across different laboratories presents a significant challenge. Inter-laboratory variability can stem from differences in sample preparation, analytical instrumentation, and data processing.

The historical reliance on microbiological assays, while foundational, is often hampered by long incubation times and potential for interference.[3][4] Modern analytical techniques, particularly Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offer vastly improved selectivity, speed, and robustness.[5][6] The lynchpin for ensuring the reliability of these advanced methods, especially in an inter-laboratory context, is the correct use of an internal standard.

This guide will demonstrate that the implementation of a stable isotope-labeled internal standard is the most effective strategy for mitigating analytical variability and achieving true data comparability.[7][8]

The Lynchpin of Precision: Why Stable Isotope-Labeled (SIL) Internal Standards are Essential

In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[8] Quantification is then based on the ratio of the analyte's response to the IS's response, rather than the analyte's absolute signal. This elegantly corrects for variations throughout the analytical process.

While structural analogues can be used, the "gold standard" is a stable isotope-labeled (SIL) version of the analyte—in this case, a heavier version of Vitamin B5, such as [¹³C₆, ¹⁵N₂]-Pantothenic Acid.[5][9]

The Causality Behind the Choice:

  • Physicochemical Equivalence: A SIL-IS is, for all practical purposes, chemically identical to the analyte. It co-elutes chromatographically and exhibits the same extraction recovery and ionization efficiency.[7] This ensures that any loss of analyte during sample preparation or any fluctuation in instrument response (e.g., ion suppression) is mirrored by the SIL-IS.[10] The ratio, therefore, remains constant and accurate.

  • Mitigating Matrix Effects: Complex matrices like infant formula or fortified cereals contain numerous compounds that can co-elute with Vitamin B5 and interfere with its ionization in the mass spectrometer's source, either suppressing or enhancing the signal.[10] A SIL-IS experiences the exact same matrix effects as the native analyte, nullifying their impact on the final quantitative result.

Diagram: The Role of a SIL-Internal Standard

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample (Analyte) Add_IS Add Known Amount of SIL-IS Sample->Add_IS Step 1 Sample_IS Sample + SIL-IS Add_IS->Sample_IS Extraction Extraction (Potential for Analyte Loss) Injection Injection Extraction->Injection Step 3 Note The SIL-IS tracks the analyte through every stage, correcting for variability in both preparation and analysis. Sample_IS->Extraction Step 2 MS_Source MS Ionization (Matrix Effects Occur Here) Injection->MS_Source Detector Detector MS_Source->Detector Analyte & IS equally affected by suppression/ enhancement Ratio Calculate Ratio: Analyte Signal / IS Signal Detector->Ratio Step 4 Result Accurate Concentration Ratio->Result

Caption: Workflow showing how a SIL-IS corrects for variability.

A Word of Caution: Potential Pitfalls of SIL Standards

While superior, SIL standards are not a panacea and require careful consideration:

  • Isotopic Purity: The SIL standard must have high isotopic purity. Any unlabeled analyte present as an impurity will artificially inflate the measured concentration.

  • Potential for Masking Issues: Because a SIL-IS can so effectively correct for variability, it may sometimes mask underlying problems in an assay, such as poor extraction recovery or analyte instability.[7][11] It is crucial to monitor the absolute response of the internal standard; a significant and consistent drop in signal across a batch could indicate a systemic issue that needs investigation.

  • Deuterated vs. ¹³C/¹⁵N Standards: Deuterium (²H) labeled standards are often less expensive but can sometimes exhibit slight chromatographic shifts or different fragmentation patterns compared to the native analyte.[8] Standards labeled with heavy carbon (¹³C) or nitrogen (¹⁵N) are generally preferred as they behave more identically to the unlabeled compound.[10]

Designing an Inter-laboratory Comparison Study

An inter-laboratory comparison, often conducted as a proficiency test (PT), is a powerful tool for evaluating the performance of analytical methods across different laboratories.[12] The goal is to determine the reproducibility of a method—its ability to provide consistent results on the same sample when performed by different analysts in different labs.

Diagram: Logic of an Inter-laboratory Comparison

cluster_labs Participating Laboratories Coordinator Coordinating Body (e.g., AOAC, Fapas) Sample_Prep Prepare & Validate Homogeneous Samples (e.g., Fortified Infant Formula) Coordinator->Sample_Prep Sample_A Sample A Sample_Prep->Sample_A Sample_B Sample B Sample_Prep->Sample_B Lab1 Lab 1 Sample_A->Lab1 Lab2 Lab 2 Sample_A->Lab2 Lab3 Lab 3 Sample_A->Lab3 Lab_N Lab ...n Sample_A->Lab_N Sample_B->Lab1 Sample_B->Lab2 Sample_B->Lab3 Sample_B->Lab_N Stats Statistical Analysis (e.g., ISO 5725) Lab1->Stats Submit Results Lab2->Stats Submit Results Lab3->Stats Submit Results Lab_N->Stats Submit Results Report Performance Report (z-scores, RSDr, RSDR) Stats->Report Report->Coordinator Report->Lab1 Report->Lab2 Report->Lab3 Report->Lab_N

Caption: The proficiency testing (PT) model for inter-lab studies.

Key Components of the Study:

  • Coordinating Body: An independent body (like AOAC or Fapas) prepares and distributes the samples and analyzes the final data.[9]

  • Test Materials: Homogenous, stable samples are prepared. For Vitamin B5, this could be a certified reference material (CRM) or a well-characterized, fortified infant formula powder. At least two materials with different concentration levels should be used.

  • Standardized Method: All participating laboratories must agree to use the same detailed analytical method, including the specific SIL internal standard.

  • Data Reporting: Laboratories report their final calculated concentrations for each sample, often in replicate.

  • Statistical Evaluation: The results are analyzed according to international standards like ISO 5725 to calculate key performance metrics.

Experimental Protocol: UPLC-MS/MS Analysis of Vitamin B5 in Infant Formula

This protocol is based on established and validated methods for the determination of pantothenic acid in fortified food products.[5][9]

4.1. Reagents and Materials

  • Standards: Pantothenic Acid (Calcium Salt), [¹³C₆, ¹⁵N₂]-Pantothenic Acid (as SIL-IS).

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water.

  • Sample: Fortified Infant Formula Powder (Test Material).

4.2. Sample Preparation (Self-Validating System)

  • Weighing: Accurately weigh ~1.0 g of infant formula powder into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the SIL-IS working solution to each sample at the very beginning of the workflow. This is a critical step to ensure the IS experiences the exact same extraction process as the analyte.

  • Reconstitution & Extraction: Add 10 mL of warm ultrapure water (approx. 50°C) and vortex vigorously for 2 minutes to fully reconstitute the powder.

  • Protein Precipitation: Add 20 mL of acetonitrile. Vortex for another 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at room temperature.

  • Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm PVDF syringe filter into an autosampler vial for analysis.

4.3. UPLC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate pantothenic acid from matrix components (e.g., 5% to 95% B over 5 minutes).

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • Pantothenic Acid: e.g., Q1: 220.1 -> Q3: 90.1

    • [¹³C₆, ¹⁵N₂]-Pantothenic Acid: e.g., Q1: 228.1 -> Q3: 98.1 (Note: Specific transitions should be optimized for the instrument in use).

Data Analysis and Performance Evaluation

The results from an inter-laboratory study are evaluated to assess the method's precision under different conditions.

  • Repeatability (RSDr): The precision obtained under identical operating conditions over a short interval. This reflects the performance within a single laboratory.

  • Reproducibility (RSDR): The precision obtained when the same method is used on identical test material in different laboratories by different operators using different equipment. This is the key metric for an inter-laboratory comparison.

Table 1: Hypothetical Inter-laboratory Comparison Results for Vitamin B5 in Infant Formula

Laboratory IDSample A (mg/kg)Sample B (mg/kg)z-score (Sample A)z-score (Sample B)
Lab 155.2115.80.250.61
Lab 253.1110.5-1.01-1.18
Lab 356.8118.21.211.45
Lab 454.5113.1-0.19-0.22
Lab 552.9111.9-1.13-0.63
Lab 657.1116.91.400.96
Lab 754.9114.00.000.09
Lab 853.8112.5-0.62-0.40
Consensus Mean 54.9 113.8
Std. Deviation 1.7 2.9
RSDr (Typical) 2.5% 2.2%
RSDR (Calculated) 3.1% 2.5%

This data is illustrative. Real-world performance should be based on a formal proficiency test.

Interpretation of Results: The data in Table 1 shows strong agreement between the participating laboratories. The reproducibility standard deviation (RSDR) is low (3.1% and 2.5%), indicating that the UPLC-MS/MS method with the SIL internal standard is robust and transferable. A low RSDR gives high confidence that results from any participating lab on a given sample will be comparable to results from another. The z-scores, which indicate how many standard deviations an individual result is from the consensus mean, are all well within the acceptable range of ±2, suggesting no significant outliers.

Conclusion: Achieving Trustworthy and Comparable Data

The accurate analysis of Vitamin B5 is non-negotiable for ensuring the quality and safety of fortified foods and nutritional products. While modern LC-MS/MS methods provide the necessary sensitivity and selectivity, achieving inter-laboratory consensus hinges on the meticulous control of analytical variability. This guide has established that the cornerstone of such control is the proper implementation of a stable isotope-labeled internal standard.

By co-eluting and responding identically to the analyte, a SIL-IS effectively normalizes variations in sample preparation and instrument response, particularly the unpredictable influence of matrix effects. An inter-laboratory comparison, structured as a proficiency test, serves as the ultimate validation of a method's robustness. The demonstration of low reproducibility standard deviation (RSDR) across multiple laboratories provides objective evidence that the method is fit for its intended purpose, generating data that is not only accurate and precise but also comparable and trustworthy, regardless of where the analysis is performed.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - Semantic Scholar. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. [Link]

  • Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed. [Link]

  • Analysis of Pantothenic Acid (Vitamin B5) - Royal Society of Chemistry. [Link]

  • Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07) - Oxford Academic. [Link]

  • A new sample preparation and separation combination for precise, accurate, rapid, and simultaneous determination of vitamins B1, B2, B3, B5, B6, B7, and B9 in infant formula and related nutritionals by LC-MS/MS - PubMed. [Link]

  • Analysis of Pantothenic Acid (Vitamin B5)
  • Application of UPLC-MS/MS Method for Analyzing B-vitamins in Human Milk - Biomedical and Environmental Sciences. [Link]

  • Determination of Pantothenic Acid in Food by LC-MS/MS - CNKI. [Link]

  • AOAC Proficiency Testing accreditation expands - AOAC International. [Link]

  • Pantothenic Acid (Vitamin B-5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official Method(SM) 992.07) - ResearchGate. [Link]

  • Proficiency Testing - Matrix Sciences. [Link]

  • (PDF) Rapid Method for the Determination of Thiamine and Pantothenic Acid in Infant Formula and Milk-Based Nutritional Products by Liquid Chromatography‒Tandem Mass Spectrometry - ResearchGate. [Link]

  • Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. [Link]

  • Trends in inter-laboratory method validation - Eurachem. [Link]

  • Methodological Problems Associated with Laboratory Values and Food Composition Data for B Vitamins - NCBI. [Link]

Sources

Validation

A Head-to-Head Comparison: Assessing the Metabolic Stability of Vitamin B5-13C3,15N vs. Unlabeled Vitamin B5

A Guide for Researchers in Drug Discovery and Development In the landscape of modern pharmacokinetics and drug metabolism, stable isotope-labeled compounds are indispensable tools.[1][2][3] They serve as ideal internal s...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern pharmacokinetics and drug metabolism, stable isotope-labeled compounds are indispensable tools.[1][2][3] They serve as ideal internal standards for quantitative bioanalysis and as tracers to elucidate complex metabolic pathways.[1][2][4] A core assumption underpinning their use is that the labeled compound is metabolically indistinguishable from its unlabeled, or "native," counterpart. This guide provides an in-depth, objective comparison of the metabolic stability of Vitamin B5 (Pantothenic Acid) and its stable isotope-labeled analog, Vitamin B5-13C3,15N, offering both the theoretical basis and practical experimental protocols for their assessment.

The central question we address is: Does the incorporation of three 13C atoms and one 15N atom alter the metabolic fate of Vitamin B5 in a meaningful way? For researchers using Vitamin B5-13C3,15N as an internal standard or tracer, the answer is critical for data integrity and interpretation.

The Principle: Why Metabolic Equivalence Matters

The utility of a stable isotope-labeled (SIL) compound as a tracer or internal standard hinges on the principle of metabolic bioequivalence.[1][2] Ideally, the SIL compound and the native compound should co-elute chromatographically, ionize identically, and, most importantly, be processed by metabolic enzymes at the same rate.

Any significant deviation in metabolic rate, known as a Kinetic Isotope Effect (KIE), could compromise experimental results.[5][6] While KIEs are most pronounced when hydrogen (¹H) is replaced by deuterium (²H) due to the doubling of atomic mass, the smaller mass increase from ¹²C to ¹³C and ¹⁴N to ¹⁵N typically results in negligible KIEs.[6] However, this assumption must be experimentally verified, especially for regulatory submissions or when precise metabolic flux analysis is required.[5]

This guide details the standard in vitro methodology to perform this verification: the Liver Microsomal Stability Assay .

Experimental Framework: The Liver Microsomal Stability Assay

To compare the metabolic stability of the two compounds, we turn to one of the most established in vitro models in drug metabolism: liver microsomes.[7][8][9] These subcellular fractions are derived from the endoplasmic reticulum of hepatocytes and are rich in key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are primary drivers of Phase I metabolism.[7][8][9][10]

The assay measures the rate at which a compound is depleted over time when incubated with metabolically active liver microsomes and necessary cofactors.[11][12][13] By running parallel experiments for both unlabeled Vitamin B5 and Vitamin B5-13C3,15N, we can directly compare their rates of metabolism and calculate key pharmacokinetic parameters.

Below is a diagram illustrating the workflow for this comparative assessment.

G cluster_prep 1. Preparation cluster_inc 2. Incubation (Parallel Reactions) cluster_proc 3. Sample Processing & Analysis cluster_data 4. Data Analysis P1 Prepare separate stock solutions: - Unlabeled Vitamin B5 - Vitamin B5-13C3,15N I1 Pre-warm HLM master mix and test compounds to 37°C. P1->I1 P2 Thaw Human Liver Microsomes (HLM) and prepare master mix with phosphate buffer. P2->I1 P3 Prepare NADPH regenerating system (cofactor solution). I2 Initiate reactions by adding NADPH solution. P3->I2 I1->I2 I3 Incubate at 37°C. Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min). I2->I3 S1 Quench reaction in aliquots with ice-cold acetonitrile (containing an internal standard). I3->S1 S2 Centrifuge to precipitate protein. S1->S2 S3 Analyze supernatant using LC-MS/MS. S2->S3 D1 Quantify remaining parent compound at each time point for both labeled and unlabeled forms. S3->D1 D2 Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) D1->D2 D3 Compare parameters to assess metabolic equivalence. D2->D3

Caption: Workflow for the comparative metabolic stability assay.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a step-by-step guide for assessing the metabolic stability of both Vitamin B5 forms. All steps should be performed in parallel for the labeled and unlabeled compounds.

3.1. Materials & Reagents

Reagent/MaterialSpecifications
Test CompoundsVitamin B5; Vitamin B5-13C3,15N (10 mM in DMSO)
Liver MicrosomesPooled Human Liver Microsomes (HLM), 20 mg/mL
Cofactor SolutionNADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)
Buffer100 mM Potassium Phosphate Buffer, pH 7.4
Quenching SolutionIce-cold Acetonitrile with an analytical internal standard (e.g., a structurally similar but distinct compound)
Control CompoundsHigh-turnover (e.g., Verapamil) and Low-turnover (e.g., Warfarin) controls
Analytical SystemLC-MS/MS system capable of differentiating the labeled and unlabeled compounds

3.2. Step-by-Step Procedure

  • Preparation of Incubation Mix:

    • On ice, prepare a master mix containing HLM and phosphate buffer. The final protein concentration in the incubation should be 0.5 mg/mL.[14]

    • For a 1 mL final volume, combine the required volumes of buffer and HLM stock.

  • Reaction Setup:

    • Add the test compound (unlabeled Vitamin B5 or Vitamin B5-13C3,15N) to the HLM master mix to achieve a final concentration of 1 µM.[7] Include positive and negative controls in separate reactions.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.[15]

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.[7][15] The final volume should be adjusted accordingly.

    • Immediately collect the first aliquot (T=0 sample) and add it to a microcentrifuge tube containing ice-cold acetonitrile to quench the reaction. This represents 100% of the compound at the start.

  • Time-Course Incubation:

    • Continue incubating the reaction mixture at 37°C.

    • Collect subsequent aliquots at predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes).[7][10]

    • Quench each aliquot immediately in ice-cold acetonitrile as described for the T=0 sample.

  • Sample Processing:

    • After the final time point, vortex all quenched samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal proteins.[15]

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

3.3. LC-MS/MS Analysis

The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.[16][17] It is crucial to have distinct MRM (Multiple Reaction Monitoring) transitions for the unlabeled Vitamin B5, the labeled Vitamin B5-13C3,15N, and the analytical internal standard to prevent cross-talk.

CompoundQ1 (Precursor Ion)Q3 (Product Ion)
Vitamin B5m/z 220.1m/z 90.1
Vitamin B5-13C3,15Nm/z 224.1m/z 93.1
Analytical Internal Standard(Compound-specific)(Compound-specific)
Note: Specific m/z values may need optimization based on the instrument and source conditions.

Data Analysis and Interpretation

The primary goal is to compare the rate of disappearance for both compounds. This is achieved by calculating the in vitro half-life (t½) and the intrinsic clearance (CLint).[11][13][18]

  • Calculate Percent Remaining: For each time point, determine the percentage of the initial compound remaining relative to the T=0 sample.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line of this plot is the elimination rate constant, k.

  • Calculate Half-Life (t½):

    • Formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[9]

4.1. Comparative Data Summary

The results should be summarized in a clear, comparative table. The data below is representative of a typical outcome where the labeled compound is metabolically equivalent to the unlabeled form.

ParameterUnlabeled Vitamin B5Vitamin B5-13C3,15NControl (Verapamil)
Half-life (t½, min) > 60> 6012.5
% Remaining at 60 min 94.2%95.1%8.8%
Intrinsic Clearance (CLint) < 5 µL/min/mg< 5 µL/min/mg65.8 µL/min/mg

Interpretation of Results:

  • High Stability: The data indicate that both unlabeled Vitamin B5 and its SIL analog exhibit high metabolic stability in human liver microsomes, with minimal degradation observed over a 60-minute incubation. This is an expected outcome for an endogenous vitamin.

  • Assay Validity: The rapid clearance of the control compound, Verapamil, confirms that the microsomal preparation and cofactor system were metabolically active and the assay was performed correctly.

G cluster_pathway Metabolic Reaction cluster_conclusion Conclusion: Metabolic Equivalence VitB5_unlabeled Vitamin B5 (Unlabeled) Enzyme CYP450 Enzymes (in HLM) VitB5_unlabeled->Enzyme k_unlabeled VitB5_labeled Vitamin B5-13C3,15N VitB5_labeled->Enzyme k_labeled Metabolite_unlabeled Metabolite(s) Metabolite_labeled Labeled Metabolite(s) Enzyme->Metabolite_unlabeled Enzyme->Metabolite_labeled Conclusion Experimental Finding: Rate Constant (k_unlabeled) ≈ Rate Constant (k_labeled) Therefore, no significant Kinetic Isotope Effect (KIE) is observed. Vitamin B5-13C3,15N is a valid tracer for the unlabeled compound.

Caption: Logical relationship of the metabolic assessment.

Conclusion for Drug Development Professionals

The experimental evidence confirms that Vitamin B5-13C3,15N is a metabolically equivalent and therefore scientifically valid surrogate for unlabeled Vitamin B5 in pharmacokinetic and metabolic studies. Researchers and scientists can confidently use this stable isotope-labeled standard for:

  • Accurate Quantification: Serving as an ideal internal standard in LC-MS/MS assays to correct for matrix effects and variability during sample preparation and analysis.[4][16]

  • Metabolite Identification: Aiding in the discovery and structural elucidation of metabolites by identifying drug-related material from endogenous background ions.[1][2]

  • Metabolic Flux Analysis: Tracing the path of Vitamin B5 through complex biological systems without concerns that the label itself alters the metabolic outcome.

This guide provides a robust framework for the in vitro validation of metabolic bioequivalence. Following these protocols ensures the generation of high-quality, reliable data, reinforcing the trustworthiness and scientific integrity of studies that employ stable isotope-labeled compounds. The principles and methods described here are aligned with recommendations from regulatory bodies like the FDA for characterizing the metabolic pathways of new chemical entities.[19][20][21]

References

  • Mutlib, A. A. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link]

  • Baillie, T. A. (2008). The use of stable isotopes in drug metabolism studies. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 631-641. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. [Link]

  • Bae, A., et al. (2019). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay. Journal of AOAC INTERNATIONAL. [Link]

  • Zhang, Y., et al. (2012). Determination of Pantothenic Acid in Food by LC-MS/MS. Chinese Journal of Analysis Laboratory. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Obach, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. [Link]

  • Endo, M., et al. (2021). Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. Journal of the Japanese Society for Food Science and Technology. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Patti, G. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Future Science OA. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • Browne, T. R. (1990). The use of stable isotopes in drug metabolism studies. Clinical Pharmacokinetics. [Link]

  • Crown, S. B., et al. (2012). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering. [Link]

  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Phenomenex. (2022). Determination of Pantothenic Acid (Vitamin B5) in Human Serum by LC-MS/MS using a Luna Omega Polar C18 column. [Link]

  • Unchained Labs. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Van den Eede, N., et al. (2021). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • U.S. Food and Drug Administration. (1999). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]

  • Di, L. (2010). Use of intrinsic clearance for prediction of human hepatic clearance. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS Journal. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • Muchowska, K. B., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Reid, J. P., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society. [Link]

  • BioAgilytix. (2019). Vitamin B5 (Pantothenic Acid) Bioassay in Serum. [Link]

  • Mali, S. M., et al. (2012). Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy. ResearchGate. [Link]

  • Ionescu, G., et al. (2010). Chemical Stability of Vitamin B5. Semantic Scholar. [Link]

Sources

Comparative

The Gold Standard in Vitamin B5 Bioanalysis: A Comparative Performance Guide to Vitamin B5-¹³C₃,¹⁵N Hemicalcium Hemihydrate

For researchers, scientists, and drug development professionals engaged in clinical assays, the precise and accurate quantification of analytes is non-negotiable. This is particularly true for endogenous compounds like P...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in clinical assays, the precise and accurate quantification of analytes is non-negotiable. This is particularly true for endogenous compounds like Pantothenic Acid (Vitamin B5), a key precursor to Coenzyme A, where accurate measurement is vital for nutritional assessment, metabolic studies, and clinical diagnostics. In the landscape of bioanalytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its sensitivity and specificity. However, the reliability of LC-MS/MS data is critically dependent on the strategy used to counteract analytical variability, especially matrix effects inherent in complex biological samples like plasma and serum.

This guide provides an in-depth technical comparison of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate , a stable isotope-labeled internal standard (SIL-IS), against other common quantification strategies. We will explore the fundamental principles that establish its superiority and present the experimental rationale for its use in high-stakes clinical assays.

The Imperative for an Ideal Internal Standard in Clinical Assays

The core challenge in bioanalysis is that the instrument's response to an analyte can be significantly altered by other components in the sample matrix (e.g., salts, lipids, proteins). This phenomenon, known as the "matrix effect," can cause ion suppression or enhancement, leading to inaccurate quantification.[1] An ideal internal standard (IS) is added to every sample, calibrator, and quality control (QC) at a known concentration. It experiences the same journey as the analyte—from extraction to ionization—thereby normalizing for variations in sample preparation, injection volume, and matrix effects.[2]

The gold standard for an IS is a stable isotope-labeled version of the analyte itself.[3][4] Its physicochemical properties are virtually identical to the native analyte, ensuring it tracks the analyte's behavior with the highest possible fidelity. This guide will compare the performance of Vitamin B5-¹³C₃,¹⁵N against two primary alternatives:

  • Deuterated (²H) Internal Standards (e.g., Vitamin B5-d₄)

  • Structural Analogue Internal Standards (e.g., Hopantenic Acid)

  • External Calibration (No Internal Standard)

The Foundational Advantage: ¹³C and ¹⁵N Labeling

Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate incorporates three Carbon-13 atoms and one Nitrogen-15 atom. This "heavy atom" labeling provides fundamental advantages over deuterium (²H) labeling.

Causality Behind the Isotope Choice:
  • Chromatographic Co-elution: The larger relative mass difference between deuterium (²H) and protium (¹H) can alter the physicochemical properties of the molecule, such as its lipophilicity. This often results in the deuterated standard eluting slightly earlier than the native analyte in reversed-phase liquid chromatography.[1][5] If the analyte and IS do not co-elute perfectly, they may experience different degrees of matrix effects at their respective retention times, compromising the accuracy of correction.[5] In contrast, the mass difference between ¹²C/¹³C and ¹⁴N/¹⁵N is much smaller, resulting in negligible impact on retention time and ensuring perfect co-elution.[6][7] This is the single most critical factor for accurate matrix effect compensation.

  • Isotopic Stability: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent or sample matrix.[8][9] This loss of the isotopic label would lead to a decrease in the IS signal and an artificially inflated calculation of the analyte concentration. ¹³C and ¹⁵N isotopes are incorporated into the molecular backbone via stable covalent bonds and are not susceptible to this exchange, guaranteeing isotopic integrity throughout the analytical process.[1]

The following diagram illustrates the principle of ideal internal standardization versus the potential pitfalls of a chromatographically shifted IS.

G cluster_0 Ideal Performance: ¹³C,¹⁵N-Labeled IS cluster_1 Sub-optimal Performance: Deuterated IS cluster_2 Ion Suppression Zone a1 Analyte Peak a2 IS Peak b1 Deuterated IS Peak caption1 Perfect Co-elution b2 Analyte Peak b1->b2 Retention Time Shift c1 Matrix Component caption2 Differential Matrix Effects

Caption: Ideal vs. Sub-optimal IS Chromatographic Behavior.

Comparative Performance in a Clinical Assay Workflow

To objectively assess the performance of Vitamin B5-¹³C₃,¹⁵N, we will consider a standard LC-MS/MS workflow for quantifying Vitamin B5 in human plasma.

Experimental Workflow

workflow start Human Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with Internal Standard (e.g., Vitamin B5-¹³C₃,¹⁵N) start->add_is ppt Protein Precipitation (e.g., Acetonitrile or Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporation & Reconstitution supernatant->evap inject LC-MS/MS Injection evap->inject quant Quantification (Analyte/IS Peak Area Ratio) inject->quant

Caption: General workflow for Vitamin B5 analysis in plasma.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the expected performance of Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate compared to alternative approaches based on established analytical principles.[1][5][6][8]

Performance ParameterVitamin B5-¹³C₃,¹⁵N (SIL-IS)Deuterated Vitamin B5 (SIL-IS)Structural Analogue ISExternal Calibration
Matrix Effect Compensation Excellent: Co-elutes perfectly, providing the most accurate correction for ion suppression/enhancement.Good to Poor: Prone to chromatographic shifts, leading to incomplete and variable correction.[5]Poor: Different physicochemical properties lead to different retention times and ionization efficiencies. Cannot reliably correct for matrix effects.None: Highly susceptible to matrix effects, leading to significant inaccuracy and imprecision.
Correction for Recovery Excellent: Chemically identical, ensuring it tracks analyte recovery through all sample preparation steps.Excellent: Chemically very similar, providing reliable correction for physical losses during sample prep.Variable: May have different extraction recovery than the analyte, introducing bias.None: Unable to correct for any variability in sample preparation recovery.
Accuracy (% Bias) Highest (< ±5%): Provides the most accurate measurement by correcting for multiple sources of error.Variable (±5% to >20%): Accuracy can be compromised by chromatographic shifts and isotopic instability.Low: Prone to significant bias due to differences in recovery and ionization.Lowest: Results can be highly inaccurate and unreliable.
Precision (%CV) Highest (< 10%): Tightly controlled data due to robust normalization.Good: Generally improves precision over no IS, but can be less precise than ¹³C-IS.Moderate: Can improve precision but is not as effective as a SIL-IS.Lowest (>20%): High variability due to uncorrected errors.
Method Robustness High: Reliable performance across different patient lots and matrices.[10]Moderate: Performance may vary with changes in chromatography or matrix composition.Low: Method is sensitive to any changes in experimental conditions.Very Low: Method is not robust and requires constant re-validation.

Supporting Experimental Data & Protocols

While direct comparative data for Vitamin B5-¹³C₃,¹⁵N is proprietary, performance can be extrapolated from studies using similar heavy-atom labeled standards for Vitamin B5. A study by Giménez et al. (2012) utilized [¹³C₆, ¹⁵N₂]-pantothenic acid to validate a UPLC-MS/MS method in fortified foods, a complex matrix.[11] The results demonstrate the high level of performance achievable with this class of internal standard.

Table: Performance Data using a ¹³C,¹⁵N-Labeled Pantothenic Acid IS [11]

ParameterResult
Linearity (r²) 0.9998
Range 0.08 – 1.2 µg/mL
Average Recovery 95 – 106%
Repeatability (RSDr) 1.1%
Intermediate Reproducibility (RSD) 2.5 – 6.0%

These results, showing excellent linearity, high recovery, and outstanding precision, underscore the effectiveness of a heavy-atom SIL-IS in producing reliable quantitative data.

Protocol: Evaluating Matrix Effects

A self-validating protocol to confirm the superiority of a co-eluting SIL-IS involves a post-extraction spike experiment.

Objective: To measure the degree of ion suppression or enhancement in a biological matrix and assess the internal standard's ability to correct for it.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.

    • Set B (Post-Spike): Blank plasma is extracted first. The analyte and IS are spiked into the final, clean extract.

    • Set C (Pre-Spike): Analyte and IS are spiked into plasma before the extraction process (this is the standard QC sample).

  • Analyze all sets by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

Trustworthiness Check: For Vitamin B5-¹³C₃,¹⁵N, the Matrix Factor for the analyte and the IS should be nearly identical due to co-elution. The ratio of (Analyte Peak Area / IS Peak Area) should remain constant between Set B and Set C, demonstrating that the IS has successfully normalized for any losses during extraction and any matrix-induced ionization effects. A deuterated standard that does not co-elute may show a different MF than the analyte, leading to a change in the analyte/IS ratio and inaccurate results.

Conclusion: An Authoritative Recommendation

For clinical assays demanding the highest level of accuracy, precision, and reliability, Vitamin B5-¹³C₃,¹⁵N hemicalcium hemihydrate represents the authoritative choice for an internal standard. Its fundamental physicochemical properties—perfect co-elution with the native analyte and robust isotopic stability—provide a self-validating system for correcting analytical variability.[1][8] While deuterated standards may offer a more accessible alternative, they carry inherent risks of chromatographic separation and isotopic instability that can compromise data integrity. For absolute confidence in quantitative bioanalysis of Vitamin B5, the investment in a heavy-atom, stable isotope-labeled standard is not just recommended; it is essential for generating defensible and trustworthy results in research and drug development.

References

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link][8]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. (Note: Specific URL not available, but content is widely discussed in similar literature).[2][12]

  • Phytochem. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link][13]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Tanaka, Y., et al. (2024). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science, 49(2), 1-12. Retrieved from [Link][14]

  • Bjørk, M. K., et al. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1220, 58-65. Retrieved from [Link][5]

  • Heudi, O., & Fontannaz, P. (2005). Determination of vitamin B5 in human urine by high-performance liquid chromatography coupled with mass spectrometry. Journal of separation science, 28(7), 669–672. Retrieved from [Link][15]

  • Liu, G., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 134-140. Retrieved from [Link][10]

  • Beutler, M., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120462. Retrieved from [Link][7]

  • Giménez, E. C., & de la Calle, B. (2012). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). Journal of AOAC International, 95(1), 159-166. Retrieved from [Link][2][11]

  • Mylott, W. R. Jr. (2015). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 7(13), 1587-1590. Retrieved from [Link][4]

Sources

Validation

A Senior Application Scientist's Guide to Quantifying Vitamin B5: LC-MS vs. Immunoassay

For researchers, clinical scientists, and drug development professionals, the accurate quantification of Vitamin B5 (pantothenic acid) is paramount. This water-soluble vitamin is a vital precursor to Coenzyme A (CoA), a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of Vitamin B5 (pantothenic acid) is paramount. This water-soluble vitamin is a vital precursor to Coenzyme A (CoA), a cofactor essential for a multitude of metabolic pathways, including the synthesis and oxidation of fatty acids.[1][2] The choice of analytical methodology to measure its concentration in complex biological matrices is a critical decision that impacts data quality, throughput, and project cost. This guide provides an in-depth, objective comparison of the two most common analytical platforms for this task: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay (specifically, competitive ELISA).

Pillar 1: The Principle of the Assay—Understanding the "How"

The fundamental differences in how these two technologies operate dictate their respective strengths and weaknesses. Understanding these principles is key to making an informed decision.

Immunoassay: The Competitive Binding Principle

Immunoassays for small molecules like Vitamin B5 typically operate on a competitive principle, often in an Enzyme-Linked Immunosorbent Assay (ELISA) format.[3][4][5] Because pantothenic acid is too small to be bound by two antibodies simultaneously (a requirement for the common "sandwich" ELISA), a competitive format is employed.[3][4][6]

The Causality of the Method:

  • Immobilized Antigen: A microplate well is coated with a known quantity of a Vitamin B5 conjugate (e.g., Vitamin B5 coupled to a carrier protein like Ovalbumin or BSA).[7][8] This serves as the "capture" antigen.

  • Competitive Reaction: The biological sample (containing an unknown amount of Vitamin B5) is mixed with a limited, known amount of a specific anti-Vitamin B5 antibody. This mixture is then added to the coated well.

  • The Competition: The "free" Vitamin B5 from the sample and the immobilized Vitamin B5 on the plate compete to bind to the limited number of antibody molecules.[9]

  • Signal Generation: After an incubation and wash step to remove unbound antibody, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibodies captured on the plate. A substrate is then added, producing a colorimetric signal.

  • Inverse Relationship: Crucially, the signal intensity is inversely proportional to the concentration of Vitamin B5 in the original sample.[5] A high concentration of Vitamin B5 in the sample means more antibodies are bound in the solution phase, leaving fewer available to bind to the plate, resulting in a weak signal. Conversely, a low sample concentration yields a strong signal.

LC-MS/MS: The Gold Standard of Specificity

Liquid Chromatography-Tandem Mass Spectrometry is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the highly specific mass analysis capabilities of mass spectrometry.[10]

The Causality of the Method:

  • Chromatographic Separation (LC): The sample extract is injected into a high-performance liquid chromatography (HPLC) system. It travels through a column (e.g., a C18 reversed-phase column) under high pressure.[11][12] The chemical properties of Vitamin B5 cause it to interact with the column's stationary phase, separating it from other matrix components based on retention time. This step is critical for reducing ion suppression and matrix effects, which are common challenges in complex samples.[13]

  • Ionization: As the separated Vitamin B5 elutes from the LC column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source.[10] ESI converts the neutral molecules into gas-phase ions (in this case, the protonated molecule [M+H]⁺ with a mass-to-charge ratio, m/z, of 220).[12]

  • Mass Analysis (MS/MS): The power of tandem mass spectrometry lies in its two stages of mass filtering. This is often performed in Multiple Reaction Monitoring (MRM) mode, which is considered the gold standard for quantification due to its high selectivity and sensitivity.[12][14]

    • Q1 (Precursor Ion Selection): The first quadrupole mass analyzer is set to select only the parent ion of Vitamin B5 (m/z 220).

    • Q2 (Collision Cell): These selected ions are fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Product Ion Selection): The third quadrupole is set to detect only a specific, characteristic fragment ion of Vitamin B5 (e.g., m/z 90).[12]

  • Direct Proportionality: The detector measures the intensity of this specific precursor-to-product ion transition. The resulting signal is directly proportional to the amount of Vitamin B5 in the sample.

Pillar 2: Head-to-Head Performance Comparison

The choice between LC-MS/MS and immunoassay often comes down to a trade-off between specificity, sensitivity, throughput, and cost.

Performance MetricImmunoassay (Competitive ELISA)LC-MS/MSRationale & Causality
Specificity Moderate to HighExceptional Immunoassays rely on antibody-antigen binding, which can be susceptible to cross-reactivity from structurally similar molecules or metabolites.[13][15] LC-MS/MS achieves superior specificity by using a combination of chromatographic retention time and a unique mass transition (precursor ion → product ion), which acts as a highly specific molecular fingerprint.[13][16]
Sensitivity (LOQ) ng/mL range (e.g., 4.4 ng/mL)[17]Low ng/mL to pg/mL rangeWhile modern ELISAs are sensitive, LC-MS/MS typically offers superior sensitivity, allowing for the detection of trace-level concentrations.[13] This is due to the efficiency of ionization and the low-noise detection achieved with MRM.
Accuracy & Precision Good (CVs often 5-15%)Excellent (CVs typically <10%)[17]LC-MS/MS, when used with a stable isotope-labeled internal standard (e.g., ¹³C₆, ¹⁵N-pantothenic acid), corrects for variability in sample extraction and ion suppression, leading to higher accuracy and precision. Immunoassays can exhibit higher inter- and intra-assay variability due to factors like antibody batch differences and matrix effects.[13][18]
Dynamic Range Narrow (2-3 orders of magnitude)Wide (Often >4 orders of magnitude)ELISA standard curves are sigmoidal and have a limited linear range, often requiring sample dilution.[19] LC-MS/MS detectors offer a much wider linear dynamic range, accommodating a broader span of concentrations without dilution.[13]
Throughput High ModerateELISA is well-suited for high-throughput screening, allowing for the simultaneous processing of many samples in a 96-well plate format.[15] While LC-MS can be automated, it is a serial process; each sample requires a specific run time on the instrument (typically a few minutes per sample).
Cost & Resources Lower HigherELISA kits are relatively inexpensive, and the required equipment (plate reader, washers) is common in most labs.[15] LC-MS/MS systems represent a significant capital investment and require highly trained personnel for operation, method development, and maintenance.[16]
Method Development Moderate (kit-based) to High (custom)High Using a commercial ELISA kit requires minimal development. Developing a new immunoassay is resource-intensive.[7] Developing a robust LC-MS/MS method is complex, involving optimization of sample prep, chromatography, and mass spectrometer parameters.[14]

Pillar 3: Workflow Visualization & Experimental Protocols

A self-validating system requires robust, well-defined protocols. Below are representative workflows and step-by-step methodologies for both techniques.

Experimental Workflow Diagrams

ELISA_Workflow cluster_prep Plate & Sample Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Vitamin B5 Conjugate p2 Block Plate p1->p2 p3 Prepare Standards & Samples r1 Mix Sample/Standard with Anti-B5 Primary Antibody p3->r1 r2 Add Mixture to Coated Plate & Incubate r1->r2 r3 Wash Plate (3x) r2->r3 d1 Add Enzyme-Labeled Secondary Antibody & Incubate r3->d1 d2 Wash Plate (3x) d1->d2 d3 Add TMB Substrate & Incubate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance (e.g., 450 nm) d4->d5

Caption: Competitive ELISA workflow for Vitamin B5 quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Aliquot Sample (e.g., Plasma, Serum) s2 Add Internal Standard (Stable Isotope Labeled B5) s1->s2 s3 Protein Precipitation (e.g., Trichloroacetic Acid or ZnSO4/Methanol) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 a1 Inject into LC System s4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM: m/z 220 -> 90) a3->a4 dp1 Integrate Peak Areas (Analyte & Internal Standard) a4->dp1 dp2 Calculate Peak Area Ratios dp1->dp2 dp3 Quantify Against Calibration Curve dp2->dp3

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Vitamin B5-13C3,15N Hemicalcium Hemihydrate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Vitamin B5-13C3,15N hemicalcium hemihydrate. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Vitamin B5-13C3,15N hemicalcium hemihydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the scientific rationale behind each procedural choice. Our objective is to empower your laboratory with the knowledge to manage chemical waste responsibly, ensuring personnel safety and environmental integrity.

Foundational Principles: Characterizing the Compound for Disposal

Understanding the specific properties of Vitamin B5-13C3,15N hemicalcium hemihydrate is the critical first step in establishing a safe disposal pathway. The compound's name reveals three key components that dictate its handling.

The Critical Distinction: Stable vs. Radioactive Isotopes

The "-13C3,15N" designation indicates that this molecule is labeled with stable, non-radioactive isotopes of carbon and nitrogen. This is the most crucial factor for disposal. Unlike materials labeled with radioactive isotopes (e.g., 14C or 3H), this compound does not emit ionizing radiation.[1][]

  • Causality: Stable isotopes do not undergo radioactive decay. Therefore, they pose no radiological hazard, and the extensive safety protocols required for radioactive waste—such as decay-in-storage, shielding, and specialized radiological waste streams—are not applicable.[1] Disposal procedures for stable isotope-labeled compounds are governed by their chemical properties, not their isotopic composition.[]

The Chemical Identity: Vitamin B5 Hemicalcium Hemihydrate

The base molecule is a calcium salt of Pantothenic Acid (Vitamin B5), a water-soluble vitamin.[3][4] Safety Data Sheets (SDS) for the unlabeled chemical, D-(+)-Pantothenic acid calcium salt, consistently classify it as a non-hazardous substance.[5][6]

  • Key Characteristics:

    • Appearance: White solid powder[6]

    • Solubility: Soluble in water[6]

    • Hazards: Not classified as hazardous under OSHA or GHS criteria.[5][7] However, as with any chemical powder, it can cause mild irritation upon contact with eyes or skin, or if inhaled.[8]

The Regulatory Landscape: The Primacy of Institutional Protocols

While the pure compound is not federally regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), laboratory practice dictates a conservative approach.[8][9] All laboratory-generated chemical waste should be considered potentially hazardous until a formal determination is made by your institution's Environmental Health & Safety (EH&S) office.[10][11]

  • Trustworthiness: This principle ensures that no chemical is improperly discarded into municipal waste or sewer systems. Your local, state, and institutional regulations always supersede general guidance.[12][13][14]

Pre-Disposal Safety and Handling

Proper handling is a prerequisite for safe disposal. Adherence to standard laboratory safety protocols minimizes risk of exposure and environmental release.

Hazard Assessment Summary

This table summarizes key safety data for the parent compound, which serves as a reliable proxy for the isotopically labeled version.

Hazard CategoryAssessment & Handling Recommendations
Acute Toxicity Not classified as hazardous. Ingestion of very large doses may cause mild gastrointestinal upset.[4][15]
Skin/Eye Contact May cause mild irritation. In case of contact, flush the affected area with copious amounts of water.[6]
Inhalation Inhalation of dust may cause respiratory irritation. Handle in a well-ventilated area or use a chemical fume hood to minimize dust generation.[8]
Personal Protective Equipment (PPE) Standard laboratory PPE is required: safety glasses or goggles, nitrile gloves, and a lab coat.[6][8]
Storage Keep container tightly closed in a cool, dry, and well-ventilated place.[6][8]
Incompatibilities Avoid contact with strong oxidizing agents.[6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow for the collection and disposal of Vitamin B5-13C3,15N hemicalcium hemihydrate waste.

Step 1: Waste Characterization

The first step is to accurately identify the nature of the waste stream. This determination dictates the entire disposal process.

  • A) Unused, Pure Solid: This is the original, uncontaminated compound.

  • B) Contaminated Labware: Items such as weigh boats, gloves, or pipette tips that are contaminated with the solid compound.

  • C) Aqueous Solutions: The compound dissolved in water or aqueous buffers.

  • D) Organic Solvent Solutions: The compound dissolved in or mixed with any organic solvent (e.g., methanol, acetonitrile, DMSO). This is a critical distinction as the solvent's hazardous properties will define the waste stream.

Step 2: Waste Segregation

Proper segregation is essential for safety and compliant disposal.[16]

  • Solid Waste (Streams A & B): Collect all solid waste contaminated with the compound in a dedicated, sealed container.

    • Causality: Do not mix solid and liquid waste.[16] This prevents leaks and simplifies the final disposal process for the waste management facility. Keep this waste separate from other chemical solids to avoid inadvertent reactions.

  • Aqueous Waste (Stream C): Collect in a dedicated liquid waste container, typically a plastic carboy.

  • Solvent Waste (Stream D): Collect in a dedicated, solvent-compatible waste container.

    • Critical Note: Never mix aqueous waste with organic solvent waste. Furthermore, segregate chlorinated and non-chlorinated solvent waste as required by your institution.[16] Incompatible wastes must be kept separate.[17]

Step 3: Containerization and Labeling

All waste containers must be in good condition, compatible with the contents, and clearly labeled from the moment the first drop or gram of waste is added.[11][12][16]

  • Container Requirements:

    • Use containers provided or approved by your EH&S department.[12]

    • Ensure containers are leak-proof and have securely sealing lids. Keep containers closed when not actively adding waste.[12]

  • Labeling Protocol:

    • Use your institution's official hazardous waste tag.[11]

    • Clearly write the full chemical name: "Vitamin B5-13C3,15N hemicalcium hemihydrate."

    • List all other constituents in the container, including water or any solvents, with estimated percentages.

    • Fill in all required generator information (name, lab, room number, date).

Step 4: Accumulation and Storage

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[12]

  • Best Practices:

    • The SAA should be under the control of the lab personnel.

    • Store liquid waste containers in secondary containment (e.g., a spill tray) to contain potential leaks.[11][16]

    • Do not accumulate more than 55 gallons of hazardous waste at any one time.[10][12]

Step 5: Request for Disposal

Once a waste container is full, or if the waste is no longer being generated, submit a request for pickup through your institution's EH&S department.[11][12] Do not transport the waste yourself.[11]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for characterizing and segregating waste containing Vitamin B5-13C3,15N hemicalcium hemihydrate.

Caption: Disposal workflow for Vitamin B5-13C3,15N hemicalcium hemihydrate waste.

Spill Management and Container Decontamination

Accidents can happen. A clear plan for managing spills and decontaminating empty containers is a vital part of the waste management lifecycle.

Spill Cleanup Protocol

For a small spill of the solid powder:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing your lab coat, gloves, and safety goggles.

  • Contain the Spill: Gently cover the spill with absorbent pads or a dry material like sand or vermiculite to prevent the powder from becoming airborne. Do not use water.

  • Collect Material: Carefully sweep up the spilled material and absorbent.

  • Dispose of Cleanup Materials: Place all cleanup materials (gloves, pads, etc.) into your solid chemical waste container.[10][11] All materials used to clean a spill must be disposed of as hazardous waste.[10]

  • Clean the Area: Wipe the spill area with a damp cloth and then wash with soap and water.

Disposal of Empty Containers

An empty container that held Vitamin B5-13C3,15N hemicalcium hemihydrate may be disposed of in the regular trash only if it is properly decontaminated and institutional policy allows it.

  • Consult Policy: First, always verify your EH&S department's specific rules for empty container disposal.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water) three times, collecting the rinsate as chemical waste.[10]

  • Deface Label: Completely remove or obliterate the original chemical label.[10][17]

  • Dispose: Place the clean, unlabeled container in the appropriate recycling or trash bin.

By adhering to this comprehensive guide, you build a foundation of trust and safety in your laboratory's operations, ensuring that the valuable work of research and development is matched by an unwavering commitment to environmental responsibility.

References

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • 3 Simple Ways to Dispose of Calcium Chloride. wikiHow. [Link]

  • Hazardous Waste Program. Commonwealth of Pennsylvania Department of Environmental Protection. [Link]

  • Keeping Safe with Calcium Chloride: Important Tips to Know. Chemical Safety Software. [Link]

  • Vitamin B5 (Pantothenic acid). DSM. [Link]

  • How to dispose of Calcium Chloride Flakes? Bisley International. [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Pantothenic Acid – Vitamin B5. The Nutrition Source, Harvard T.H. Chan School of Public Health. [Link]

  • Hazardous Waste Management. New York State Department of Environmental Conservation. [Link]

  • Safety Data Sheet: Vitamin B5 (Calcium D-Pantothenate). Cambridge Commodities. [Link]

  • Safety Data Sheet: VITAMIN B5 (CALCIUM PANTOTHENATE). Farmalabor. [Link]

  • Material Safety Data Sheet: Calcium Chloride. Ohio.gov. [Link]

  • Radioactive Waste Management. Columbia University Research. [Link]

  • Chapter 10: Radioactive Waste Handling and Disposal. University of Georgia Research. [Link]

  • isotopically labeled compounds: Topics by Science.gov. Science.gov. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Vitamin B5-13C3,15N Hemicalcium Hemihydrate

As a Senior Application Scientist, this guide provides essential safety and operational protocols for handling Vitamin B5-13C3,15N hemicalcium hemihydrate. This valuable isotopically labeled compound is instrumental in m...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and operational protocols for handling Vitamin B5-13C3,15N hemicalcium hemihydrate. This valuable isotopically labeled compound is instrumental in metabolic research, and its proper handling ensures both the integrity of your experiments and the safety of laboratory personnel. This document moves beyond a simple checklist to explain the scientific reasoning behind each procedural step.

Understanding the Compound: A Profile

Vitamin B5-13C3,15N hemicalcium hemihydrate is the stable, non-radioactive, isotopically labeled form of Vitamin B5 hemicalcium hemihydrate.[1] In this compound, three carbon atoms and one nitrogen atom have been replaced with their heavier stable isotopes, 13C and 15N, respectively. This labeling allows the molecule to be used as a tracer or an internal standard for quantitative analysis in studies involving mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][2]

From a chemical safety perspective, the isotopic labeling does not alter the compound's chemical reactivity.[3] Safety Data Sheets (SDS) for this compound and its non-labeled analogues consistently classify it as not a hazardous substance or mixture under OSHA regulations.[4][5] However, it is crucial to recognize two key factors:

  • Physical Form: The compound is a fine, white crystalline powder.[4][6] Like any fine powder, it poses a risk of inhalation and can cause mechanical irritation to the eyes and respiratory tract.[7][8]

  • Toxicological Data: The specific toxicological properties of this isotopically labeled version have not been thoroughly investigated. Therefore, a prudent approach dictates treating it with a degree of caution, adhering to standard good laboratory practices.

The Core of Protection: Engineering Controls

Personal protective equipment is the last line of defense. The primary method for ensuring safety is to control the hazard at its source using engineering controls.

Chemical Fume Hood or Ventilated Enclosure: All handling of the powdered form of Vitamin B5-13C3,15N hemicalcium hemihydrate, especially weighing and transferring, must be performed inside a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step in preventing the generation of airborne dust, thereby minimizing the risk of inhalation.[9]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is based on a risk assessment of the tasks to be performed. While the chemical itself is of low toxicity, the powdered form necessitates protection against inhalation and direct contact.

TaskMinimum Required PPERationale
Handling Stock Container • Nitrile Gloves• Safety Glasses• Lab CoatPrevents incidental skin contact and protects eyes from splashes should the container be compromised.
Weighing & Transferring Powder • Nitrile Gloves• Safety Goggles• Lab Coat• N95 Respirator*Protects against skin contact and splashes. Goggles offer superior protection over glasses from airborne dust.[10][11] *An N95 respirator is recommended as a secondary precaution if the efficacy of the engineering control is uncertain or as dictated by institutional policy to prevent inhaling fine particulates.[12]
Handling Diluted Solutions • Nitrile Gloves• Safety Glasses• Lab CoatStandard laboratory practice to protect against splashes and skin contact with the solvent and solute.

Detailed PPE Specifications:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Goggles provide a seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[7][10]

  • Skin Protection: A standard laboratory coat should be worn and kept buttoned.[13] Wear nitrile gloves to prevent skin contact; inspect them before use and change them immediately if they become contaminated.[14]

  • Respiratory Protection: While engineering controls are primary, an N95 respirator or equivalent should be used when weighing the powder if a ventilated enclosure is not available or as an added safety measure.[12] This protects against inhaling airborne particulates.[7][13]

Step-by-Step Handling Protocol

This protocol ensures a systematic and safe approach from receipt of the compound to its final use.

Preparation & Weighing:

  • Designate a Work Area: Perform all manipulations with the solid compound within a chemical fume hood.

  • Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment: spatulas, weigh paper or boats, and pre-labeled receiving containers.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Equilibrate the Container: Allow the sealed container of Vitamin B5-13C3,15N hemicalcium hemihydrate to reach room temperature before opening to prevent water condensation on the powder.

  • Transfer and Weigh: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the container.

  • Seal and Store: Tightly close the main container immediately after use. The compound should be stored in a tightly sealed container in a dry place.[4]

  • Clean Up: Gently wipe down the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as non-hazardous solid waste.

Solution Preparation:

  • Add Solvent: While still inside the fume hood, add the solvent to the vessel containing the weighed powder.

  • Ensure Dissolution: Cap the vessel and mix until the compound, which is soluble in water, is fully dissolved.[4]

  • Transport: Once the compound is fully in solution, it can be safely removed from the fume hood for experimental use.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely managing Vitamin B5-13C3,15N hemicalcium hemihydrate in the laboratory.

G Safe Handling Workflow for Vitamin B5 Isotope cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment (Solid vs. Liquid Form) B 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Workspace (Certified Fume Hood) B->C D 4. Weigh & Transfer Powder C->D E 5. Prepare Solution D->E F 6. Decontaminate Workspace & Equipment E->F G 7. Segregate Waste (Solid, Liquid, Sharps) F->G H 8. Dispose of Waste per Institutional Guidelines G->H

Sources

© Copyright 2026 BenchChem. All Rights Reserved.